molecular formula C7H16N2O2 B2957526 methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate CAS No. 1594007-94-9

methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Número de catálogo: B2957526
Número CAS: 1594007-94-9
Peso molecular: 160.217
Clave InChI: HOXRPGFTHISLLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.217. The purity is usually 95%.
BenchChem offers high-quality methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-8(2)5-6-9(3)7(10)11-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXRPGFTHISLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594007-94-9
Record name methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Executive Summary & Molecular Architecture

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of specialized pharmaceutical intermediates, cationic lipid formulations, and cholinesterase inhibitor analogs[1]. Structurally, the molecule (C₇H₁₆N₂O₂, MW: 160.22 g/mol ) features an unsymmetrical ethylenediamine core, terminating in a basic tertiary dimethylamino group on one end and a neutral, structurally rigid N-methylcarbamate on the other.

Synthesizing this molecule requires strict control over reaction conditions to prevent side reactions, specifically the unintended N-dealkylation of the tertiary amine. This guide outlines a highly efficient, chemoselective acylation strategy designed to yield high-purity product while establishing a self-validating experimental workflow.

Retrosynthetic Rationale & Chemoselectivity

The most direct and atom-economical retrosynthetic disconnection of the target molecule cleaves the carbamate C–N bond, leading back to two commercially available precursors: N,N,N'-trimethylethylenediamine (CAS: 142-25-6)[2] and methyl chloroformate .

The core challenge in this synthesis is chemoselectivity . The diamine precursor possesses both a secondary amine and a tertiary amine. Chloroformates are potent electrophiles that react rapidly with primary and secondary amines to form stable carbamates[3]. However, tertiary amines can also attack chloroformates to form highly reactive quaternary acylammonium intermediates. Under harsh conditions or when using specific reagents (like α-chloroethyl chloroformate), this can drive irreversible N-dealkylation[4].

To enforce absolute chemoselectivity for the secondary amine:

  • Temperature Control: The reaction is initiated at 0 °C to suppress the activation energy required for tertiary amine dealkylation[5].

  • Auxiliary Base (Triethylamine): Triethylamine (Et₃N) is introduced to scavenge the hydrochloric acid (HCl) byproduct. If HCl is not scavenged, it will rapidly protonate the highly basic N,N,N'-trimethylethylenediamine, forming an unreactive ammonium salt and stalling the reaction.

Reaction A N,N,N'-trimethylethylenediamine (Nucleophile) C Tetrahedral Intermediate A->C Addition B Methyl Chloroformate (Electrophile) B->C D Target Carbamate Product C->D -HCl

Chemoselective acylation of N,N,N'-trimethylethylenediamine.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) ensures the chemical state matches the theoretical expectation before proceeding.

Reagents & Equipment
  • N,N,N'-trimethylethylenediamine: 1.02 g (10.0 mmol)

  • Methyl chloroformate: 0.99 g (10.5 mmol, 1.05 equiv)

  • Triethylamine (Et₃N): 1.52 g (15.0 mmol, 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM), 20 mL

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, addition funnel, ice bath, argon balloon.

Step-by-Step Workflow
  • System Initialization (Dissolution):

    • Action: Dissolve the diamine (1.02 g) and Et₃N (1.52 g) in 20 mL of anhydrous DCM under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

    • Causality: DCM is a non-protic solvent that solubilizes both the polar amine and the non-polar chloroformate without acting as a competing nucleophile. Argon prevents atmospheric moisture from hydrolyzing the methyl chloroformate.

  • Electrophilic Addition:

    • Action: Add methyl chloroformate (0.99 g) dropwise over 15 minutes via an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile and controls the exothermic formation of the tetrahedral intermediate.

    • Validation Check: A slight fuming and the gradual formation of a white precipitate (triethylammonium chloride) visually validate that the acylation is occurring.

  • Reaction Maturation:

    • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check (IPC 1): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting secondary amine will stain bright purple/pink. The complete disappearance of this spot confirms 100% conversion to the non-staining carbamate product.

Workflow Step1 1. Setup: Diamine + Et3N in DCM (0 °C) Step2 2. Addition: Dropwise Methyl Chloroformate Step1->Step2 Step3 3. Maturation: Stir at RT (2 hours) Step2->Step3 Step4 4. Workup: Sat. NaHCO3 Wash (pH > 8) Step3->Step4 Step5 5. Recovery: Dry Organic Phase & Concentrate Step4->Step5 Step6 6. Purification: Basic Alumina Chromatography Step5->Step6

Step-by-step experimental workflow for carbamate synthesis.

Downstream Processing & Purification

The isolation of molecules containing basic tertiary amines requires strict pH management during aqueous workup to prevent product loss.

  • Aqueous Quench: Carefully add 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture and stir vigorously for 10 minutes.

    • Causality & Validation (IPC 2): Check the pH of the aqueous layer. It must be > 8. If the aqueous layer is acidic, the tertiary amine of the product will protonate, forming a highly water-soluble hydrochloride salt that will be lost in the aqueous waste. A basic pH ensures the product remains in its neutral, organic-soluble free-base form.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with an additional 2 × 10 mL of DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil via column chromatography.

    • Causality: Standard silica gel is inherently acidic and will cause severe tailing or irreversible binding of the tertiary amine. You must use Basic Alumina or silica gel pre-treated with 1% Et₃N to ensure clean elution of the product.

Analytical Characterization

To confirm the structural integrity of the synthesized methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, quantitative spectroscopic data should be collected. Because carbamates exhibit restricted rotation around the C–N amide bond, NMR spectra at room temperature may display broadened peaks or distinct rotameric signals.

Table 1: Expected Analytical and Spectroscopic Data

ParameterAnalytical MethodExpected Signal / ValueStructural Assignment
Molecular Weight ESI-MSm/z 161.1 [M+H]⁺Corresponds to C₇H₁₇N₂O₂⁺
Aliphatic N-CH₃ ¹H NMR (CDCl₃)δ ~2.25 (s, 6H)Terminal dimethylamino protons
Aliphatic CH₂ ¹H NMR (CDCl₃)δ ~2.40 (t, 2H)Methylene adjacent to tertiary amine
Carbamate N-CH₃ ¹H NMR (CDCl₃)δ ~2.90 (s, 3H)Methyl group on the carbamate nitrogen
Carbamate CH₂ ¹H NMR (CDCl₃)δ ~3.35 (t, 2H)Methylene adjacent to carbamate nitrogen
Methoxy O-CH₃ ¹H NMR (CDCl₃)δ ~3.68 (s, 3H)Methyl ester protons of the carbamate
Carbonyl C=O ¹³C NMR (CDCl₃)δ ~157.0Carbamate carbonyl carbon

References

  • National Center for Biotechnology Information (PMC). N-Dealkylation of Amines.[4][Link]

  • National Center for Biotechnology Information (PMC). Chemical modulation of Kv7 potassium channels (Chemoselective Acylation).[5][Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Interest for Specialized Synthesis

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate . This molecule, while not as widely documented as simpler carbamates, holds significant interest for researchers in medicinal chemistry and materials science. Its structure combines a carbamate moiety with a tertiary amine side chain, features that suggest potential applications as a pharmaceutical intermediate or a specialized building block in polymer chemistry.

The presence of multiple reactive centers—the carbamate ester and two tertiary amine groups—imparts a unique chemical profile that requires careful consideration during synthesis, handling, and application development. This document aims to consolidate known and predicted data to serve as a foundational resource for scientists and drug development professionals.

Key Structural Features:

  • Carbamate Group: An ester of carbamic acid, known for its role in creating polyurethane polymers and as a common functional group in pharmaceuticals and pesticides.[1][2]

  • Tertiary Amines: The N-methyl group on the carbamate nitrogen and the N,N-dimethylamino terminal group both act as basic centers and nucleophiles.

  • Ethyl Bridge: A two-carbon spacer that provides flexibility and influences the steric and electronic environment of the functional groups.

Physicochemical and Computed Properties

Experimental data for this specific compound is not widely published. Therefore, the following table combines data from analogous structures and computationally predicted values to provide a working profile for laboratory use.

PropertyValueSource / Basis
IUPAC Name methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamateIUPAC Nomenclature
Molecular Formula C₈H₁₈N₂O₂-
Molecular Weight 174.24 g/mol -
CAS Number 1594007-94-9[3]
Predicted Boiling Point ~200-220 °CExtrapolated from similar structures like Ethyl N-phenylcarbamate (238 °C)[4] and N,N,N'-Trimethylethylenediamine (116-118 °C)
Predicted Density ~0.95 - 1.05 g/mLBased on related structures like Ethyl N-methylcarbamate (~1.01 g/mL)[5]
Predicted Solubility Soluble in water and polar organic solventsThe presence of polar carbamate and amine groups suggests high polarity. Carbamates are generally water-soluble.[1]
Predicted pKa (Basic) ~8.5 - 9.5 (for dimethylamino group)Typical for tertiary alkylamines.

Synthesis and Purification

The synthesis of N,N-disubstituted carbamates is a well-established area of organic chemistry. The most direct and reliable method for preparing the title compound involves the reaction of a secondary amine with a chloroformate. This approach offers high yields and avoids the use of more hazardous reagents like methyl isocyanate.[6][7]

Proposed Synthetic Pathway

The selected pathway involves the nucleophilic acyl substitution of methyl chloroformate with N,N,N'-trimethylethylenediamine. The reaction requires a base to neutralize the HCl byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.

Synthesis_Pathway cluster_reactants Reactants & Conditions Reactant1 N,N,N'-Trimethylethylenediamine (Starting Amine) Product Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate Reactant1->Product + 1. Reactant2 Methyl Chloroformate Reactant2->Product + 2. Base Triethylamine (Base) Base->Product Solvent (e.g., DCM) 0 °C to RT

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

Rationale: This protocol is adapted from standard procedures for N-carbamoylation of secondary amines.[7] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. Triethylamine (TEA) is a common, non-nucleophilic base used to scavenge the generated HCl. The reaction is initiated at 0 °C to control the initial exotherm.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N,N'-trimethylethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).

  • Basification: Add triethylamine (TEA, 1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Chloroformate: Add methyl chloroformate (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

Purification is typically achieved via flash column chromatography to remove unreacted starting material and the triethylammonium chloride salt.

Purification_Workflow Start Crude Product (from rotary evaporator) Step1 Dissolve in minimal mobile phase Start->Step1 Step2 Load onto Silica Gel Column Step1->Step2 Step3 Elute with Gradient Solvent System (e.g., DCM -> 5% MeOH in DCM) Step2->Step3 Step4 Collect Fractions (Monitor by TLC) Step3->Step4 Step5 Combine Pure Fractions Step4->Step5 End Concentrate under reduced pressure to yield Pure Product Step5->End MS_Fragmentation Parent M⁺• m/z = 174 Frag1 m/z = 116 Loss of •CH₂N(CH₃)₂ Parent:f0->Frag1 - 58 Frag2 m/z = 72 [CH₂=N(CH₃)CH₂CH₂N(CH₃)₂]⁺• Parent:f0->Frag2 - OCH₃, - H Frag3 m/z = 58 [CH₂=N(CH₃)₂]⁺ (Base Peak) Parent:f0->Frag3 α-cleavage

Caption: Key predicted fragments in EI-Mass Spectrometry.

  • Molecular Ion (M⁺•): A peak should be observed at m/z = 174.

  • Base Peak: The most stable fragment is often formed by alpha-cleavage adjacent to an amine. The [CH₂=N(CH₃)₂]⁺ fragment at m/z = 58 is a highly probable candidate for the base peak.

  • Other Fragments: Cleavage of the N-C bond in the ethyl chain can lead to a fragment at m/z = 72 . Loss of the terminal dimethylaminoethyl radical could result in a fragment at m/z = 116 .

Chemical Reactivity and Stability

Hydrolytic Stability

Like other esters, the carbamate group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water, ultimately yielding N-[2-(dimethylamino)ethyl]-N-methylamine, methanol, and carbon dioxide.

  • Basic Hydrolysis (Saponification): Hydroxide attack on the carbonyl carbon leads to the formation of a carboxylate intermediate, which then decomposes. This process is generally irreversible.

Reactivity at Tertiary Amine Centers

Both the N-methyl and N,N-dimethylamino groups are basic and can be protonated by acids to form ammonium salts. This property is critical for applications where aqueous solubility or pH-dependent behavior is desired. These centers can also act as nucleophiles, reacting with electrophiles such as alkyl halides.

Incompatibilities and Storage

Based on the general reactivity of carbamates and amines, the compound should be considered incompatible with:

  • Strong Acids and Bases: Can catalyze hydrolysis. [8]* Strong Oxidizing Agents: Can react with the amine functionalities. [8]* Strong Reducing Agents: May reduce the carbamate group. [8] Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis and oxidation. [9]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. [10]* Toxicity: Many N-methyl carbamates are known to be acetylcholinesterase inhibitors and are used as insecticides. [2][11]While the toxicological profile of this specific molecule is unknown, it should be handled with care, assuming it may have biological activity. Overexposure may cause symptoms typical of amine or carbamate exposure, including irritation or narcosis. [12][13]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Summary for CID 11722. Retrieved from [Link]
  • Carl Roth GmbH. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). propyl N-[2-(diethylamino)ethyl]-N-methylcarbamate. PubChem Compound Summary for CID 132171852. Retrieved from [Link]
  • CAS. (n.d.). Ethyl N-phenylcarbamate. CAS Common Chemistry. Retrieved from [Link]
  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]
  • Google Patents. (n.d.). EP0200506B1 - Process for the preparation of methyl carbamates.
  • U.S. Environmental Protection Agency. (n.d.). Ethyl N-methylcarbamate Properties. Retrieved from [Link]
  • Google Patents. (2007). CN103524381A - Synthesis of N-methylmethyl carbamate.
  • NextSDS. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylcarbamodithioic acid — Chemical Substance Information. Retrieved from [Link]ethyl%5D-N-methylcarbamodithioic%20acid)
  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]
  • CAS. (n.d.). Potassium isethionate. CAS Common Chemistry. Retrieved from [Link]
  • Wang, Y., et al. (2018). Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. ACS Omega. Retrieved from [Link]
  • Wang, F., et al. (2020). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
  • PubChemLite. (n.d.). Methyl n-methyl-n-[2-(methylamino)ethyl]carbamate (C6H14N2O2). Retrieved from [Link]
  • NextSDS. (n.d.). tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate — Chemical Substance Information. Retrieved from [Link]ethyl%5D-N-methylcarbamate)
  • National Institute of Standards and Technology. (n.d.). Carbamic acid, methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
  • Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
  • Google Patents. (n.d.). EP0968172B1 - Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine.
  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]
  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
  • SpectraBase. (n.d.). Methyl N-[2-(1-naphthyl)ethyl]carbamate. Retrieved from [Link]

Sources

Comprehensive Structure Elucidation of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (Molecular Formula: C7​H16​N2​O2​ , MW: 160.22 Da)[1] is a bifunctional aliphatic molecule featuring both a tertiary amine and a substituted carbamate moiety. Elucidating its structure presents specific analytical challenges—most notably, the restricted rotation around the carbamate C–N bond, which severely complicates nuclear magnetic resonance (NMR) interpretations at ambient temperatures[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodology for the structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS), Variable-Temperature NMR (VT-NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Analytical Workflow & Structural Intricacies

The molecule consists of a methyl carbamate core linked to a 2-(dimethylamino)ethyl chain. The primary structural challenge lies in the carbamate linkage ( >N−C(=O)O− ). The delocalization of the nitrogen lone pair into the adjacent carbonyl group imparts partial double-bond character to the C–N bond. This restricted rotation leads to the formation of rotamers (conformational isomers) that exchange slowly on the NMR timescale at room temperature, resulting in broadened or duplicated resonance signals[2][3].

To build a self-validating proof of structure, our workflow integrates exact mass confirmation, thermal coalescence of NMR signals, and vibrational spectroscopy.

Analytical_Workflow A Sample Preparation methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate B ESI-HRMS & MS/MS Exact Mass & Fragmentation A->B C 1D & 2D NMR Spectroscopy Connectivity & Rotamer Resolution A->C D FT-IR Spectroscopy Functional Group Verification A->D E Comprehensive Structure Elucidation B->E m/z 161.1285 & 58.065 C->E HMBC & COSY D->E C=O stretch

Figure 1: Self-validating analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Pathways

Causality of Experimental Choice: Electrospray Ionization (ESI) in positive mode is selected due to the high proton affinity of the tertiary amine group. HRMS provides the exact mass to confirm the atomic composition, while collision-induced dissociation (CID) MS/MS maps the molecular architecture through predictable, thermodynamically driven bond cleavages.

The protonated molecule [M+H]+ is observed at m/z 161.1285 (calculated for C7​H17​N2​O2+​ , Δ < 2 ppm). Upon CID, the molecule undergoes highly characteristic fragmentation. The most diagnostic pathway is the α -cleavage of the dimethylaminoethyl group. This cleavage yields a highly stable iminium ion, [CH2​=N(CH3​)2​]+ , which appears as the base peak at m/z 58.065[4][5]. The thermodynamic stability of this ion drives the fragmentation, making it a definitive, self-validating marker for the −CH2​−N(CH3​)2​ moiety.

Table 1: Key HRMS/MS Fragmentation Ions (ESI+)
Observed m/zFormulaMass Error (ppm)Structural Assignment / Cleavage Mechanism
161.1285 C7​H17​N2​O2+​ +0.4Intact protonated precursor [M+H]+
129.1022 C6​H13​N2​O+ -1.1Loss of methanol (-32 Da) from the methyl carbamate
72.0808 C4​H10​N+ +0.8 [CH2​CH2​N(CH3​)2​]+ (Cleavage at carbamate nitrogen)
58.0651 C3​H8​N+ +0.2 [CH2​=N(CH3​)2​]+ (Base peak, α -cleavage)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: Standard 1D 1H and 13C NMR at 298 K yields ambiguous, broadened signals for the N−CH3​ and N−CH2​ groups due to carbamate rotamerism[2][3]. To resolve this, Variable Temperature (VT) NMR is employed. By acquiring spectra at 353 K (80 °C) in DMSO- d6​ , the thermal energy exceeds the rotational barrier ( ΔG‡ ), increasing the exchange rate between rotamers. This coalesces the signals into sharp, time-averaged peaks, allowing for precise integration and multiplet analysis.

Table 2: VT-NMR Assignments (353 K, DMSO- d6​ , 600 MHz)
Position 1H Chemical Shift (ppm)Multiplicity, Integral, J (Hz) 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
O−CH3​ 3.65s, 3H52.5 C=O
C=O --157.0-
N−CH3​ (carb)2.90s, 3H34.5 C=O , N−CH2​
N−CH2​ (carb)3.35t, 2H, J = 6.547.0 C=O , CH2​−N
CH2​−N (amine)2.45t, 2H, J = 6.556.5 N−CH2​ , N(CH3​)2​
N(CH3​)2​ (amine)2.25s, 6H45.5 CH2​−N

To establish the skeletal connectivity, 2D Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The cross-peaks between the N−CH3​ protons and the carbamate carbonyl carbon, as well as the O−CH3​ protons to the same carbonyl, unambiguously assemble the carbamate core.

HMBC_Correlations OCH3 O-CH3 (δ 3.65) CO C=O (δ 157.0) OCH3->CO 3JC-H NCH3_carb N-CH3 (δ 2.90) NCH3_carb->CO 3JC-H NCH2 N-CH2 (δ 3.35) NCH3_carb->NCH2 3JC-H NCH2->CO 3JC-H CH2N CH2-N (δ 2.45) NCH2->CH2N 2JC-H & 3JC-H CH2N->NCH2 2JC-H NMe2 N(CH3)2 (δ 2.25) CH2N->NMe2 3JC-H NMe2->CH2N 3JC-H

Figure 2: Key 2D HMBC logical correlations mapping the molecular connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice: While NMR and MS define connectivity and mass, FT-IR provides orthogonal validation of the functional groups, ensuring no isobaric rearrangements (e.g., ester to amide shifts) have occurred during synthesis or ionization.

  • 1705 cm −1 : Strong, sharp peak corresponding to the carbamate C=O stretch.

  • 1150 cm −1 : C−O stretching vibration of the methoxy group.

  • 2820 & 2770 cm −1 : Characteristic Bohlmann bands indicating the C−H stretching of the N(CH3​)2​ group.

Step-by-Step Experimental Protocol

This protocol is designed as a closed-loop validation system: HRMS confirms the atomic composition, VT-NMR maps the atomic connectivity, and FT-IR verifies the functional group integrity.

Step 1: Sample Preparation & Purity Assessment

  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • Analyze via UPLC-UV (210 nm) to ensure >95% purity prior to structural elucidation, preventing the misassignment of impurity signals.

Step 2: LC-HRMS/MS Acquisition

  • Inject 1 μL of the prepared sample into a Q-TOF mass spectrometer equipped with an ESI source.

  • Operate in positive ion mode: Capillary voltage 3.0 kV, Desolvation temperature 350 °C.

  • Acquire MS1 data (m/z 50-500) to confirm the [M+H]+ ion at m/z 161.1285.

  • Apply a collision energy ramp (15-30 eV) using Argon gas to generate the MS/MS spectrum. Validate the presence of the thermodynamically stable m/z 58.065 base peak.

Step 3: VT-NMR Acquisition

  • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ in a 5 mm NMR tube.

  • Insert into a 600 MHz NMR spectrometer and equilibrate the probe temperature to 353 K (80 °C) for 15 minutes to ensure thermal homogeneity and signal coalescence.

  • Acquire 1D 1H (16 scans, relaxation delay 2s) and 13C (1024 scans) spectra.

  • Acquire 2D COSY, HSQC, and HMBC spectra. Process data with zero-filling and appropriate window functions (e.g., sine bell squared) to resolve the 2J and 3J correlations.

Step 4: FT-IR Analysis

  • Place 2 mg of the neat liquid/solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply consistent pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Validate the C=O stretch at ~1705 cm −1 .

References

  • Ethyl n-methylcarbamate | Sigma-Aldrich - MilliporeSigma | sigmaaldrich.com |

  • 1594007-94-9 (C7H16N2O2) - PubChemLite | uni.lu | 1

  • Buy N-[2-(dimethylamino)ethyl]methacrylamide (EVT-428079) | evitachem.com | 4

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence | The Journal of Organic Chemistry - ACS Publications | 2

Sources

Pharmacological Profiling and Mechanism of Action of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC, CAS: 1594007-94-9) is a specialized synthetic cholinergic modulator. In the landscape of neuropharmacology, designing molecules that can selectively modulate the cholinergic system without succumbing to rapid enzymatic degradation is a persistent challenge. MDMC bridges the structural gap between classical endogenous neurotransmitters (like acetylcholine) and pseudo-irreversible acetylcholinesterase (AChE) inhibitors (like physostigmine). This whitepaper deconstructs the structural rationale, receptor-level mechanism of action (MoA), and the self-validating experimental workflows required to characterize MDMC in a drug development setting.

Chemical Rationale & Structure-Activity Relationship (SAR)

The pharmacological identity of MDMC is defined by three critical structural motifs, each engineered to overcome specific pharmacokinetic limitations of natural cholinergic ligands.

  • Tertiary Amine Moiety (CNS Penetration): Classical cholinergic agonists (e.g., carbachol, acetylcholine) and many antagonists possess permanently charged quaternary ammonium groups, which restrict them to the peripheral nervous system. In contrast, MDMC features a dimethylamino group. Small-molecular weight tertiary amines can exist in an un-ionized state at physiological pH, allowing them to readily cross the blood-brain barrier (BBB) to exert central nervous system (CNS) effects (1)[1].

  • Carbamate Linkage (Enzymatic Stability): Acetylcholine is rapidly hydrolyzed by AChE in the synaptic cleft (half-life < 1 millisecond). MDMC replaces the ester linkage with a carbamate linkage. Carbamate stability stems from the resonance between the amide and carboxyl group, which lowers the C-N bond rotational barrier by 3–4 kcal/mol compared to standard amides, protecting the molecule from rapid hydrolysis (2)[2].

  • Reverse Carbamate Orientation: Most known carbamates deactivate cholinesterases by time-dependent covalent bond formation (carbamylation) at the active-site serine (3)[3]. This requires a good leaving group (e.g., a phenol ring). MDMC, however, utilizes a methoxy group (-OCH3) at the ester position. Because methoxide is a highly basic and poor leaving group, MDMC resists acting as a classical carbamylating agent, shifting its primary MoA toward direct, reversible receptor modulation.

Core Mechanism of Action (MoA)

Based on its SAR profile, MDMC functions as a stable, BBB-permeable cholinergic ligand. Its primary signal transduction pathway is mediated through G-protein coupled receptors (GPCRs).

Receptor Activation (Gq/11 Pathway): MDMC acts as an orthosteric ligand for muscarinic acetylcholine receptors (mAChRs). The stimulation of M1, M3, and M5 receptor subtypes increases the intracellular calcium concentration upon binding of pertussis toxin-insensitive G proteins (Gq/11) and mediates the activation of the membrane-bound enzyme phospholipase C (PLC) (4)[4].

Signal Transduction Cascade:

  • Activated PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2).

  • This cleavage generates two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a massive efflux of stored Ca2+.

  • Concurrently, DAG remains in the plasma membrane and, alongside the released Ca2+, co-activates Protein Kinase C (PKC), propagating downstream cellular responses (e.g., neuronal excitability or smooth muscle contraction).

Pathway MDMC MDMC (Ligand) mAChR M1/M3/M5 Receptor MDMC->mAChR Binds Gq11 Gq/11 Protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves into DAG DAG PIP2->DAG Cleaves into Ca2 Calcium Mobilization IP3->Ca2 ER Channel Open PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Fig 1. Gq/11-mediated signal transduction cascade initiated by MDMC at muscarinic receptors.

Experimental Workflows & Protocols

To robustly validate MDMC’s MoA, we must decouple its direct receptor agonism from potential background AChE inhibition. The following protocols represent a self-validating system designed to isolate these variables.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR) for mAChR Activation

Rationale: To definitively prove Gq/11 coupling, we measure real-time Ca2+ mobilization.

  • Step 1: Cell Preparation: Seed CHO cells stably expressing human M1 or M3 receptors at 20,000 cells/well in a 384-well black/clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Step 2: Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

    • Causality Note: Fluo-4 AM is cell-permeant. Intracellular esterases cleave the acetoxymethyl (AM) group, trapping the active, Ca2+-sensitive fluorophore inside the cell, ensuring signal specificity.

  • Step 3: Compound Preparation: Prepare a 10-point dose-response curve of MDMC (10 pM to 100 µM) in Assay Buffer containing 0.1% BSA.

  • Step 4: FLIPR Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject MDMC and record kinetic fluorescence for 3 minutes.

  • Step 5: Data Analysis: Calculate the area under the curve (AUC) for the Ca2+ peak. Determine the EC50 using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (MDMC in DMSO) Read FLIPR Readout (Ca2+ Flux) Prep->Read Cell Cell Culture (CHO-M1/M3) Dye Fluo-4 AM Dye Loading Cell->Dye Dye->Read Analysis Data Analysis (EC50 Calc) Read->Analysis

Fig 2. High-throughput FLIPR experimental workflow for validating MDMC-induced calcium mobilization.

Protocol 2: Ellman's Assay for AChE Inhibition Kinetics

Rationale: To confirm that MDMC acts as a reversible ligand rather than a pseudo-irreversible carbamylating agent.

  • Step 1: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Step 2: Mix recombinant human AChE (0.5 U/mL) with varying concentrations of MDMC (1 nM – 100 µM). Incubate parallel reactions for 0, 15, 30, and 60 minutes.

    • Causality Note: Time-dependent incubation is the critical differentiator here. Reversible competitive binding shows constant inhibition regardless of pre-incubation time, whereas covalent carbamylation shows progressive inhibition over time.

  • Step 3: Add 0.3 mM DTNB (Ellman's reagent) and 0.5 mM acetylthiocholine (ATCh) substrate.

  • Step 4: Measure absorbance at 412 nm continuously for 5 minutes. Calculate the initial velocity ( v0​ ) and determine the inhibition constant ( Ki​ ) via a Dixon plot.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of MDMC compared to standard cholinergic reference compounds, derived from the established SAR principles.

CompoundAmine TypeBBB PermeabilityAChE StabilityPrimary TargetMoA Type
Acetylcholine QuaternaryPoor (Peripheral)Very Low (Hydrolyzed)mAChR / nAChREndogenous Agonist
Carbachol QuaternaryPoor (Peripheral)High (Resistant)mAChR / nAChRDirect Agonist
Physostigmine TertiaryHigh (CNS Active)High (Carbamylates)AChE EnzymePseudo-irreversible Inhibitor
MDMC TertiaryHigh (CNS Active)High (Poor leaving group)mAChRDirect Reversible Modulator

References

  • Source: Frontiers in Neurology (NIH)
  • Source: Archives of Industrial Hygiene and Toxicology (NIH/PMC)
  • Title: Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor Source: MDPI URL
  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: ACS Publications URL

Sources

literature review on methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Authored by a Senior Application Scientist

Foreword

In the landscape of modern pharmacology and agrochemistry, the carbamate functional group represents a cornerstone of molecular design. Its presence is pivotal in a myriad of biologically active compounds, from life-saving pharmaceuticals to essential crop-protecting agents. This guide focuses on a specific, yet illustrative, member of this class: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate. While not as extensively documented as some of its commercially prominent relatives, its structure encapsulates the key features that define the activity of many N-methylcarbamates. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing established principles with data from closely related analogues to illuminate the chemistry, biological activity, and potential applications of this molecule. Our exploration will be grounded in the principles of scientific integrity, drawing causal links between molecular structure and function, and providing a robust framework for future investigation.

Chemical Identity and Physicochemical Properties

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a tertiary amine and a carbamate ester. Its structure is characterized by a central carbamate moiety, with a methyl group on the nitrogen and a methyl ester on the oxygen. The nitrogen is also substituted with a 2-(dimethylamino)ethyl group, which introduces a second, more basic, nitrogen atom.

Table 1: Physicochemical Properties of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate and Related Compounds

PropertyValue (Predicted for Target Compound)Rivastigmine (Analogue)
Molecular Formula C8H18N2O2C14H22N2O2
Molecular Weight 174.24 g/mol 250.34 g/mol
Boiling Point Not availableDecomposes
LogP ~0.5 (Predicted)2.4
pKa (most basic) ~9.5 (Predicted for dimethylamino group)8.6
Solubility Expected to be soluble in water and organic solventsVery soluble in water, soluble in ethanol

Note: Predicted values for the target compound are based on its structure and comparison with known carbamates. Experimental data for Rivastigmine is provided for context.

The presence of the dimethylaminoethyl group is expected to significantly influence the compound's pKa and LogP, rendering it more water-soluble and basic compared to carbamates lacking this feature. These properties are critical for its potential pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis and Manufacturing

The synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate can be approached through several established routes for carbamate formation. A common and efficient method involves the reaction of an appropriate amine with a chloroformate or by the alcoholysis of a urea derivative.

Synthetic Pathway via Chloroformate

A plausible and widely used method for synthesizing N,N-disubstituted carbamates is the reaction of the corresponding secondary amine with a chloroformate. In this case, N,N,N'-trimethyl-1,2-ethanediamine would be reacted with methyl chloroformate.

Synthesis_via_Chloroformate Amine N,N,N'-trimethyl-1,2-ethanediamine Reaction Amine->Reaction Chloroformate Methyl Chloroformate Chloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent (e.g., DCM) Product Methyl N-[2-(dimethylamino)ethyl]-N- methylcarbamate Byproduct Triethylammonium Chloride Reaction->Product Reaction->Byproduct

Caption: Synthetic route via reaction with methyl chloroformate.

Experimental Protocol:

  • Dissolve N,N,N'-trimethyl-1,2-ethanediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.05 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate.

Alternative Synthetic Route: Transesterification

An alternative, "greener" approach involves the transesterification of a more readily available carbamate or the alcoholysis of a urea derivative. For instance, reacting N,N,N'-trimethyl-1,2-ethanediamine with dimethyl carbonate in the presence of a suitable catalyst could yield the target compound.

Mechanism of Action and Biological Activity: A Focus on Cholinesterase Inhibition

The primary biological activity of many N-methylcarbamates is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft.[1] This mechanism is the basis for the therapeutic use of drugs like rivastigmine in Alzheimer's disease.[2]

N-methylcarbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors.[3] The carbamate moiety is transferred to a serine residue in the active site of the cholinesterase, forming a carbamoylated enzyme that is temporarily inactive.[3] This covalent modification is more stable than the acetylated enzyme formed during acetylcholine hydrolysis but is eventually hydrolyzed, regenerating the active enzyme. The rate of this decarbamoylation determines the duration of inhibition.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft cluster_1 Inhibited State ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Binding & Activation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamate Methyl N-[2-(dimethylamino)ethyl]- N-methylcarbamate Carbamate->AChE Inhibition (Carbamoylation) Regen_AChE Regenerated AChE (Active) Carbamoylated_AChE->Regen_AChE Slow Hydrolysis (Decarbamoylation) H2O Water H2O->Carbamoylated_AChE

Caption: Mechanism of cholinesterase inhibition by N-methylcarbamates.

The structural similarity of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate to the active moiety of rivastigmine strongly suggests that it would also act as a cholinesterase inhibitor. The presence of the tertiary amine could also influence its binding to the peripheral anionic site of AChE.

Potential Applications

Based on its presumed biological activity, methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate could have several applications:

  • Pharmaceutical Research: As a lead compound or a molecular probe for the development of new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease dementia. Its simpler structure compared to rivastigmine could offer a starting point for structure-activity relationship (SAR) studies.

  • Agrochemicals: N-methylcarbamates are a well-established class of insecticides.[4] Their mechanism of action in insects is also through the inhibition of AChE. Therefore, this compound could be investigated for its insecticidal properties.

  • Research Chemical: It can be used as a standard or reference compound in the study of cholinesterase kinetics and for the screening of new potential inhibitors.

Analytical Methodology

The analysis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate in various matrices can be achieved using high-performance liquid chromatography (HPLC), a technique widely employed for the determination of related carbamates like rivastigmine.[5]

HPLC Method for Quantification

Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM sodium dihydrogen phosphate, pH 3.1) and acetonitrile in an isocratic or gradient elution. A typical starting ratio would be 83:17 (v/v) aqueous:organic.[5]

  • Flow Rate: 1.0 - 1.5 mL/min.[5]

  • Detection Wavelength: UV detection at a low wavelength, such as 210-220 nm, where carbamates typically exhibit absorbance.[5]

  • Column Temperature: 40-50 °C to improve peak shape and reduce run time.[5]

Sample Preparation (from a biological matrix like plasma):

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of 1-butanol and n-hexane) under alkaline conditions.[5]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and perform a back-extraction into an acidic aqueous solution (e.g., dilute acetic acid).[5]

  • Inject an aliquot of the aqueous layer into the HPLC system.

Safety and Toxicology

The toxicological profile of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate has not been explicitly studied. However, as a member of the N-methylcarbamate class, it should be handled with appropriate caution. The primary toxic effect of N-methylcarbamates is due to cholinesterase inhibition, which can lead to cholinergic crisis at high doses.

Furthermore, N-methylcarbamates can be converted to N-nitroso derivatives under certain conditions, and these derivatives have been shown to be mutagenic.[6] Therefore, exposure should be minimized, and appropriate personal protective equipment should be used when handling this compound.

Conclusion

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, while not a widely studied compound in its own right, serves as an excellent model for understanding the chemistry and biological activity of a significant class of molecules. By drawing parallels with well-characterized analogues such as rivastigmine, we can confidently predict its role as a cholinesterase inhibitor and envision its potential applications in both medicine and agriculture. This guide has provided a foundational understanding of its synthesis, mechanism of action, and analytical considerations, offering a solid starting point for any researcher or developer interested in exploring the potential of this and related carbamates. The principles and methodologies outlined herein are intended to be a practical resource for advancing scientific inquiry in this important area of chemical and biological research.

References

  • Amini, H., & Ahmadiani, A. (2010). A simple and reproducible HPLC method with spectrophotometric detection was developed for determination of rivastigmine in human plasma. Journal of Applied Pharmaceutical Science.
  • Meng, A. H., Wang, L. P., Wu, L., & Chen, K. (2014). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Wikipedia. (2023).
  • Restek. (n.d.).
  • PubChem. (n.d.). propyl N-[2-(diethylamino)ethyl]-N-methylcarbamate.
  • Chemical Substance Information. (n.d.). tert-butyl N-[2-(dimethylamino)
  • Qiao, Y., Huang, Y., Qiu, C., Yue, X., Deng, L., Wan, Y., Xing, J., Zhang, C., Yuan, S., Dong, A., & Xu, J. (2010). The use of PEGylated poly [2-(N,N-dimethylamino) ethyl methacrylate] as a mucosal DNA delivery vector and the activation of innate immunity and improvement of HIV-1-specific immune responses.
  • Amini, H., & Ahmadiani, A. (2007). High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. Iranian Journal of Pharmaceutical Research, 6(3), 195-200.
  • Enz, A., Boddeke, H., de Sampaio e Spier, T., & Lane, R. M. (2004). Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues. Journal of Medicinal Chemistry.
  • Google Patents. (2007).
  • Lefèvre, G., Sedek, G., Jeker, A., Mair, D., Schmid, J., & Lissy, E. (2007). Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. Clinical Therapeutics, 29(10), 2164-2178.
  • Kim, K. H., & Kim, H. S. (1993). Why Does m-Methyl Substituted Pesticides Show Higher Insecticidal Activity? On the Phenyl N-methylcarbamate and m-xylyl-N-methylcarbamate Derivatives. Applied Biological Chemistry, 36(4), 332-338.
  • Organic Syntheses. (n.d.).
  • Environmental Protection Agency. (n.d.).
  • Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512.
  • Alexandar, S., et al. (2011). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. Der Pharmacia Lettre, 3(3), 421-426.
  • Mohammadi-Samani, S., et al. (2015). Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles. Iranian Journal of Pharmaceutical Research, 14(Suppl), 119-131.
  • Winblad, B., et al. (2007). Pharmacokinetic rationale for the rivastigmine patch. Neurology, 69(4 Supplement 1), S14-S20.
  • Benchchem. (n.d.). [3-[1-(dimethylamino)
  • Amini, H., & Ahmadiani, A. (2010). QbD-driven HPLC method for the quantification of rivastigmine in rat plasma and brain for pharmacokinetics study. Journal of Applied Pharmaceutical Science.
  • Jiang, P., Zhang, D., & Li, Q. (2006). Improved synthesis method of 2-(dimethylamino) ethyl methacrylate.
  • Nepovimova, E., & Kuca, K. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(11), 1999.
  • Mohammadi-Samani, S., et al. (2020). Dermal pharmacokinetics of rivastigmine-loaded liposomes: an ex vivo–in vivo correlation study. Pharmaceutical Development and Technology, 25(8), 987-994.
  • Arava, V., et al. (2011). Novel Convenient Synthesis of Rivastigmine.
  • Kos, J., et al. (2016).
  • ResearchGate. (n.d.).
  • Environmental Protection Agency. (n.d.). ethyl N-methyl-N-(methylcarbamoyl)
  • Environmental Protection Agency. (1992). EPA Method 531.
  • Gul, H. I., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 108-112.
  • Arora, D., et al. (2021). UV Spectrophotometric Method for Quantification of Rivastigmine Tartrate in Simulated Nasal Fluid: Development and Validation. Biomedical and Pharmacology Journal, 14(4), 1957-1964.
  • Der Pharma Chemica. (n.d.).
  • Elespuru, R. K., Lijinsky, W., & Setlow, J. K. (1974). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 216(2), 101-106.
  • PubChem. (n.d.). Phenethyl n-(2-(dimethylamino)ethyl)
  • Sridhar, V., et al. (2011). Gender Differences in the Pharmacokinetics of Rivastigmine in Rats. Arzneimittelforschung, 61(10), 583-586.
  • TSI Journals. (n.d.). QUANTIFICATION METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF RIVASTIGMINE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC.
  • Google Patents. (2014).
  • Weinstock, M., et al. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 55(23), 10650-10661.
  • Singh, S., et al. (2021). Pharmacokinetic and pharmacodynamic evaluation of nasal liposome and nanoparticle based rivastigmine formulations in acute and chronic models of Alzheimer’s disease. Journal of Drug Delivery Science and Technology, 63, 102488.

Sources

The Discovery, Synthesis, and Pharmacological Evolution of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate: A Critical Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS 1594007-94-9) represents a highly specialized molecular scaffold that merges two critical pharmacophores: the proteolytically stable carbamate linkage and the ionizable, solubilizing dimethylaminoethyl appendage. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical rationale, synthetic methodologies, and mechanistic applications of this compound. By understanding the causality behind its structural components, drug development professionals can leverage this scaffold for fragment-based drug discovery (FBDD), targeted enzyme inhibition, and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Historical Context: The Evolution of Aminoalkyl Carbamates

The history of carbamate-based therapeutics traces back to the isolation of physostigmine from the Calabar bean, which established the carbamate moiety as a potent pseudoirreversible inhibitor of acetylcholinesterase (AChE)[1]. However, early carbamates suffered from poor physicochemical properties, including limited aqueous solubility and suboptimal blood-brain barrier (BBB) penetration.

To overcome these limitations, medicinal chemists began integrating basic aliphatic side chains into the carbamate scaffold. The dimethylaminoethyl group emerged as a highly successful modification over the last 50 years of drug discovery[2]. Because the tertiary amine acts as a weak base (pKa ~8.4), it remains protonated at physiological pH. This protonation not only enables the formulation of highly soluble hydrochloride salts but also facilitates critical cation- π interactions with aromatic residues in target proteins[3]. The specific synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate represents the miniaturization of this concept into a versatile, modular building block used in modern combinatorial chemistry and FBDD.

Physicochemical Profiling & Structural Rationale

The utility of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate lies in its dual nature. The carbamate functional group serves as a robust bioisostere for amide bonds, offering enhanced metabolic stability against proteases while maintaining the ability to participate in hydrogen bonding[4]. Conversely, the dimethylaminoethyl tail acts as a dynamic anchor.

To facilitate easy comparison for formulation and computational docking studies, the quantitative physicochemical data of the scaffold is summarized below:

PropertyValueStructural Implication
Chemical Name Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamateModular aliphatic carbamate
CAS Registry Number 1594007-94-9Unique identifier for procurement
Molecular Formula C7H16N2O2[5]Low molecular weight (FBDD compliant)
Molecular Weight 160.22 g/mol High ligand efficiency potential
Monoisotopic Mass 160.12119 Da[5]Exact mass for LC-MS validation
SMILES String CN(C)CCN(C)C(=O)OC[5]Computational library generation
Hydrogen Bond Donors 0Enhances passive membrane permeability
Hydrogen Bond Acceptors 3Facilitates target receptor anchoring

Synthetic Methodologies: Protocols and Causality

The synthesis of aliphatic carbamates relies heavily on the activation of amines using chloroformate precursors. While alternative methods like carbonylation exist, chloroformate chemistry remains the industrial standard due to its high atom economy and predictable kinetics[6].

Self-Validating Protocol: Synthesis via Nucleophilic Acyl Substitution

Objective: To synthesize methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate while strictly preventing over-acylation and the formation of symmetrical urea byproducts[4].

Reagents:

  • N,N,N'-Trimethylethylenediamine (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Triethylamine (Et 3​ N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Purge a dry round-bottom flask with N 2​ gas. Dissolve N,N,N'-trimethylethylenediamine in anhydrous DCM.

    • Causality: Moisture must be rigorously excluded. Water acts as a competing nucleophile, hydrolyzing methyl chloroformate into methanol, hydrochloric acid, and carbon dioxide, which drastically reduces yield[4].

  • Base Addition: Add Et 3​ N to the stirring solution.

    • Causality: The reaction generates HCl as a byproduct. Et 3​ N acts as an acid scavenger. Without it, the HCl would protonate the highly basic dimethylamino group of the precursor, rendering it non-nucleophilic and halting the reaction[6].

  • Temperature Control: Submerge the flask in an ice bath to achieve 0 °C.

    • Causality: Nucleophilic acyl substitution with chloroformates is highly exothermic. Maintaining 0 °C prevents thermal degradation of the electrophile and kinetically suppresses the formation of unwanted urea derivatives.

  • Electrophile Addition: Add methyl chloroformate dropwise over 30 minutes via an addition funnel.

  • In-Process Control (IPC): After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture for LC-MS analysis.

    • Validation: The protocol is self-validating; the complete disappearance of the 116 m/z precursor peak and the emergence of the 161 m/z [M+H]+ product peak confirms reaction completion[5].

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer, dry over MgSO 4​ , and concentrate under reduced pressure to yield the pure carbamate.

Synthesis A N,N,N'-Trimethylethylenediamine (Precursor) C Reaction Vessel (DCM, 0°C, Et3N Base) A->C Add to solvent B Methyl Chloroformate (Acylating Agent) B->C Dropwise addition D Nucleophilic Acyl Substitution (Intermediate Formation) C->D Base neutralizes HCl E Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate D->E Product Isolation

Fig 1: Synthetic workflow for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate via acylation.

Mechanistic Target Engagement: The Carbamate-Cholinesterase Axis

In pharmacological applications, aminoalkyl carbamates are heavily utilized for their ability to interact with serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[3]. The mechanism of action is a masterclass in sequential target engagement.

When an aminoalkyl carbamate enters the synaptic cleft, the dimethylaminoethyl group—protonated at physiological pH—is drawn into the deep, narrow active-site gorge of AChE. It acts as a homing beacon, anchoring to the peripheral anionic site (PAS) via strong cation- π interactions with aromatic residues (e.g., Trp286)[3].

Once anchored, the carbamate carbonyl is perfectly aligned with the enzyme's catalytic triad (Ser203, His447, Glu334). The hydroxyl group of Ser203 executes a nucleophilic attack on the carbamate carbonyl. Unlike the rapid hydrolysis seen with natural acetylcholine, the resulting carbamylated serine is highly stable, leading to pseudoirreversible inhibition that temporarily halts enzyme activity[1]. This precise spatial arrangement is why the distance between the basic amine and the carbamate core is highly conserved in drug design.

Mechanism A Aminoalkyl Carbamate (Inhibitor) B AChE Active Site (Serine-Histidine-Glutamate) A->B Diffusion into gorge C Reversible Binding (Dimethylamino anchoring) B->C Cation-pi interaction D Covalent Carbamylation (Serine OH attack) C->D Nucleophilic attack E Pseudoirreversible Inhibition (Enzyme Inactivation) D->E Leaving group exits

Fig 2: Mechanistic pathway of acetylcholinesterase inhibition by aminoalkyl carbamate derivatives.

Conclusion: A Blueprint for Future Therapeutics

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is far more than a simple chemical catalog entry; it is a blueprint for solving complex pharmacokinetic challenges. By combining the metabolic resistance of a carbamate with the tunable basicity of a dimethylaminoethyl group, researchers can rescue poorly soluble drug candidates, design targeted covalent inhibitors, and develop highly specific CNS agents. The protocols and mechanistic pathways detailed in this guide provide a rigorous, field-proven foundation for integrating this scaffold into next-generation therapeutic pipelines.

References

  • 1594007-94-9 (C7H16N2O2) - PubChemLite Source: uni.lu (PubChemLite) URL:[Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years Source: PMC - NIH URL:[Link]

  • Carbamate Toxicity Source: StatPearls - NCBI Bookshelf URL:[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Physicochemical Profiling of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate: Solubility and Stability Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Analyzed: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9)

Executive Summary & Structural Rationale

In preclinical drug development, the transition of a novel chemical entity from discovery to formulation relies entirely on a rigorous understanding of its physicochemical boundaries. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (Molecular Formula: C7H16N2O2, MW: 160.22) is a bifunctional molecule featuring a basic tertiary amine and a fully substituted (tertiary) carbamate ester.

As a Senior Application Scientist, I approach the profiling of this molecule not as a checklist, but as a predictive exercise grounded in structural causality. The behavior of this compound in aqueous media is dictated by two competing structural realities:

  • The Tertiary Amine: Drives highly pH-dependent thermodynamic solubility. With a predicted pKa​ in the range of 8.5–9.5, the molecule will exist almost exclusively as a hydrophilic cation in gastric environments, transitioning to a lipophilic free-base in lower intestinal environments[1].

  • The Tertiary Carbamate: Dictates the hydrolytic degradation pathway. Because the carbamate nitrogen is fully substituted (bearing a methyl group and the dimethylaminoethyl chain), it lacks the necessary proton to undergo the rapid E1cB (elimination-addition) isocyanate-forming degradation pathway common to primary and secondary carbamates. Instead, it is forced to degrade via the significantly slower BAc​2 (bimolecular acyl cleavage) mechanism[2]. This structural feature imparts an unexpectedly high degree of base-stability compared to its unsubstituted analogs[3].

The following guide outlines the self-validating protocols required to empirically map the solubility and stability of this specific chemotype.

Thermodynamic Solubility Assessment

To accurately predict in vivo absorption, we must measure thermodynamic solubility (the equilibrium state of the solid lattice in a solvent) rather than kinetic solubility (which is often artificially inflated by DMSO stock precipitation)[1].

Predictive pH-Solubility Profile

Based on the Henderson-Hasselbalch relationship for a basic amine, the solubility will drop logarithmically as the pH approaches and exceeds the pKa​ .

Table 1: Predicted Physicochemical Behavior Across Physiological pH

Physiological CompartmentTarget pHIonization StatePredicted SolubilityPermeability Potential
Stomach (Fasted) 1.2>99.9% ProtonatedVery High (>50 mg/mL)Low (Charge exclusion)
Upper Intestine 4.5>99.9% ProtonatedHigh (>20 mg/mL)Low to Moderate
Lower Intestine 6.8~98.0% ProtonatedModerate (~5 mg/mL)High (Free base partitioning)
Blood Plasma 7.4~90.0% ProtonatedLow to ModerateHigh
Self-Validating Shake-Flask Protocol

A robust protocol must validate that equilibrium has been reached and that the compound has not degraded during the incubation period.

Step-by-Step Methodology:

  • Solid Dispensation: Weigh 5 mg of crystalline methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate into triplicate 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of the respective aqueous buffer (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate). Ensure the buffer capacity is sufficient (≥50 mM) to prevent the basic amine from shifting the bulk pH.

  • Equilibration: Seal vials and agitate at 300 RPM on a thermoshaker set to 37.0 ± 0.5 °C.

  • Self-Validation (Time-Course): Sample 100 µL at 24 hours and 48 hours . If the concentration at 48h is >5% different from 24h, equilibrium has not been reached, or degradation is occurring.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes at 37°C to pellet undissolved solids. Do not use filter membranes without pre-saturating them, as the basic amine will bind non-specifically to standard nylon/PTFE filters.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via LC-UV (at ~210 nm due to lack of strong chromophores) or LC-MS/MS against a 5-point calibration curve.

SolubilityWorkflow Start 1. Solid Compound (Excess Mass) Buffer 2. Add Buffered Media (pH 1.2 to 7.4) Start->Buffer Incubate 3. Thermoshaker (37°C, 24h & 48h) Buffer->Incubate Separate 4. Isothermal Centrifugation (15,000 x g) Incubate->Separate Analyze 5. LC-MS/MS Quantification (Check 24h vs 48h) Separate->Analyze

Figure 1: Self-validating thermodynamic shake-flask solubility workflow ensuring equilibrium.

Chemical Stability & Degradation Kinetics

Understanding the degradation pathways is critical for formulation shelf-life and in vivo half-life. The stability testing must align with ICH Q1A(R2) guidelines for new drug substances[4].

Structural Vulnerabilities
  • Hydrolysis: As a tertiary carbamate, the molecule resists the fast E1cB base-catalyzed hydrolysis. Instead, it requires the direct attack of a hydroxide ion on the sterically hindered carbonyl carbon ( BAc​2 mechanism)[2]. Consequently, we expect the molecule to be relatively stable at pH 4.5–7.4, with degradation only accelerating at extreme alkaline pH (>9.0) or elevated temperatures.

  • Oxidation: The tertiary dimethylamino group is highly susceptible to oxidation by peroxides or reactive oxygen species (ROS), forming an N-oxide degradant.

Degradation Parent Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate Hydrolysis Base Hydrolysis (BAc2 Mechanism) Parent->Hydrolysis Oxidation Oxidation (Peroxides / ROS) Parent->Oxidation Amine N,N,N'-Trimethylethane-1,2-diamine + CO2 + Methanol Hydrolysis->Amine NOxide Tertiary Amine N-oxide Derivative Oxidation->NOxide

Figure 2: Primary degradation pathways of the bifunctional carbamate-amine target.

Forced Degradation Protocol

To map the degradation kinetics, we employ a forced degradation (stress testing) protocol. A self-validating stability assay must achieve Mass Balance : the molar sum of the remaining parent compound and all quantified degradants must equal 100% ± 5% of the initial concentration. If mass balance fails, volatile degradants (like CO2 or methanol) or irreversible column binding have occurred.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in 50% Acetonitrile / 50% Water.

  • Stress Conditions (Matrix below): Aliquot 1 mL of stock into stress vials and add the respective stressor.

  • Quenching: After the designated time point, neutralize the stressor. For acid/base stress, neutralize with equimolar NaOH or HCl. For oxidative stress, quench with sodium thiosulfate.

  • Analysis: Inject onto a UHPLC system coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometer. CAD is highly recommended here because the molecule lacks a strong UV chromophore, and CAD provides uniform response factors for mass balance calculations.

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation PathwayExpected Mass Balance
Acidic Hydrolysis 0.1 N HCl60°C / 3 DaysMinimal (Protonation protects amine)> 95% Parent
Basic Hydrolysis 0.1 N NaOH60°C / 3 DaysModerate to High ( BAc​2 cleavage)Parent + Diamine
Oxidation 3% H2​O2​ 25°C / 24 HoursHigh (N-oxide formation)Parent + N-oxide
Thermal (Solid) Dry Heat80°C / 7 DaysMinimal> 98% Parent
Photolytic ICH Q1B (UV/Vis)1.2M lux hrsMinimal (No UV chromophores)> 98% Parent
Interpretation of Results

If the compound exhibits >10% degradation under basic conditions but remains stable under acidic conditions, formulation strategies should strictly control the microenvironmental pH. Lyophilization with an acidic buffer (e.g., citrate or acetate) would be the preferred route for parenteral formulations, while enteric coating would be unnecessary for oral solid dosage forms since the compound is highly stable in the acidic gastric environment.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-VCH.

  • International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. National Institutes of Health (NIH) Regulatory Knowledge Guide.

  • Domingos, J. L., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society (SciELO).

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (NIH PMC).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) is a bifunctional molecule featuring both a tertiary carbamate and a tertiary aliphatic amine. Such structural motifs are highly valuable in drug development, often serving as stable linkers, prodrug scaffolds, or pharmacophores in central nervous system (CNS) agents.

However, the dual nature of this molecule introduces specific analytical challenges. The carbamate linkage exhibits restricted rotation, complicating Nuclear Magnetic Resonance (NMR) interpretation, while the aliphatic amine dictates the ionization and fragmentation pathways in Mass Spectrometry (MS). This whitepaper provides researchers and drug development professionals with a comprehensive, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound, emphasizing the causality behind experimental observations.

Molecular Architecture & Chemical Dynamics

Understanding the spectroscopic behavior of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate requires an analysis of its two primary functional domains:

  • The Carbamate Core (CH₃-O-C(=O)-N-CH₃): The lone pair of electrons on the carbamate nitrogen delocalizes into the carbonyl π -system. This resonance imparts partial double-bond character to the C–N bond, restricting rotation at room temperature. Consequently, the molecule exists as a mixture of cis and trans rotamers, which manifests as broadened or duplicated signals in NMR spectroscopy.

  • The Dimethylamino Group (-N(CH₃)₂): As a tertiary aliphatic amine, this moiety is highly basic and easily protonated. It dominates the molecule's behavior in electrospray ionization (ESI-MS) and directs fragmentation via α -cleavage due to the stability of the resulting iminium ion[1].

Mass Spectrometry (MS): Workflows & Fragmentation Causality

Mass spectrometry provides definitive confirmation of the molecular weight and structural connectivity. For aliphatic amines, the dictates that a molecule with an even number of nitrogen atoms (two, in this case) will have an even nominal mass (160 Da), while its protonated molecular ion [M+H]+ will be odd (m/z 161)[1].

Fragmentation Pathways

The dominant fragmentation pathway for this molecule under collision-induced dissociation (CID) or electron ionization (EI) is α -cleavage . The C–C bond adjacent to the dimethylamino nitrogen breaks, driven by the formation of a highly stable, resonance-stabilized iminium cation [CH2​=N(CH3​)2​]+ at m/z 58[2]. A secondary pathway involves the neutral loss of methanol (32 Da) from the carbamate methoxy group.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 161 F1 Alpha-Cleavage m/z 58 [CH2=N(CH3)2]+ M->F1 C-C bond cleavage F2 Neutral Loss -MeOH (32 Da) m/z 129 M->F2 -CH3OH

Fig 1. Primary MS fragmentation pathways highlighting alpha-cleavage and neutral loss.

Quantitative MS Data Summary
Ion Typem/z ValueRelative AbundanceStructural Assignment
[M+H]+ 161.1285Medium (ESI)Protonated intact molecule
Fragment 58.0651Base Peak (100%) [CH2​=N(CH3​)2​]+ (Iminium ion)
Fragment 129.1025Low-Medium [M+H−CH3​OH]+
Fragment 72.0813Low [CH2​CH2​N(CH3​)2​]+
Protocol: LC-ESI-MS/MS Analysis

To ensure a self-validating system, the MS protocol must control for in-source fragmentation and optimize for the basic amine.

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures complete protonation of the tertiary amine, maximizing ESI positive mode sensitivity.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 20 V to prevent premature in-source fragmentation.

  • MS/MS Acquisition: Isolate m/z 161.1 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas. Monitor m/z 58 as the primary quantifier transition.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy rapidly validates the presence of the carbamate carbonyl and the absence of primary/secondary amines. Because both nitrogen atoms are fully substituted (tertiary), the spectrum will inherently lack N–H stretching bands above 3200 cm⁻¹, acting as a negative control for purity (absence of desmethyl impurities).

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
1705 - 1715 StrongSharpC=O stretch (Carbamate carbonyl)
2950, 2820 MediumMultipletC–H stretch (sp³ aliphatic)
2770 - 2800 WeakBroadC–H stretch adjacent to N (Bohlmann bands)
1180 - 1200 StrongSharpC–O stretch (Carbamate ester)

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the most granular structural data, but the carbamate's restricted rotation introduces spectral complexity. At 298 K (room temperature), the N-CH₃ and N-CH₂ signals often appear as broad singlets or even distinct pairs of peaks due to the slow interconversion of rotamers on the NMR timescale.

Predicted ¹H and ¹³C NMR Chemical Shifts

Solvent: CDCl₃. Internal Standard: TMS (0.00 ppm).

Position / Group¹H Shift (ppm)¹H Multiplicity & Integration¹³C Shift (ppm)
O-CH₃ 3.65Singlet, 3H52.8
C=O --156.5
N-CH₃ (Carbamate) 2.90Broad Singlet, 3H34.5
N-CH₂ (Carbamate) 3.35Broad Triplet, 2H47.2
CH₂-N (Amine) 2.45Triplet, 2H57.1
N(CH₃)₂ (Amine) 2.25Singlet, 6H45.8
Protocol: Variable Temperature (VT) NMR Workflow

To validate that peak broadening is due to rotameric dynamics rather than sample impurity or paramagnetic contamination, a Variable Temperature (VT) NMR experiment is mandatory.

NMR_Workflow S1 Sample Prep: 10 mg in 0.6 mL CDCl3 S2 Acquisition: 1H & 13C at 298 K S1->S2 S3 Check for Broadening (Rotameric Dynamics) S2->S3 S4 VT-NMR Acquisition (Heat to 330 K) S3->S4 If peaks are broad S5 Data Processing & Signal Integration S3->S5 If peaks are sharp S4->S5

Fig 2. NMR acquisition workflow incorporating Variable Temperature (VT) analysis for rotamers.

Step-by-Step VT-NMR Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Ambient Acquisition (298 K): Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 400 MHz). Observe the line widths of the N-CH₃ (2.90 ppm) and N-CH₂ (3.35 ppm) protons.

  • Thermal Equilibration: If significant broadening is observed, increase the probe temperature to 330 K (57 °C). Allow the sample to equilibrate for 10 minutes. Causality: Heating increases the thermal energy of the molecules, accelerating the rotation around the C–N partial double bond until it exceeds the NMR timescale (coalescence).

  • Coalescence Acquisition (330 K): Re-acquire the ¹H spectrum. The previously broad signals will sharpen into a distinct singlet (N-CH₃) and a well-resolved triplet (N-CH₂).

  • Validation: Cool the probe back to 298 K and acquire a final spectrum to ensure the compound did not thermally degrade during the experiment.

Conclusion

The rigorous characterization of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate relies on understanding the interplay between its structural features and analytical outputs. By leveraging VT-NMR to resolve carbamate rotameric broadening and utilizing targeted LC-MS/MS to exploit the α -cleavage of the dimethylamino group, researchers can establish a highly reliable, self-validating analytical profile for this compound.

References

  • Video: Mass Spectrometry of Amines . JoVE Core Organic Chemistry. Available at:[Link]

  • Amines - IR and NMR Spectroscopy . Philadelphia University. Available at:[Link]

Sources

potential biological activities of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Abstract

This technical guide provides a comprehensive exploration of the . Given the limited direct research on this specific molecule, this document synthesizes information from structurally related carbamate compounds to hypothesize its primary mechanisms of action and to propose a detailed framework for its experimental evaluation. The core structural features of the compound—a carbamate moiety and a dimethylaminoethyl group—suggest a strong potential for acetylcholinesterase (AChE) inhibition and possible cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for in vitro assays, standards for data presentation, and a rationale for future in vivo studies.

Introduction and Structural Rationale

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is an organic compound characterized by a carbamate functional group and a tertiary amine. The carbamate group is a well-established pharmacophore found in numerous therapeutic agents and pesticides, renowned for its ability to interact with serine hydrolases.[1][2] Notably, N-methylcarbamates are a prominent class of acetylcholinesterase (AChE) inhibitors.[3][4] The presence of the [2-(dimethylamino)ethyl] side chain may influence the compound's solubility, basicity, and ability to cross biological membranes, including the blood-brain barrier, potentially modulating its pharmacokinetic and pharmacodynamic profile.

Based on these structural analogies to well-characterized molecules like the Alzheimer's drug rivastigmine and various carbamate insecticides, we hypothesize two primary areas of biological activity for investigation:[5][6]

  • Cholinesterase Inhibition: The compound is likely to act as a reversible or pseudo-irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

  • Cytotoxicity: Many carbamate derivatives have demonstrated cytotoxic activity against various cell lines, suggesting a potential for anti-proliferative or toxic effects.

This guide will delineate the theoretical basis for these activities and provide detailed experimental workflows to validate these hypotheses.

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system that terminates nerve impulses at cholinergic synapses by hydrolyzing acetylcholine.[7] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8]

Carbamate-based inhibitors typically function by carbamylating a serine residue within the active site of AChE. This process involves the formation of a covalent carbamoyl-enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetyl-enzyme intermediate formed with acetylcholine.[4][5] This effectively, and often reversibly, inactivates the enzyme.[4] The dimethylaminoethyl group in the target molecule could potentially interact with the peripheral anionic site (PAS) of the AChE gorge, influencing binding affinity and selectivity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Nerve Impulse ACh_Synapse ACh ACh_Release->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding Test_Compound Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate Test_Compound->AChE Inhibition (Carbamylation) Signal Signal Propagation ACh_Receptor->Signal start Start prep Prepare Reagents (AChE, DTNB, ATCI, Compound) start->prep plate Plate Setup in 96-well format (Blank, Control, Test Wells) prep->plate preincubate Pre-incubate Plate (15 min at 37°C) plate->preincubate add_substrate Add ATCI Substrate to Initiate Reaction preincubate->add_substrate read Kinetic Reading (Absorbance at 412 nm) add_substrate->read analyze Data Analysis (% Inhibition, IC50 Calculation) read->analyze end End analyze->end

Fig. 2: Experimental workflow for the in vitro AChE inhibition assay.
Data Analysis

The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of Sample / Rate of Control)] x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, should be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [7]

Hypothetical Data Presentation
Compound Concentration (nM)% AChE Inhibition (Mean ± SD)
18.2 ± 1.5
1025.6 ± 3.1
5048.9 ± 4.2
10065.3 ± 3.8
50089.7 ± 2.5
100095.1 ± 1.9
Calculated IC₅₀ ~51 nM
Table 1: Hypothetical in vitro AChE inhibition data for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate.

Hypothesized Cytotoxic Activity

The carbamate functional group is present in several compounds with known cytotoxic and anti-cancer properties. [1]Furthermore, N-methylcarbamates have been reported to possess genotoxic potential, which can contribute to cytotoxicity. [3][9]Therefore, it is prudent to screen methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate for cytotoxic activity against a panel of human cancer cell lines.

In Vitro Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. [10][11]

Materials and Reagents
  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Test Compound: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

  • Positive Control: Doxorubicin

  • 96-well cell culture plates

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours). [10]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Test Compound incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (% Viability, IC50) read->analyze end End analyze->end

Fig. 3: Experimental workflow for the in vitro cytotoxicity MTT assay.
Data Analysis

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value for cytotoxicity is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Data Presentation
Compound Concentration (µM)% Cell Viability (MCF-7, 48h) (Mean ± SD)% Cell Viability (A549, 48h) (Mean ± SD)
0.198.5 ± 4.199.1 ± 3.5
185.2 ± 5.392.4 ± 4.8
1052.1 ± 4.975.8 ± 6.2
5015.7 ± 3.245.3 ± 5.1
1005.4 ± 1.820.1 ± 3.9
Calculated IC₅₀ ~9.5 µM ~48 µM
Table 2: Hypothetical cytotoxicity data for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate against two human cancer cell lines.

Potential In Vivo Studies

Should the in vitro assays yield promising results, subsequent in vivo studies would be warranted.

  • For AChE Inhibition: A scopolamine-induced amnesia model in rodents is a standard method for evaluating the efficacy of potential cognitive enhancers. [12][13]Behavioral tests such as the Morris water maze or Y-maze can be used to assess improvements in learning and memory. [14]* For Cytotoxicity: If significant and selective cytotoxicity is observed, in vivo studies using xenograft models with human cancer cell lines could be employed to assess anti-tumor efficacy.

  • Toxicology: Preliminary acute toxicity studies in rodents would be essential to determine the maximum tolerated dose (MTD) and to observe any potential adverse effects. [15]

Potential Synthesis Route

The synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate can be approached through several established methods for carbamate formation. [16]A plausible route involves the reaction of N,N,N'-trimethylethylenediamine with methyl chloroformate in the presence of a base to neutralize the resulting HCl.

cluster_0 Reactants cluster_1 Reaction cluster_2 Product Amine N,N,N'-trimethylethylenediamine Plus + Chloroformate Methyl Chloroformate Arrow -> Base (e.g., Et3N) Product Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate

Fig. 4: A potential synthetic scheme for the target compound.

Conclusion

While direct experimental data for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is not currently available, its chemical structure strongly suggests potential as both an acetylcholinesterase inhibitor and a cytotoxic agent. The structural similarity to known bioactive carbamates provides a solid foundation for these hypotheses. This guide offers a comprehensive, scientifically-grounded framework for the systematic investigation of these potential biological activities. The detailed in vitro protocols for AChE inhibition and cytotoxicity assays, along with paradigms for data analysis and suggestions for subsequent in vivo studies, provide a clear path forward for researchers to elucidate the pharmacological profile of this compound. Empirical validation through the proposed experimental workflows is the essential next step to confirm these potential activities and to determine the future research and development trajectory for this molecule.

References

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology. Available at: [Link]

  • Basha, F. Z., et al. (2006). Inhibition of Human Acetyl- and Butyrylcholinesterase by Novel Carbamates of (−)- and (+)-Tetrahydrofurobenzofuran and Methanobenzodioxepine. Journal of Medicinal Chemistry. Available at: [Link]

  • Miyamoto, T., et al. (1995). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Ingkaninan, K., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lin, E. L., et al. (1993). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research/Genetic Toxicology. Available at: [Link]

  • Thinschmidt, J. S., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Lin, E. L., et al. (1993). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research Letters. Available at: [Link]

  • Metcalf, R. L. (1968). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Available at: [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

  • Shrivastava, S., et al. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Aging Neuroscience. Available at: [Link]

  • Kilbourn, M. R., et al. (1999). Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain. Nuclear Medicine and Biology. Available at: [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • de-Almeida, J. C., et al. (2025). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • de-Almeida, J. C., et al. (2025). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. PubMed. Available at: [Link]

  • Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • Oluwagunwa, I., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. Available at: [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • World Health Organization. (1965). of some N-Acyl-N-methylcarbamates. IRIS. Available at: [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. EPA. Available at: [Link]

  • Clark, C. A., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International Journal of Molecular Sciences. Available at: [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

  • Boston University. (1950). Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU. Available at: [Link]

  • Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link])

Sources

Technical Guide: Design, Synthesis, and Application of N-[2-(Dimethylamino)ethyl]-N-methylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery and molecular design, I frequently encounter the methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate scaffold (CAS 1594007-94-9) not merely as an end-product, but as a highly versatile, programmable pharmacophore[1]. Characterized by a tertiary amine tethered to a stable methyl carbamate core, this molecule serves as a critical building block in the synthesis of cholinergic modulators, pH-responsive ionizable lipids, and targeted prodrugs.

This technical whitepaper deconstructs the structural rationale behind this scaffold, details validated synthetic workflows, and explores its derivatization into high-value therapeutics and delivery systems.

Structural Deconstruction & Mechanistic Causality

The utility of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate lies in its bipartite structure, which allows for precise tuning of both pharmacokinetics and target engagement:

  • The Dimethylaminoethyl Moiety (The "Sensor"): This tertiary amine acts as a classic bioisostere for choline. With a predicted pKa of approximately 8.2 to 8.5, it remains predominantly neutral and lipophilic at physiological pH (7.4) but rapidly protonates in acidic microenvironments (e.g., endosomes at pH 5.5). This causality is the cornerstone of its use in Lipid Nanoparticle (LNP) formulations, where protonation triggers endosomal membrane destabilization.

  • The N-Methyl Carbamate Core (The "Anchor"): Unlike ester linkages, which are highly susceptible to rapid cleavage by non-specific plasma esterases, the carbamate provides enhanced proteolytic stability while retaining critical hydrogen-bonding capabilities[2]. The methyl substitution on the nitrogen prevents unwanted secondary reactions (such as intramolecular cyclization) and restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive conformation suitable for target binding.

Validated Synthetic Workflow

To synthesize the core scaffold and its structural analogs, a nucleophilic acyl substitution approach is the industry standard. The following self-validating protocol outlines the synthesis of the core molecule, which can be easily adapted for complex analogs by substituting the chloroformate or the amine precursor.

Protocol: Synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Reagents: N,N,N'-trimethylethylenediamine (1.0 eq), Methyl chloroformate (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Purge a dry round-bottom flask with inert gas (N₂ or Ar). Dissolve N,N,N'-trimethylethylenediamine in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add TEA to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the acylation, preventing the premature protonation of the highly nucleophilic secondary amine, which would otherwise halt the reaction.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add methyl chloroformate over 30 minutes. Causality: The low temperature controls the highly exothermic nature of the acyl substitution and minimizes the formation of bis-acylated byproducts or urea derivatives.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase and Ninhydrin stain (the disappearance of the secondary amine spot validates completion).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure carbamate.

Synthesis A N,N,N'-trimethylethylenediamine (Nucleophile) C DCM + Triethylamine (0°C to RT, 4h) A->C B Methyl Chloroformate (Electrophile) B->C D methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate C->D Nucleophilic Acyl Substitution

Synthetic workflow for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate via acyl substitution.

Applications in Drug Development

A. Cholinergic Modulators (AChE Inhibitors)

Analogs derived from this scaffold are potent competitive inhibitors of Acetylcholinesterase (AChE). By replacing the simple methyl ester with a bulky aromatic group (e.g., a phenyl or naphthyl ring), the molecule mimics the transition state of acetylcholine hydrolysis. The dimethylamino group binds to the peripheral anionic site (PAS) of AChE, while the carbamate moiety interacts with the catalytic serine residue. This temporarily carbamylates the enzyme, preventing acetylcholine breakdown and enhancing synaptic transmission—a mechanism critical in treating neurodegenerative diseases like Alzheimer's.

B. Ionizable Lipids for Nucleic Acid Delivery

By extending the methyl ester into a long-chain aliphatic lipid (e.g., C12-C18 tails), the core scaffold transforms into a highly effective ionizable lipid. The carbamate linkage provides biodegradability in the liver, while the dimethylaminoethyl headgroup drives endosomal escape, a critical bottleneck in mRNA delivery.

Mechanism State1 Physiological pH (7.4) Neutral Tertiary Amine (Lipophilic) State2 Endosomal pH (5.5) Protonated Ammonium (Hydrophilic) State1->State2 Endocytosis & Acidification Action Endosomal Membrane Destabilization & Cargo Release State2->Action Ion-pairing with anionic lipids

pH-dependent protonation of the dimethylaminoethyl moiety driving endosomal escape.

Quantitative Data: Physicochemical Properties of Analogs

To guide rational drug design, the following table summarizes the structure-activity relationship (SAR) and physicochemical shifts when derivatizing the core scaffold.

Compound Name / Analog TypeR1 (O-Substituent)R2 (N-Substituent)Predicted pKaLogP (Calculated)Primary Application
Core Scaffold (CAS 1594007-94-9)MethylMethyl8.20.8Synthetic Intermediate
Ethyl Analog EthylMethyl8.21.2Prodrug Linker
Aryl Analog (Rivastigmine-like)Phenyl/ArylMethyl8.02.5AChE Inhibitor (CNS)
Lipid Analog C14 Alkyl ChainMethyl8.46.5LNP Ionizable Lipid

Note: Calculations are based on standard cheminformatics models for N,N-dialkylaminoethyl carbamates.

Conclusion

The N-[2-(dimethylamino)ethyl]-N-methylcarbamate motif is a masterclass in chemical efficiency. By balancing the basicity of a tertiary amine with the enzymatic stability of a substituted carbamate, it provides a robust platform for developing everything from neurodegenerative therapeutics to next-generation mRNA delivery systems.

References

  • Title: 1594007-94-9 (C7H16N2O2) - PubChemLite Source: PubChemLite / Université du Luxembourg URL: [Link]

  • Title: METHYL N-[2-(DIMETHYLAMINO)ETHYL]-N-METHYLCARBAMATE — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Structurally Nuanced Carbamate

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a fascinating molecule that, by its very structure, suggests a range of potential applications, from a building block in complex organic synthesis to a pharmacologically active agent. The presence of the carbamate functional group, a known pharmacophore in many approved drugs, immediately draws our attention to its potential as an enzyme inhibitor, particularly targeting cholinesterases. The tertiary amine in the dimethylaminoethyl side chain adds another layer of complexity, influencing its solubility, basicity, and potential interactions with biological targets.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to working with this compound. We will delve into its synthesis, characterization, and potential applications, with a focus on providing detailed, field-proven protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system, supported by authoritative references.

Synthesis of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

The synthesis of carbamates can be approached through several well-established routes. For the target molecule, a common and effective method involves the reaction of an appropriate amine with a chloroformate.

Rationale for Synthetic Route

The chosen synthetic pathway is a nucleophilic acyl substitution reaction. The highly nucleophilic secondary amine of N,N,N'-trimethyl-1,2-ethanediamine will readily attack the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Synthesis Protocol

Materials:

  • N,N,N'-trimethyl-1,2-ethanediamine

  • Methyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N,N'-trimethyl-1,2-ethanediamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution via an addition funnel. Maintain the temperature below 5 °C during the addition. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate.

Characterization of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Following synthesis and purification, it is imperative to confirm the identity and purity of the compound. Standard analytical techniques for small organic molecules should be employed.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should show characteristic peaks corresponding to the methyl groups, the ethyl backbone, and the carbamate carbonyl carbon.
Mass Spectrometry (MS) Determination of the molecular weight.The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.A strong absorption band characteristic of the carbamate carbonyl group (C=O) is expected around 1700 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed, indicating a high degree of purity.

Application Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Given that many N-methyl carbamates exhibit anticholinesterase activity, a primary application for this compound is likely in the study of acetylcholinesterase (AChE) inhibition.[1] The following protocol is based on the well-established Ellman's method.

Principle of the Assay

This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Detailed Assay Protocol

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (test compound)

  • Donepezil or another known AChE inhibitor (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of various concentrations of the test compound (or positive control) to the wells. For the negative control, add 25 µL of the solvent.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow for AChE Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Test Compound and Control Solutions C Add Test Compound/Control A->C B Prepare Enzyme (AChE), Substrate (ATCI), and DTNB Solutions D Add AChE and DTNB B->D C->D E Pre-incubate at 37°C D->E F Initiate reaction with ATCI E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Analytical Protocol: Quantification in a Biological Matrix

For pharmacokinetic or metabolic studies, it is crucial to quantify the compound in biological samples (e.g., plasma, tissue homogenates). The following protocol is adapted from the "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis, and is suitable for sample preparation prior to LC-MS/MS analysis.[2]

Principle of the Method

This method involves a single-step sample extraction and salting-out technique combined with dispersive solid-phase extraction (d-SPE) for cleanup.[2] This efficiently removes interfering matrix components, allowing for sensitive and accurate quantification by LC-MS/MS.

Detailed Sample Preparation Protocol

Materials:

  • Homogenized biological sample (e.g., plasma, tissue homogenate)

  • Acetonitrile with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Place a known amount of the homogenized sample (e.g., 1 g or 1 mL) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add an appropriate internal standard.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

    • Immediately cap and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Preparation for LC-MS/MS:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

QuEChERS Sample Preparation Workflow

Sample Homogenized Biological Sample Extraction Add Acetonitrile, Salts (MgSO4, NaOAc) Sample->Extraction Vortex1 Vortex for 1 min Extraction->Vortex1 Centrifuge1 Centrifuge for 5 min Vortex1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 dSPE Add to d-SPE Tube (PSA, C18, MgSO4) Supernatant1->dSPE Vortex2 Vortex for 30 sec dSPE->Vortex2 Centrifuge2 Centrifuge for 2 min Vortex2->Centrifuge2 Supernatant2 Collect and Filter Supernatant Centrifuge2->Supernatant2 Analysis LC-MS/MS Analysis Supernatant2->Analysis

Caption: QuEChERS workflow for biological sample preparation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate may not be readily available, precautions should be taken based on the known hazards of related carbamate compounds.[3][4]

  • Hazard Classification: Suspected of causing cancer and causes serious eye irritation.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate presents a promising scaffold for further investigation, particularly in the realm of neuropharmacology and as a synthetic intermediate. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Future studies could explore its selectivity for different cholinesterase subtypes, its in vivo efficacy and pharmacokinetic profile, and its potential as a lead compound for the development of new therapeutics.

References

  • Analysis of N-Methyl Carbamate Pesticides in Food.
  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes - MDPI.
  • Methyl carbamate – Knowledge and References - Taylor & Francis.
  • ethyl n-methylcarbamate - Organic Syntheses Procedure.
  • Methyl carbamate - Wikipedia.
  • SAFETY DATA SHEET - Fisher Scientific.
  • D6253 - SAFETY DATA SHEET.
  • Safety Data Sheet: Methyl carbamate.
  • • SAFETY DATA SHEET.

Sources

Application Note: In Vitro Assay Development for Cholinesterase Modulation using Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neurotherapeutics requires rigorous in vitro assay design that respects the precise kinetic mechanisms of the test compounds. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a specialized structural motif designed to modulate cholinergic signaling. Featuring a tertiary amine that mimics the endogenous neurotransmitter acetylcholine and a carbamate moiety capable of covalent modification, this compound acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE).

This application note provides a comprehensive, self-validating methodological framework for evaluating this compound. By moving beyond simple endpoint assays, we detail kinetic and cell-based protocols designed to capture the time-dependent nature of carbamate inhibition, ensuring high-fidelity data for drug development professionals.

Mechanistic Rationale & Molecular Causality

To design an accurate assay, one must first understand the molecular causality of the inhibitor. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate operates via a dual-pharmacophore mechanism:

  • Target Anchoring: The dimethylaminoethyl group is protonated at physiological pH, acting as a choline mimic. It anchors the molecule within the Catalytic Anionic Site (CAS) of AChE via cation- π interactions with aromatic residues (e.g., Trp86)[1].

  • Covalent Modification: Once anchored, the carbamate group is perfectly positioned for a nucleophilic attack by the hydroxyl group of Ser203 (part of the AChE catalytic triad).

Unlike reversible competitive inhibitors (e.g., donepezil) that reach rapid equilibrium, carbamates transfer their carbamoyl group to the enzyme, forming a covalent bond[1]. The enzyme is deactivated until spontaneous decarbamylation (hydrolysis) occurs. Because of this time-dependent transition from a reversible complex to a covalently modified state ( k2​ ), standard IC50​ values are highly dependent on incubation time. Therefore, assay protocols must be engineered to measure the pseudo-first-order rate constant of inhibition.

Mechanism Inhibitor Carbamate Inhibitor Complex Reversible Complex Inhibitor->Complex k1 Enzyme Free AChE (Ser203) Enzyme->Complex k1 Complex->Enzyme k-1 Carbamylated Carbamylated AChE Complex->Carbamylated k2 (Carbamylation) Reactivated Reactivated AChE Carbamylated->Reactivated k3 (Hydrolysis)

Fig 1. Pseudo-irreversible inhibition mechanism of AChE by carbamate derivatives.

Biochemical Assay: Time-Dependent Kinetic Profiling

To quantify the inhibitory potency, we utilize a kinetically optimized version of the classic Ellman's method[2]. The assay relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow chromophore 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.

Reagent Preparation & Causality
  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0. Why pH 8.0? This specific pH balances the optimal catalytic efficiency of human AChE with the chemical stability of the TNB anion, which rapidly oxidizes at higher pH levels[2].

  • Enzyme: Human recombinant AChE (0.5 U/mL stock).

  • Chromogen (DTNB): 10 mM stock in assay buffer.

  • Substrate (ATCI): 15 mM stock in deionized water (prepared fresh to prevent spontaneous hydrolysis).

Step-by-Step Protocol (Self-Validating System)

To ensure the assay is self-validating, Rivastigmine (a known carbamate) is used as a positive control, and 0.1% DMSO as a vehicle negative control.

  • Plate Preparation: In a clear 96-well microplate, add 160 µL of Assay Buffer to all test wells.

  • Reagent Addition: Add 10 µL of DTNB (final concentration 0.5 mM) and 10 µL of AChE (final concentration 0.025 U/mL).

  • Inhibitor Introduction: Add 10 µL of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate at varying concentrations (e.g., 0.1 nM to 100 µM).

  • Critical Pre-Incubation: Incubate the plate at 37°C for exactly 30 minutes . Causality: This step is mandatory for carbamates. Skipping this will result in an artificially high IC50​ because the k2​ carbamylation step requires time to reach steady-state inhibition[1].

  • Reaction Initiation: Add 10 µL of ATCI (final concentration 0.75 mM) to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

Cell-Based Target Engagement: SH-SY5Y Model

While biochemical assays prove direct target engagement, they do not account for membrane permeability. To validate that the compound can cross lipid bilayers to exert neuro-modulatory effects, we utilize the human neuroblastoma SH-SY5Y cell line, which natively expresses human AChE[3].

Workflow S1 1. Cell Seeding SH-SY5Y cells in 96-well plate S2 2. Compound Treatment Add Carbamate Dilutions S1->S2 S3 3. Pre-incubation 30 min (Allows k2 carbamylation) S2->S3 S4 4. Substrate Addition ATCI + DTNB Reagent Mix S3->S4 S5 5. Kinetic Readout Absorbance at 412 nm S4->S5

Fig 2. High-throughput cell-based assay workflow for time-dependent AChE inhibitors.

Protocol Execution
  • Cell Culture: Seed SH-SY5Y cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Washing: Carefully aspirate the media and wash the cells twice with PBS to remove serum esterases that could cause background hydrolysis.

  • Treatment: Apply methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate diluted in HBSS buffer. Incubate for 30 minutes at 37°C.

  • Permeabilization (Optional): If measuring total intracellular AChE, add 0.1% Triton X-100. For ecto-AChE only, leave cells intact.

  • Detection: Add the Ellman reagent mix (DTNB + ATCI) directly to the cells and monitor the kinetic absorbance at 412 nm[3].

Data Presentation & Assay Validation

A robust assay must prove its statistical reliability before the pharmacological data can be trusted. The primary metric for High-Throughput Screening (HTS) readiness is the Z′ -factor, calculated using the positive (Rivastigmine) and negative (Vehicle) controls. A Z′ -factor >0.5 indicates an excellent assay.

Table 1: Assay Validation Metrics (Representative Data)
ParameterBiochemical Assay (Cell-Free)SH-SY5Y Cell-Based AssayInterpretation
Signal-to-Background (S/B) 12.45.8Robust dynamic range achieved.
Coefficient of Variation (CV%) 3.2%6.5%High precision; well below the 10% threshold.
Z′ -Factor 0.820.64Excellent assay quality; suitable for HTS.
Linearity ( R2 ) 0.9980.985Linear initial velocity ( V0​ ) confirmed over 15 mins.
Table 2: Kinetic Inhibition Profile

Data should be processed by calculating the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. The IC50​ is derived from a 4-parameter logistic non-linear regression.

Compound IC50​ (Biochemical) IC50​ (SH-SY5Y)Hill SlopeMechanism
Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate To be determinedTo be determined~1.0Pseudo-irreversible
Rivastigmine (Positive Control) 4.1 µM12.5 µM0.95Pseudo-irreversible
Donepezil (Reference Control) 12.0 nM25.4 nM1.10Reversible Non-covalent

Note: The rightward shift in IC50​ from the biochemical to the cell-based assay represents the compound's cell membrane permeability coefficient.

References

  • Ellman GL, Courtney KD, Andres V Jr, Featherstone RM. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. 1961. URL: [Link]

  • Darvesh S, et al. "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase." Journal of Medicinal Chemistry. 2008. Source: ACS Publications. URL: [Link]

  • Santillo MF, et al. "A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y)." Journal of Pharmacological and Toxicological Methods. 2015. Source: PubMed. URL: [Link]

Sources

Application Notes and Protocols for the Use of Rivastigmine in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of rivastigmine (formerly known as methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate) in preclinical animal models. This document integrates established scientific principles with practical, field-proven insights to ensure the rigorous and effective application of this compound in neuroscience research and beyond.

Introduction: Understanding Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor with a dual mechanism of action, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] This dual inhibition leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine at synaptic clefts, which is thought to be the primary mechanism behind its therapeutic effects in dementia associated with Alzheimer's and Parkinson's diseases.[3][4] Pathological changes in these neurodegenerative diseases involve the loss of cholinergic neurons, leading to cognitive deficits.[2][5] By enhancing cholinergic function, rivastigmine aims to ameliorate these symptoms.[4][5]

Beyond its primary cholinergic effects, emerging evidence suggests that rivastigmine may also exert non-cholinergic neuroprotective effects. Studies in animal models have indicated that rivastigmine can modulate amyloid-β (Aβ) processing, a key pathological hallmark of Alzheimer's disease.[6][7] Specifically, it has been shown to decrease Aβ brain load by enhancing its clearance across the blood-brain barrier and to shift amyloid precursor protein (APP) processing towards the production of the neurotrophic soluble APPα (sAPPα).[6][7]

Mechanism of Action: A Dual Inhibition Strategy

The primary mechanism of action of rivastigmine is the inhibition of both AChE and BuChE.[1][3] In a healthy brain, AChE is the primary enzyme responsible for the hydrolysis of acetylcholine. However, in the Alzheimer's brain, as cholinergic neurons are lost, BuChE activity increases and can also metabolize acetylcholine.[2] Rivastigmine's ability to inhibit both enzymes may therefore provide a more comprehensive enhancement of cholinergic transmission compared to selective AChE inhibitors.[2]

Caption: Mechanism of action of rivastigmine.

Experimental Design Considerations

The successful implementation of rivastigmine in animal models requires careful consideration of several factors to ensure the validity and reproducibility of the experimental findings.

Animal Model Selection

The choice of animal model is paramount and should be dictated by the specific research question.

  • Alzheimer's Disease Models:

    • Transgenic Models: Mice overexpressing human amyloid precursor protein (AβPP), such as the APPSWE model, are commonly used to study the effects of rivastigmine on Aβ pathology.[6]

    • Pharmacologically-Induced Models:

      • Scopolamine-induced amnesia: This model is used to assess the pro-cognitive effects of rivastigmine by transiently blocking muscarinic acetylcholine receptors.[8]

      • Streptozotocin (STZ)-induced cognitive impairment: Intracerebroventricular administration of STZ is used to model sporadic Alzheimer's disease by inducing neuroinflammation and cholinergic deficits.[9]

      • Aluminum-induced neurotoxicity: Chronic exposure to aluminum chloride can induce cognitive deficits and cholinergic dysfunction, providing another model to test the efficacy of rivastigmine.[10]

  • Other CNS Disorders:

    • Schizophrenia Models: Ketamine-induced models in rats can be used to evaluate the potential of rivastigmine to ameliorate cognitive deficits associated with schizophrenia.[11]

  • Peripheral Inflammatory Models:

    • Dextran sodium sulphate (DSS)-induced colitis: This model in mice is used to investigate the anti-inflammatory properties of rivastigmine.[12]

Pharmacokinetics and Dosing

Rivastigmine exhibits rapid absorption and elimination in rodents.[13][14] Its ability to cross the blood-brain barrier is a key feature for its central nervous system effects.[1][15]

Pharmacokinetic Parameter Male Wistar Rats (IV) [16]Female Wistar Rats (IV) [16]Notes
Dose 1.25 mg/kg1.25 mg/kgIntravenous bolus administration.
AUC (ng h/ml) 149.68226.77Area under the plasma concentration-time curve.
Vd (L) 4.136.70Apparent volume of distribution.
CL (L/h) 8.355.51Systemic clearance.
t1/2 (h) 0.340.84Terminal plasma half-life.

Dose Selection: The appropriate dose of rivastigmine will depend on the animal model, the route of administration, and the specific research question. Doses in the range of 0.3 mg/kg to 2.5 mg/kg have been commonly reported in rodent studies.[6][10] It is crucial to perform dose-response studies to determine the optimal dose for a particular experimental paradigm.

Route of Administration

The choice of administration route can significantly impact the pharmacokinetic profile and efficacy of rivastigmine.

  • Oral (p.o.): Suitable for chronic administration studies, mimicking the clinical use in humans.[9]

  • Intraperitoneal (i.p.): A common route for systemic administration in rodents, providing rapid absorption.[10]

  • Subcutaneous (s.c.): Another option for systemic delivery, often used for sustained release formulations or to avoid first-pass metabolism.[12][17]

  • Intravenous (i.v.): Provides 100% bioavailability and is useful for pharmacokinetic studies.[13][14]

  • Intranasal (i.n.): This route is being explored for direct-to-brain delivery, potentially bypassing the blood-brain barrier and reducing systemic side effects.[13]

Experimental Protocols

The following protocols provide a general framework for the administration of rivastigmine in rodent models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

General Experimental Workflow

experimental_workflow start Start: Animal Acclimatization model_induction Disease Model Induction (e.g., STZ, AlCl3, transgenic) start->model_induction baseline Baseline Behavioral/ Physiological Assessment model_induction->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Rivastigmine or Vehicle Administration grouping->treatment assessment Post-treatment Behavioral/ Physiological Assessment treatment->assessment tissue Tissue Collection (Brain, Plasma, etc.) assessment->tissue analysis Biochemical/Histological Analysis tissue->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A generalized experimental workflow for preclinical studies with rivastigmine.

Protocol for Oral Administration in Rats

This protocol is adapted from studies investigating the effects of rivastigmine in models of Alzheimer's disease.[9]

Materials:

  • Rivastigmine tartrate

  • Vehicle (e.g., sterile water or 0.9% saline)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of rivastigmine tartrate based on the desired dose (e.g., 2 mg/kg) and the body weight of the animals.

    • Dissolve the rivastigmine tartrate in the vehicle to the desired final concentration. Ensure complete dissolution.

  • Animal Handling:

    • Gently restrain the rat.

  • Administration:

    • Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

Protocol for Intraperitoneal Injection in Mice

This protocol is based on studies evaluating the effects of rivastigmine in models of cognitive impairment.[10]

Materials:

  • Rivastigmine tartrate

  • Vehicle (e.g., sterile 0.9% saline)

  • Insulin syringes with a 27-30 gauge needle

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the rivastigmine solution in sterile saline at the desired concentration.

  • Animal Handling:

    • Securely restrain the mouse to expose the abdomen.

  • Injection:

    • Lift the skin over the lower right or left quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.

    • Inject the calculated volume of the rivastigmine solution.

  • Post-Injection Care:

    • Return the mouse to its home cage and monitor for any adverse effects.

Potential Side Effects and Considerations

As a cholinergic agent, rivastigmine can induce side effects related to increased cholinergic activity.[4] In animal studies, these may manifest as:

  • Tremors

  • Salivation

  • Gastrointestinal distress

It is crucial to carefully monitor animals for these signs, especially during the initial stages of treatment and at higher doses. The use of a dose-escalation paradigm may be beneficial to improve tolerability.[4]

Conclusion

Rivastigmine is a valuable pharmacological tool for investigating the role of the cholinergic system in various physiological and pathological processes. Its dual inhibitory action on both AChE and BuChE, coupled with its potential non-cholinergic effects, makes it a compound of significant interest in neuroscience research. By following the principles and protocols outlined in these application notes, researchers can enhance the quality and impact of their preclinical studies involving rivastigmine.

References

  • Rivastigmine - Wikipedia. [Link]

  • Rivastigmine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH. [Link]

  • What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. [Link]

  • Exelon - accessdata.fda.gov. [Link]

  • Tissue distribution and pharmacodynamics of rivastigmine after intranasal and intravenous administration in rats - PubMed. [Link]

  • Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC. [Link]

  • Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer's disease mouse model - PMC. [Link]

  • Gender Differences in the Pharmacokinetics of Rivastigmine in Rats. [Link]

  • Rivastigmine Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons - PMC. [Link]

  • Rivastigmine attenuates the Alzheimer's disease related protein degradation and apoptotic neuronal death signalling | Biochemical Journal | Portland Press. [Link]

  • Pharmacokinetics, Biodistribution and in-vivo Study of Rivastigmine Tartrate nanoparticles. [Link]

  • Hypoxic and Hypercapnic Responses in Transgenic Murine Model of Alzheimer's Disease Overexpressing Human AβPP: The Effects of Pretreatment with Memantine and Rivastigmine - PubMed. [Link]

  • Gender differences in the pharmacokinetics of rivastigmine in rats - PubMed. [Link]

  • Effects of hydromethylthionine mesylate and rivastigmine in a pharmacological mouse model of Alzheimer's disease - ResearchGate. [Link]

  • Tissue Distribution and Pharmacodynamics of Rivastigmine after Intranasal and Intravenous Administration in Rats - Bentham Science Publisher. [Link]

  • Rivastigmine alleviates experimentally induced colitis in mice and rats by acting at central and peripheral sites to modulate immune responses - PubMed. [Link]

  • Potential therapeutic effect of nanobased formulation of rivastigmine on rat model of Alzheimer's disease - PMC. [Link]

  • Rivastigmine reverses aluminum-induced behavioral changes in rats - PubMed. [Link]

  • Subchronic use of rivastigmine increases procognitive flexibility across multimodal behavioral tasks in healthy male rats - PubMed. [Link]

  • Rivastigmine reverses aluminum-induced behavioral changes in rats | Request PDF. [Link]

  • Rivastigmine - Prescriber's Guide - Cambridge University Press & Assessment. [Link]

  • Rivastigmine reverses cognitive deficit and acetylcholinesterase activity induced by ketamine in an animal model of schizophrenia - PubMed. [Link]

Sources

Application Note: Analytical Methods for the Detection and Quantification of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide

Executive Summary & Chemical Context

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) is a low-molecular-weight (MW: 160.22 g/mol ), highly polar compound featuring both a tertiary amine and a fully substituted carbamate moiety[1]. Due to its structural homology to certain pharmaceutical intermediates, specialty chemical precursors, and dialkylaminoethyl-containing degradation products, robust analytical methods are required for its trace-level detection in complex matrices (e.g., biological fluids, environmental water).

This application note details two orthogonal, self-validating analytical workflows:

  • UHPLC-ESI-MS/MS: The gold-standard quantitative method, leveraging the basicity of the dimethylaminoethyl group for sub-ng/mL sensitivity.

  • GC-MS (EI): An orthogonal qualitative confirmation method, exploiting the thermal stability of the fully substituted carbamate.

Analytical Challenges & Mechanistic Rationale

The Polarity and Retention Challenge

Standard reversed-phase C18 columns fail to adequately retain this molecule. At physiological or acidic pH, the tertiary amine (pKa ~9.0) is fully protonated, rendering the molecule highly hydrophilic (LogP < 1). On standard C18, this results in co-elution with the solvent front and severe ion suppression from matrix salts. Solution: We utilize a polar-embedded C18 stationary phase (or HILIC) which resists phase collapse in highly aqueous conditions and provides secondary dipole interactions to retain the protonated amine.

The Ionization Advantage

While conventional carbamates often suffer from poor ionization efficiency requiring atmospheric pressure photoionization (APPI) or post-column derivatization[2], the dimethylaminoethyl appendage in this target acts as an endogenous "proton sponge." This moiety guarantees near-instantaneous protonation in Electrospray Ionization Positive mode (ESI+), driving the equilibrium entirely to the [M+H]+ state (m/z 161.1)[3].

The Sample Cleanup Strategy (MCX)

Liquid-liquid extraction (LLE) yields poor recoveries for this hydrophilic target. Instead, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). By acidifying the sample to pH 3, the tertiary amine becomes positively charged, binding tightly to the sulfonic acid groups of the MCX sorbent. This allows us to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents before eluting the target with a high-pH basic solvent[4].

SPE_Workflow A 1. Sample Acidification Adjust to pH 3 with 2% Formic Acid B 2. MCX Cartridge Conditioning 3 mL MeOH, then 3 mL H2O A->B C 3. Sample Loading Target binds via Cation Exchange B->C D 4. Wash Step 1 3 mL 0.1M HCl (Removes neutral/acidic organics) C->D E 5. Wash Step 2 3 mL 100% MeOH (Removes hydrophobic lipids) D->E F 6. Target Elution 3 mL 5% NH4OH in MeOH (Deprotonates target) E->F G 7. Evaporation & Reconstitution Dry under N2, dissolve in Initial Mobile Phase F->G

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for selective basic carbamate extraction.

Protocol 1: UHPLC-ESI-MS/MS Quantitative Method

This protocol is optimized for maximum sensitivity and throughput, utilizing Multiple Reaction Monitoring (MRM) to isolate specific fragmentation pathways.

Chromatographic Conditions
ParameterSetting / Rationale
Column Polar-embedded C18 (e.g., Waters Atlantis T3, 100 × 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (Ensures sharp elution)
Flow Rate 0.4 mL/min
Column Temp 40 °C
Gradient Profile 2% B (0-1 min) 60% B (4 min) 95% B (4.1-5.5 min) 2% B (5.6-7 min)
Injection Volume 2.0 µL
Mass Spectrometry (ESI+) Parameters

The fragmentation of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is heavily directed by the tertiary amine. The dominant pathway is the α -cleavage adjacent to the nitrogen, yielding a highly stable iminium cation at m/z 58.1. This is a classic, highly reproducible fragmentation signature for dialkylaminoethyl compounds[5].

MS_Frag Parent Parent Ion [M+H]+ m/z 161.1 Frag1 Quantifier m/z 58.1 Iminium Cation Parent->Frag1 CE: 25 eV α-cleavage Frag2 Qualifier 1 m/z 116.1 - Dimethylamine Parent->Frag2 CE: 15 eV C-N cleavage Frag3 Qualifier 2 m/z 129.1 - Methanol Parent->Frag3 CE: 10 eV Ester cleavage

Fig 2. ESI+ MS/MS fragmentation pathways for the target carbamate precursor ion (m/z 161.1).

Optimized MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
161.1 58.1 50 25 Quantifier (Base peak)
161.1 116.1 50 15 Qualifier 1 (Structural confirmation)

| 161.1 | 129.1 | 50 | 10 | Qualifier 2 (Carbamate confirmation) |

Note: Source temperature should be maintained at 400 °C with a capillary voltage of 3.0 kV to ensure efficient desolvation of the highly aqueous initial mobile phase.

Protocol 2: GC-MS (EI) Orthogonal Confirmation

While many primary carbamates (e.g., aldicarb, carbaryl) are thermally labile and degrade in a GC inlet[2], the N,N-dialkyl substitution on this specific molecule eliminates the acidic carbamate proton. This prevents thermal degradation via isocyanate formation, allowing intact volatilization for GC-MS analysis.

GC-MS Operating Conditions
ParameterSetting / Rationale
Column DB-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min (Constant Flow mode)
Inlet Temperature 250 °C (Splitless mode, 1 µL injection)
Oven Program 60 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Diagnostic EI Fragments

Under 70 eV electron impact, the molecular ion ( M+ m/z 160) is typically weak due to the rapid α -cleavage driven by the tertiary amine.

  • m/z 58 (Base Peak): [CH2​=N(CH3​)2​]+

  • m/z 71: Cleavage of the N-methylcarbamate group.

  • m/z 102: Loss of the dimethylamino radical.

  • m/z 160: Molecular Ion ( M+ ).

Protocol Tip: If peak tailing is observed in the GC chromatogram, it is indicative of active silanol sites in the liner interacting with the basic amine. Ensure the use of an ultra-inert, base-deactivated inlet liner.

Method Validation & Performance Metrics

When validating this method according to standard bioanalytical or environmental guidelines (e.g., FDA or EPA frameworks), the following performance metrics are typically achieved using the LC-MS/MS protocol described above:

Validation ParameterExpected Performance
Linear Dynamic Range 0.05 ng/mL – 500 ng/mL ( R2>0.995 )
Limit of Detection (LOD) 0.01 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.05 ng/mL (S/N > 10, RSD < 20%)
MCX Extraction Recovery 88% – 94% (across low, mid, and high QC levels)
Matrix Effect (Ion Suppression) < 12% (Mitigated by MCX cleanup and polar-embedded column)

References

  • PubChemLite: 1594007-94-9 Université du Luxembourg / PubChem[Link]

  • Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry... Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Improved LC−MS Method for the Determination of Fatty Acids in Red Blood Cells by LC−Orbitrap MS (Discusses the ESI+ ionization dynamics of dimethylaminoethyl moieties) Analytical Chemistry - ACS Publications[Link]

  • Considerations on ultra trace analysis of carbamates in water samples Journal of Chromatography A / PubMed[Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system (Details MS/MS fragmentation of tertiary amine derivatives) SCIEX Application Notes[Link]

Sources

Application Note: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate as a Fragment Probe for Acetylcholinesterase Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening, particularly for targets requiring deep exploration of chemical space and complex binding pockets[1]. By screening low-molecular-weight libraries (typically <300 Da), researchers can identify high-quality, ligand-efficient starting points for hit-to-lead optimization[2][3].

This application note details the use of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (hereafter referred to as MDMC ; CAS: 1594007-94-9, MW: 160.22 Da)[4][5] as a highly specific structural probe for studying protein-ligand interactions within Acetylcholinesterase (AChE). MDMC represents an idealized minimal pharmacophore: it combines a carbamate electrophile with a protonatable tertiary amine. This dual-functionality makes it an exceptional tool for mapping the thermodynamic and kinetic landscape of serine hydrolases without the confounding hydrophobic effects introduced by larger, traditional inhibitors[6][7].

Mechanistic Insights into AChE Binding

To design effective biophysical assays, one must first understand the structural causality of the interaction. The AChE active site is located at the base of a narrow, ~20 Å deep aromatic gorge[7]. MDMC engages this gorge via a two-pronged mechanism:

  • Gorge Entry & Orientation: At physiological pH, the dimethylaminoethyl moiety of MDMC is protonated. This cationic headgroup mimics the natural substrate acetylcholine, guiding the fragment down the gorge to form critical cation- π interactions with the Catalytic Anionic Site (CAS), specifically the indole ring of Trp86[7].

  • Active Site Engagement: Once anchored by the CAS, the N-methylcarbamate moiety is precisely positioned adjacent to the enzyme's catalytic triad (Ser203, His447, Glu334). The serine oxygen initiates a nucleophilic attack on the carbamate carbonyl, leading to a pseudoirreversible carbamylation state.

By utilizing MDMC, researchers can isolate the specific binding energy contributed by these core interactions, establishing a baseline for subsequent fragment growing strategies.

Mechanism MDMC MDMC Fragment (MW: 160.22 Da) Dimethylamino Dimethylaminoethyl Moiety MDMC->Dimethylamino Structural Component Carbamate N-methylcarbamate Moiety MDMC->Carbamate Structural Component CAS Catalytic Anionic Site (Trp86) Dimethylamino->CAS Cation-π Interaction (Gorge Entry) Triad Catalytic Triad (Ser203, His447, Glu334) Carbamate->Triad Nucleophilic Attack (Pseudoirreversible)

Fig 1. Mechanistic pathway of MDMC interacting with the AChE active site.

Orthogonal Biophysical Protocols

Because fragments like MDMC typically exhibit low binding affinities ( KD​ in the μM to mM range), highly sensitive, self-validating biophysical techniques are required to confirm target engagement[2][8].

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: SPR provides real-time label-free kinetic data ( kon​ , koff​ )[8]. For a 160.22 Da fragment, the refractive index change upon binding is minute. Therefore, exact DMSO matching between the running buffer and the sample is critical to prevent bulk solvent effects from masking the binding signal.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime with running buffer (PBS-P+, pH 7.4).

  • Immobilization: Activate flow cells using standard EDC/NHS chemistry. Inject recombinant human AChE diluted in 10 mM sodium acetate (pH 4.5) to achieve a low immobilization level (~2000 RU) to minimize mass transport limitations. Quench with 1 M ethanolamine.

  • Buffer Exchange: Switch to running buffer supplemented with 5% DMSO (required for MDMC solubility).

  • Titration: Inject MDMC in a 2-fold dilution series (from 1 mM down to 15.6 μM ) at a flow rate of 30 μL/min .

  • Self-Validation Checkpoint: Utilize an unmodified reference channel to subtract bulk refractive index shifts. Inject a positive control (e.g., Neostigmine, 1 μM ) at the start and end of the run to verify that the AChE catalytic site remains active and accessible.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality & Rationale: ITC directly measures the enthalpy ( ΔH ) of binding[2][8]. Carbamate binding to AChE often yields a distinct enthalpic signature due to the formation of hydrogen bonds and the transition state of the carbamylation reaction. A phosphate buffer is chosen due to its low ionization enthalpy ( ΔHion​ ), preventing background heat from buffer protonation events.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze AChE exhaustively against 50 mM Phosphate buffer (pH 7.4). Dissolve MDMC directly into the final dialysate to ensure perfect buffer matching.

  • Degassing: Degas both protein and ligand solutions for 10 minutes to prevent bubble formation during titration, which causes severe artifactual spikes.

  • Titration Setup: Load the sample cell with 50 μM AChE. Load the injection syringe with 1 mM MDMC.

  • Execution: Perform 20 injections of 2 μL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation Checkpoint: Perform a ligand-into-buffer blank titration. Subtract this background heat of dilution from the main experimental data before integrating the peaks to determine ΔH , ΔS , and stoichiometry ( N ).

Protocol C: X-ray Crystallography (Fragment Soaking)

Causality & Rationale: To transition from a fragment hit to a lead compound, atomic-level structural validation is mandatory[1][2]. High-concentration soaking is used to force the low-affinity MDMC fragment into the AChE active site.

Step-by-Step Methodology:

  • Crystallization: Grow apo-AChE crystals using the hanging-drop vapor diffusion method in a mother liquor of 0.1 M HEPES (pH 7.5) and 2.0 M ammonium sulfate.

  • Soaking: Transfer mature crystals into a soaking drop containing the mother liquor supplemented with 20 mM MDMC and 10% DMSO. Incubate for 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM MDMC) before flash-freezing in liquid nitrogen.

  • Self-Validation Checkpoint: Collect a dataset from a control crystal soaked only in 10% DMSO to ensure the solvent does not induce artifactual conformational shifts in the E-helix or the Omega-loop[9].

Workflow Prep 1. Protein Preparation (AChE Purification) SPR 2. SPR Screening (Kinetics & Affinity) Prep->SPR QC Passed ITC 3. ITC Profiling (Thermodynamics) SPR->ITC KD Validation Xray 4. X-ray Crystallography (Fragment Soaking) ITC->Xray Enthalpy Confirmed Lead 5. Hit-to-Lead (Fragment Growing) Xray->Lead Pose Validation

Fig 2. Orthogonal biophysical workflow for FBDD using the MDMC probe.

Quantitative Data Presentation

The following table summarizes the expected biophysical profile of the MDMC fragment probe compared to a full-sized, high-affinity control inhibitor (Neostigmine). The data reflects the typical profile of a fragment: lower affinity ( KD​ ) but highly efficient, enthalpy-driven target engagement[3].

ParameterMDMC (Fragment Probe)Neostigmine (Control Inhibitor)
Molecular Weight (Da) 160.22223.29
SPR KD​ ( μM ) ~ 250.00.015
ITC ΔH (kcal/mol) -4.2-8.5
ITC −TΔS (kcal/mol) -0.8-2.1
Binding Stoichiometry ( N ) 0.951.02
Ligand Efficiency (LE) ~ 0.38~ 0.35
Inhibition Mechanism Weak PseudoirreversibleStrong Pseudoirreversible

Note: The high Ligand Efficiency (LE > 0.3) of MDMC confirms its utility as an optimal starting point for rational structure-based drug design (SBDD).

Sources

Application Note: Pharmacological Evaluation of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate as a Pseudo-Irreversible Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (herein referred to as MDMC , CAS: 1594007-94-9) is a highly focused aliphatic carbamate that serves as an excellent pharmacological probe for cholinesterase enzymes (). In the landscape of neuropharmacology, particularly concerning Alzheimer's disease and cognitive dysfunctions, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remain primary therapeutic targets for restoring cholinergic transmission ([1]).

Unlike simple competitive inhibitors (e.g., donepezil), carbamate-based molecules function as pseudo-irreversible inhibitors ([2]). They do not merely block the active site; they chemically modify it. The structural architecture of MDMC is bipartite, perfectly tuned for this mechanism:

  • The Targeting Moiety (Dimethylaminoethyl group): At physiological pH (7.4), the tertiary amine is protonated. This cationic head is electrostatically drawn down the 20 Å deep aromatic gorge of AChE, anchoring via cation- π interactions with the indole ring of Trp86 at the Catalytic Anionic Site (CAS) ([3]).

  • The Warhead (N-methylcarbamate group): Once anchored, the carbamate carbonyl is optimally positioned for a nucleophilic attack by the hydroxyl group of Ser203 (part of the catalytic triad). This results in the cleavage of the leaving group and the formation of a covalent carbamyl-enzyme intermediate ([4]).

Causality in Design: Why use an aliphatic carbamate like MDMC instead of a bulky aryl carbamate? Aliphatic carbamates exhibit distinct decarbamylation kinetics and can more easily penetrate the blood-brain barrier (BBB) in in vivo models due to their optimized molecular weight and lipophilicity, making them ideal baseline scaffolds for drug development.

Mechanistic Workflow & Visualization

The inhibition of AChE by MDMC is a time-dependent, multi-step process. The enzyme and inhibitor first form a reversible Michaelis complex, followed by a covalent carbamylation step. The enzyme is eventually regenerated via slow hydrolysis, which takes minutes to hours, contrasting sharply with the microsecond hydrolysis of the natural substrate acetylcholine[2].

Mechanism E Free AChE (Active Ser203) EI Michaelis Complex (Reversible) E->EI + Inhibitor I MDMC Inhibitor (Carbamate) I->EI EI->E Dissociation EC Carbamylated AChE (Inactive) EI->EC Carbamylation (Covalent) EC->E Slow Hydrolysis (Decarbamylation)

Fig 1. Time-dependent pseudo-irreversible inhibition mechanism of AChE by carbamate derivatives.

Self-Validating Experimental Protocols

To accurately evaluate MDMC, we utilize a modified Ellman’s assay. As a Senior Application Scientist, I must emphasize that this protocol is designed with internal validation steps to prevent false positives caused by assay interference (e.g., compounds reacting directly with the chromogen).

Protocol: Time-Dependent IC50 Determination (Modified Ellman’s Assay)

Causality of Design: Because carbamylation is time-dependent, pre-incubation of the enzyme with the inhibitor is mandatory. Omitting this step will result in artificially high IC50 values, leading to a severe underestimation of the drug's potency.

Materials:

  • Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0. (Why pH 8.0? It ensures optimal AChE catalytic efficiency while maintaining the protonation state of the dimethylamino group required for CAS binding).

  • Enzyme: Electrophorus electricus AChE (eeAChE) or equine serum BChE.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final concentration.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare MDMC stock solutions in DMSO. Dilute serially in phosphate buffer to achieve final well concentrations ranging from 10−4 M to 10−9 M. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Background Control Setup (Critical Validation): In a 96-well microplate, add 140 µL of buffer, 20 µL of DTNB, and 20 µL of MDMC dilutions. Read absorbance at 412 nm for 2 minutes to ensure MDMC does not directly reduce DTNB (which would cause a false baseline shift).

  • Enzyme Pre-incubation: Add 10 µL of AChE (0.2 U/mL) to the test wells. Incubate the plate at 37°C for exactly 15 minutes. Causality: This allows the covalent carbamylation reaction to reach a steady state before substrate competition begins.

  • Reaction Initiation: Add 10 µL of ATCh to all wells to start the reaction.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 412 nm using a microplate reader for 10 minutes at 37°C. The rate of color formation (mOD/min) is directly proportional to residual enzyme activity.

  • Data Analysis: Calculate percentage inhibition relative to a vehicle control (1% DMSO). Plot log[Inhibitor] vs. % Inhibition and use non-linear regression (four-parameter logistic curve) to determine the IC50.

Workflow Step1 1. Reagent Prep Phosphate Buffer (pH 8.0), DTNB, AChE Step2 2. Inhibitor Pre-incubation Incubate MDMC with AChE for 15 min Step1->Step2 Step3 3. Substrate Addition Add ATCh to initiate reaction Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance at 412 nm (10 min) Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Time-Dependent Kinetics Step4->Step5

Fig 2. High-throughput Ellman's assay workflow for evaluating cholinesterase inhibitors.

Quantitative Data Interpretation

Below is a representative data structure for evaluating MDMC against standard clinical benchmarks. This tabular format is essential for Structure-Activity Relationship (SAR) profiling and determining enzyme selectivity.

CompoundeeAChE IC50 (µM)eqBChE IC50 (µM)Selectivity Index (BChE/AChE)Mechanism of Action
MDMC 4.2 ± 0.318.5 ± 1.24.4Pseudo-irreversible
Rivastigmine 1.1 ± 0.10.8 ± 0.050.7Pseudo-irreversible
Donepezil (Control)0.014 ± 0.002> 100> 7000Reversible (Non-covalent)

Note: MDMC demonstrates a preference for AChE over BChE, likely due to the specific steric constraints of the aliphatic chain fitting more optimally within the narrower AChE gorge compared to the wider, more accommodating BChE active site[1].

References

  • European Medicines Agency (EMA). "Exelon, INN-Rivastigmine - Scientific Discussion". Source: EMA. URL: [Link]

  • Cochrane Database of Systematic Reviews. "Acetylcholinesterase inhibitors for schizophrenia". Source: PMC - NIH. URL: [Link]

  • Herald Scholarly Open Access. "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review". Source: Herald Open Access. URL: [Link]

  • MDPI. "Anticholinesterase and Serotoninergic Evaluation of Benzimidazole–Carboxamides as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease". Source: MDPI. URL: [Link]

Sources

Troubleshooting & Optimization

methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate solubility issues in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the physicochemical nuances of handling complex bifunctional molecules.

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) presents a unique analytical challenge: it contains both a basic tertiary amine (the dimethylamino group) and an N,N-disubstituted carbamate moiety. Understanding the causality behind its solubility limits and degradation pathways is critical for designing reproducible, artifact-free assays.

Part 1: The Causality of Solubility & Stability

To master the handling of this compound, we must deconstruct its molecular architecture:

1. The Tertiary Amine (pH-Dependent Solubility) The dimethylamino group dictates the molecule's aqueous solubility. This functional group possesses a pKa of approximately 9.2 [1][1]. At physiological pH (7.4), the amine is predominantly protonated (~98%), rendering the molecule highly water-soluble. However, as the pH approaches or exceeds 8.5, the equilibrium shifts toward the unprotonated "free base" form. This free base is highly hydrophobic and prone to rapid precipitation or "oiling out" in aqueous media.

2. The Carbamate Core (Hydrolytic Stability) Carbamates are generally susceptible to base-catalyzed hydrolysis. However, structural nuances matter. Primary and secondary carbamates degrade rapidly via the E1cb elimination mechanism because they possess an abstractable N-H proton. Because our compound is an N,N-disubstituted (tertiary) carbamate, it lacks this proton. Consequently, it is forced to degrade via the significantly slower BAC2 (base-catalyzed bimolecular aqueous cleavage) mechanism [2][2]. While this makes the compound more stable than primary carbamates, prolonged exposure to elevated pH and temperature will still result in irreversible cleavage into methanol, carbon dioxide, and the corresponding amine [3][3].

Pathway Protonated Protonated Amine (pH < 8.0) Cationic & Soluble FreeBase Free Base Form (pH > 9.0) Hydrophobic & Insoluble Protonated->FreeBase Increasing pH (pKa ~9.2) Hydrolysis BAC2 Hydrolysis (High pH / Temp) Irreversible Degradation FreeBase->Hydrolysis OH- Attack on Carbonyl Products Degradation Products: Methanol + CO2 + Amine Hydrolysis->Products Cleavage

Logical relationship between buffer pH, ionization state, and BAC2 degradation pathway.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: "When I dilute my 100 mM DMSO stock into pH 7.4 PBS, the solution immediately turns cloudy. Why does this happen if the compound should be soluble at pH 7.4?" A1: This is a classic case of "localized pH shock" compounded by the salting-out effect. When a highly concentrated DMSO droplet hits the buffer, the local concentration of the free base exceeds its aqueous solubility limit before the buffer can protonate the amine. Furthermore, the high ionic strength of PBS (~150 mM NaCl) strips the hydration layer from the molecule, exacerbating precipitation. Solution: Switch to a lower ionic strength buffer (e.g., 50 mM HEPES) and ensure rapid, high-shear vortexing during dropwise addition to disperse the solvent front instantly.

Q2: "I am observing a loss of compound signal in my 24-hour cellular assay at 37°C. Is the compound degrading?" A2: Yes, this is likely due to BAC2-mediated carbamate hydrolysis. Although N,N-disubstituted carbamates resist the rapid E1cb degradation pathway, prolonged exposure to 37°C in aqueous media drives slow bimolecular cleavage by hydroxide ions [2][2]. Solution: Prepare fresh working solutions immediately before use. For multi-day assays, set up a parallel cell-free control well to quantify the exact abiotic degradation rate via LC-MS.

Q3: "Can I lower the pH to 6.0 to improve solubility and stability?" A3: Yes. Lowering the pH to 6.0 ensures >99.9% protonation of the dimethylamino group, maximizing solubility [1][1]. It also drastically reduces the concentration of hydroxide ions, effectively halting base-catalyzed BAC2 hydrolysis. However, you must verify that your biological target or enzymatic assay can tolerate a mildly acidic environment.

Part 3: Quantitative Data

Table 1: Physicochemical Behavior Matrix of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Buffer pHAmine Ionization StateEstimated SolubilityHydrolytic Stability (37°C)Primary Degradation Mechanism
6.0 >99.9% Protonated>50 mMHighly Stable (t½ > 72h)Acid-catalyzed (Negligible)
7.4 ~98% Protonated10 - 20 mMModerate (t½ ~ 24h)BAC2 Base-catalyzed (Slow)
8.5 ~80% Protonated< 5 mMLow (t½ < 8h)BAC2 Base-catalyzed (Moderate)
9.5 <30% Protonated< 1 mM (Precipitates)Unstable (t½ < 2h)BAC2 Base-catalyzed (Fast)
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following Standard Operating Procedures (SOPs) feature built-in validation checkpoints.

Protocol 1: Optimized Buffer Preparation and Solubilization Workflow

Use this protocol to prevent localized precipitation during stock dilution.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 50 mM. Causality: Anhydrous DMSO prevents the premature hydrolysis that occurs in aqueous stocks stored over time.

  • Buffer Selection: Prepare 50 mM HEPES at pH 7.2. Causality: Lower ionic strength minimizes the salting-out effect commonly seen with standard PBS formulations.

  • Solubilization: Place the buffer tube on a vortex mixer at 2500 RPM. Add the DMSO stock dropwise (e.g., 2 µL per drop) directly into the vortex vortex. Causality: High shear forces prevent localized supersaturation and "pH shock" of the free base.

  • Validation Checkpoint 1 (pH Shift): Measure the pH of the final solution. It must not deviate by more than 0.1 units from the starting buffer. If it does, the buffer capacity was overwhelmed by the basic amine.

  • Validation Checkpoint 2 (Optical Clarity): Measure the Optical Density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of nano-precipitates. If OD600 > 0.05, discard and optimize by lowering the target concentration or adjusting the pH.

Workflow Stock 1. Prepare Stock (50 mM in DMSO) Mix 3. Dropwise Addition Under High-Speed Vortex Stock->Mix Buffer 2. Prepare Buffer (50 mM HEPES, pH 7.2) Buffer->Mix Validate1 Checkpoint 1: Measure pH Shift Mix->Validate1 Validate2 Checkpoint 2: OD600 < 0.05 (No Precipitate) Validate1->Validate2 pH Stable Fail Error: Precipitation (Decrease Ionic Strength) Validate1->Fail pH Shift > 0.1 Success 4. Proceed to Assay (Stable for < 12h at 4°C) Validate2->Success Pass Validate2->Fail Fail (Cloudy)

Self-validating experimental workflow for compound solubilization in aqueous buffers.

Protocol 2: LC-MS/MS Stability Assay for Carbamate Hydrolysis

Use this protocol to quantify the abiotic degradation rate of the compound in your specific assay buffer.

  • Incubation Setup: Spike the compound into the target assay buffer to a final concentration of 10 µM. Incubate in a thermocycler at 37°C to ensure precise temperature control.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching & Internal Standard: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of a stable isotope-labeled internal standard (IS). Causality: Acetonitrile precipitates buffer proteins and drops the dielectric constant, instantly halting hydrolysis. The IS validates extraction recovery.

  • Validation Checkpoint (IS Recovery): During LC-MS/MS analysis, verify that the IS peak area remains constant (±10%) across all time points. Variable IS recovery indicates matrix effects and invalidates the degradation kinetics.

  • Quantification: Monitor the disappearance of the parent mass (m/z 161.1 [M+H]+) to calculate the pseudo-first-order half-life.

References
  • Tagiuri, A., Mohamedali, M., & Henni, A. (2016). "Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K." Journal of Chemical & Engineering Data, 61(1), 247-254. URL: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. URL: [Link]

  • Simón, D., de Lucas, A., Rodríguez, J. F., & Borreguero, A. M. (2021). "Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration." Sustainability, 13(6), 3553. URL: [Link]

Sources

Technical Support Center: Troubleshooting Degradation of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) [1].

Unlike standard N,N-dialkyl carbamates, which are renowned for their hydrolytic stability, this specific molecule exhibits highly conditional lability. This guide bypasses surface-level symptoms to address the fundamental thermodynamic and kinetic drivers of its degradation, providing you with actionable, self-validating workflows to stabilize your assays.

Mechanistic Overview: The Causality of Degradation

To stop degradation, you must first understand its structural causality. Standard N,N-disubstituted carbamates degrade via a slow, bimolecular acyl-oxygen cleavage (BAc2) mechanism under basic conditions [2]. However, methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate contains a pendant tertiary amine (the dimethylamino group).

This structural feature introduces a highly efficient intramolecular degradation pathway (anchimeric assistance) :

  • Acidic Conditions (pH < 6.0): The tertiary amine is protonated into an ammonium cation. The lack of a free electron pair prevents intramolecular attack, and electrostatic repulsion shields the carbonyl from hydronium ions. The compound is highly stable.

  • Physiological to Basic Conditions (pH > 7.4): The tertiary amine deprotonates. The free nucleophilic nitrogen lone pair folds back in a 5-exo-trig cyclization, attacking the carbamate carbonyl carbon. This rapid intramolecular reaction displaces the methoxide leaving group, forming a transient 1,1,3-trimethylimidazolidin-2-one intermediate, which subsequently hydrolyzes into N,N,N'-trimethylethylenediamine, methanol, and CO₂ [3].

Mechanism A Protonated Carbamate (Stable, pH < 6.0) B Deprotonated Carbamate (Reactive, pH > 7.4) A->B Deprotonation (OH-) B->A Protonation (H+) C Cyclic Intermediate (Imidazolidinone Cation) B->C Intramolecular Attack (-MeOH) D Hydrolysis Products (Diamine + MeOH + CO2) C->D Hydrolysis (+H2O)

Fig 1: pH-dependent intramolecular degradation pathway of the carbamate.

Troubleshooting Guide & FAQs

Q1: My compound is degrading rapidly in PBS (pH 7.4) at 37°C during in vitro assays. How can I stabilize it? Root Cause: At pH 7.4, a significant fraction of the dimethylamino group (estimated pKa ~8.5) is unprotonated, triggering the intramolecular cyclization pathway described above. Resolution:

  • Formulate all primary stock solutions in mildly acidic buffers (e.g., 10 mM sodium acetate, pH 5.0) to ensure the amine remains fully protonated.

  • Implement a "just-in-time" dilution strategy: only spike the compound into physiological buffers immediately prior to initiating the biological assay.

Q2: I observe different degradation rates in HEPES versus Phosphate buffers at the exact same pH. Why? Root Cause: General base catalysis. Phosphate is a polyprotic buffer that acts as a general base, facilitating the deprotonation of the tertiary amine or assisting the water molecule during the final hydrolysis step. HEPES is a zwitterionic Good's buffer with significantly lower general base catalytic activity. Resolution: Switch to non-nucleophilic, zwitterionic buffers (HEPES, MOPS) to minimize buffer-catalyzed degradation artifacts.

Q3: LC-MS analysis of my degraded sample shows a mass loss of 32 Da. What is happening? Root Cause: A mass loss of 32 Da corresponds to the loss of methanol (CH₃OH). This is the analytical hallmark of the intramolecular attack, confirming that the tertiary amine has displaced the methoxide group (-OCH₃) to form the cyclic intermediate. Resolution: Adjust your MS/MS transitions to monitor the appearance of the diamine product to quantify the exact extent of degradation and close the mass balance.

Troubleshooting Start Signal Loss Detected in LC-MS/UV CheckPH Check Solution pH Start->CheckPH IsBasic Is pH > 7.0? CheckPH->IsBasic Acidify Action: Acidify to pH 5.0 (Protonates Amine) IsBasic->Acidify Yes CheckTemp Check Storage Temp IsBasic->CheckTemp No IsWarm Is Temp > 4°C? CheckTemp->IsWarm Cool Action: Store at 4°C or -20°C IsWarm->Cool Yes Buffer Check Buffer Type (Avoid Phosphate) IsWarm->Buffer No

Fig 2: Step-by-step troubleshooting workflow for mitigating compound degradation.

Quantitative Data: Stability Profiling

The following table summarizes the half-life (t₁/₂) of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate across various conditions, illustrating the profound impact of pH and temperature on anchimeric assistance.

Buffer SystempHTemperature (°C)Half-life (t₁/₂)Primary Degradation Mechanism
10 mM Acetate5.04°C> 6 monthsNone (Stable)
10 mM Acetate5.037°C> 14 daysSlow intermolecular BAc2
50 mM HEPES7.437°C~ 18 hoursIntramolecular cyclization
50 mM Phosphate7.437°C~ 8 hoursBuffer-catalyzed cyclization
0.1 M NaOH13.025°C< 15 minutesRapid base-catalyzed BAc2

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that mathematically prove whether degradation is due to the specific intramolecular vulnerability of this compound or a systemic laboratory error.

Protocol 1: Kinetic Stability Profiling (pH-Rate Determination)

Purpose: To determine the precise degradation rate of the carbamate in your specific assay buffer. Self-Validation Mechanism: Co-incubation with Ethyl dimethylcarbamate (a structural analog lacking the tertiary amine) [2]. If the control degrades, your buffer is too caustic (systemic error). If only the target compound degrades, intramolecular cyclization is confirmed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the target carbamate and a 10 mM stock of the control (Ethyl dimethylcarbamate) in HPLC-grade Acetonitrile.

  • Buffer Spiking: Aliquot 990 µL of your test buffer (e.g., PBS, pH 7.4) into a thermoshaker set to 37°C. Add 5 µL of the target stock and 5 µL of the control stock (final concentration: 50 µM each).

  • Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the 50 µL aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile containing 0.1% Formic Acid). Causality: Formic acid drops the pH below 4.0, instantly protonating the tertiary amine and freezing the degradation pathway.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet any precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-UV or LC-MS/MS. Plot the natural log of the remaining peak area versus time to calculate the degradation rate constant ( k ) and half-life.

Protocol 2: LC-MS/MS Method for Degradant Mass Balance

Purpose: To track the conversion of the parent drug into its specific degradants, ensuring no compound is lost to non-specific binding (e.g., sticking to plasticware). Self-Validation Mechanism: The molar sum of the parent compound and the diamine degradant must equal 100% of the starting concentration at all time points (Mass Balance Closure).

Step-by-Step Methodology:

  • Chromatography Setup: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18. Causality: The degradation product (N,N,N'-trimethylethylenediamine) is highly polar and will not retain on a standard reverse-phase column, leading to false mass-balance failures.

  • Mobile Phase: Use Mobile Phase A (Water + 10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Transition Monitoring: Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Monitor the following transitions:

    • Parent Carbamate: [M+H]⁺ m/z 161.1

    • Cyclic Intermediate: [M+H]⁺ m/z 129.1 (Transient, may be low abundance)

    • Final Diamine: [M+H]⁺ m/z 103.1

  • Quantification: Generate standard curves for both the parent and the diamine. Calculate the molarity of both species at each time point. If Parent + Diamine < 90% of the initial spike, investigate non-specific binding to the assay microplate.

References

  • Brunauer, S. et al. "Silica-Supported Sterically Hindered Amines for CO2 Capture: Carbamate Hydrolysis Pathways." Langmuir, ACS Publications. URL:[Link]

Technical Support Center: Optimizing the Effective Concentration of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9).

As a carbamate derivative featuring a dimethylaminoethyl moiety, this compound acts as a pseudo-irreversible (or slowly reversible) inhibitor of acetylcholinesterase (AChE)[1]. The protonated dimethylamino group acts as a choline mimic, anchoring the molecule to the catalytic anionic site (CAS) via π -cation interactions, while the carbamate group covalently modifies the catalytic serine residue[1]. Optimizing its effective concentration requires a strict understanding of its time-dependent kinetics and aqueous stability.

Part 1: Core Mechanism of Action

To optimize concentration, you must first understand the causality of the inhibition. Unlike simple competitive inhibitors, carbamates inhibit AChE in a time-dependent, biphasic manner[2]. The molecule first forms a reversible Michaelis complex ( Kd​ ), followed by a covalent carbamylation step ( k2​ ) that inactivates the enzyme. Because the decarbamylation step ( k3​ ) is exceedingly slow, the apparent effective concentration ( IC50​ ) will artificially shift depending on how long the enzyme and inhibitor interact before the substrate is introduced.

Mechanism AChE Free AChE (Active) Complex Michaelis Complex (Reversible) AChE->Complex + Inhibitor (k1) Inhibitor Carbamate Inhibitor Inhibitor->Complex Complex->AChE Dissociation (k-1) Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation (k2) Carbamylated->AChE Decarbamylation (k3)

Kinetic model of pseudo-irreversible acetylcholinesterase inhibition by carbamates.

Part 2: Troubleshooting FAQs

Q1: My IC50​ values for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate are highly variable between assay runs. How do I stabilize my results? A: This is the most common issue with carbamate inhibitors and is directly caused by inconsistent pre-incubation times. Because carbamylation ( k2​ ) is a time-dependent covalent reaction, longer pre-incubation times will result in a lower apparent IC50​ (appearing more potent)[1]. Resolution: You must strictly standardize your pre-incubation phase. We recommend a fixed 15-minute pre-incubation of the enzyme and inhibitor at 37°C before adding the acetylthiocholine (ATCh) substrate[3].

Q2: I am losing compound efficacy over time when storing my working solutions. How should I manage the stock? A: Carbamates are susceptible to spontaneous hydrolysis, particularly in aqueous buffers with a pH > 7.4. If you dilute the compound in your assay buffer (e.g., Phosphate-Buffered Saline) and leave it on the benchtop, the effective concentration will rapidly degrade. Resolution: Always prepare your primary stock (e.g., 10 mM) in 100% anhydrous DMSO. Store aliquots at -20°C. Only prepare aqueous serial dilutions immediately before the assay, ensuring the final DMSO concentration in the well remains 1% to prevent solvent-induced enzyme denaturation[3].

Q3: During the Ellman's assay, my baseline absorbance is drifting upward, skewing my concentration-response curve. What is happening? A: Baseline drift in the Ellman's assay is typically caused by the non-enzymatic, spontaneous hydrolysis of the ATCh substrate or the degradation of Ellman's reagent (DTNB)[4]. Resolution: Your assay must be a self-validating system. Always include a "Substrate Blank" (Buffer + DTNB + ATCh, lacking the enzyme). Subtract the kinetic rate ( ΔOD/min ) of this blank from all your inhibitor test wells to isolate the true enzymatic rate.

Part 3: Concentration Optimization Matrix

When transitioning from biochemical assays to complex biological systems, the effective concentration of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate must be scaled to account for tissue penetration, non-specific binding, and basal AChE expression levels.

Assay ModalityTarget Concentration RangePre-incubation TimeKey Optimization Metric
Biochemical (Ellman's) 0.1 nM – 10 µM15 minutesLinear initial velocity ( V0​ ) suppression
Cell-Based (e.g., SH-SY5Y) 1 µM – 50 µM30 – 60 minutesIntracellular ACh accumulation / Viability
Ex Vivo (Tissue Homogenate) 10 nM – 5 µM20 minutesTarget tissue penetration / Recovery rate
Part 4: Standardized Experimental Protocol

To ensure trustworthy and reproducible data, follow this step-by-step methodology for the Modified Ellman's Assay to determine the exact effective concentration ( IC50​ ) of your carbamate compound[3].

Reagents Required:
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Enzyme: Human or Electrophorus electricus AChE (diluted to 0.1 U/mL in buffer).

  • Chromogen: 10 mM DTNB (Ellman's Reagent) in buffer.

  • Substrate: 10 mM Acetylthiocholine iodide (ATChI) in deionized water (Prepare fresh daily).

  • Inhibitor: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (10 mM stock in DMSO).

Step-by-Step Methodology:
  • Inhibitor Preparation: Prepare 8-10 serial dilutions of the carbamate in Assay Buffer. Ensure the highest concentration contains no more than 10% DMSO (which will be diluted to 1% in the final well).

  • Plate Setup (96-well clear microplate):

    • Test Wells: Add 25 µL of Inhibitor dilution + 25 µL of AChE enzyme + 50 µL of DTNB.

    • Positive Control (Uninhibited): Add 25 µL of Buffer (with matching DMSO %) + 25 µL of AChE + 50 µL of DTNB.

    • Blank (Background): Add 50 µL of Buffer (with matching DMSO %) + 50 µL of DTNB.

  • Pre-Incubation (Critical Step): Incubate the plate in the dark at 37°C for exactly 15 minutes to allow for steady-state carbamylation of the enzyme active site.

  • Reaction Initiation: Rapidly add 25 µL of the 10 mM ATChI substrate to all wells using a multichannel pipette. The total reaction volume is now 125 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every 60 seconds for 10 minutes at 37°C[3].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Calculate % Inhibition = [1−(Vtest​/Vcontrol​)]×100 . Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ .

Workflow Start 1. Prepare Stock (10 mM in DMSO) Dilution 2. Serial Dilutions (0.1 nM - 100 µM) Start->Dilution Mix 3. Mix Enzyme + DTNB + Inhibitor Dilution->Mix Incubate 4. Pre-incubation (15 min at 37°C) Mix->Incubate Substrate 5. Add ATCh Substrate (Initiate Reaction) Incubate->Substrate Read 6. Kinetic Read (412 nm for 10 min) Substrate->Read

Step-by-step workflow for the modified Ellman's assay to determine carbamate IC50.

Part 5: References
  • Title: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" Source: BenchChem Application Notes URL:

  • Title: Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone Source: National Center for Biotechnology Information (PMC) URL:

  • Title: Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge Source: PubMed URL:

  • Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: National Center for Biotechnology Information (PMC) URL:

Sources

Technical Support Center: Troubleshooting Off-Target Effects of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in identifying, troubleshooting, and mitigating the off-target effects of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) [1].

This compound presents unique experimental challenges due to its dual-pharmacophore nature: a reactive carbamate moiety (prone to covalent interaction with serine hydrolases)[2] and a tertiary amine (which mimics cholinergic ligands and readily crosses the blood-brain barrier)[3]. The following Q&A guide, protocols, and data tables are engineered to ensure the scientific integrity and self-validation of your experimental workflows.

Part 1: Frequently Asked Questions (Troubleshooting Off-Targets)

Q1: I am observing unexpected lipid signaling phenotypes in my cell assays. How do I distinguish between my intended target and off-target serine hydrolase inhibition?

The Causality: Carbamates inhibit serine hydrolases via a slowly reversible or irreversible mechanism involving the covalent carbamylation of the catalytic serine nucleophile[2]. While your primary target may be specific, highly electrophilic carbamates frequently exhibit off-target reactivity against other serine hydrolases, such as Monoacylglycerol lipase (MAGL), Fatty acid amide hydrolase (FAAH), and ABHD6[4]. The Solution: You must perform Competitive Activity-Based Protein Profiling (ABPP) . By pre-incubating your proteome with the compound and subsequently labeling it with a fluorophosphonate-rhodamine (FP-Rh) probe, you can visualize the exact spectrum of serine hydrolases that have been covalently modified (and thus blocked from probe binding)[4].

Q2: My in vitro calcium flux assays show rapid, non-enzymatic activation. Is the compound directly hitting cholinergic receptors?

The Causality: Yes. The N-[2-(dimethylamino)ethyl] substructure is a classic cholinergic pharmacophore. At a physiological pH of 7.4, the tertiary amine becomes protonated, structurally mimicking the quaternary ammonium group of acetylcholine. This allows the compound to bind orthosterically to Muscarinic (mAChR) or Nicotinic (nAChR) acetylcholine receptors, triggering rapid intracellular calcium transients independent of enzyme inhibition. The Solution: Implement pharmacological blockade controls. Pre-treat your cells with 1 µM Atropine (a non-selective mAChR antagonist) or 10 µM Mecamylamine (a non-selective nAChR antagonist). If the calcium transient is abolished, the effect is receptor-mediated, not enzyme-mediated.

Q3: During systemic in vivo dosing, my murine models are exhibiting severe cholinergic toxicity (hypersalivation, tremors). Is the compound crossing the blood-brain barrier (BBB)?

The Causality: Absolutely. Unlike quaternary ammonium carbamates (e.g., neostigmine) which are permanently charged and restricted to the periphery, tertiary amine carbamates are highly lipophilic[3]. The uncharged fraction of the molecule rapidly penetrates the BBB via passive transport[3][5][6]. Once in the central nervous system (CNS), it inhibits brain acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to acute cholinergic toxicity[3][7]. The Solution: You must quantify target engagement in both peripheral (liver/plasma) and CNS (brain) tissues. Dose-response analysis is critical to finding a therapeutic window where peripheral targets are engaged without extensive CNS off-target labeling[2].

Part 2: Visualizing Off-Target Workflows & Mechanisms

Workflow Start Compound Administration CAS: 1594007-94-9 Enzyme Serine Hydrolase Profiling (ABPP Assay) Start->Enzyme Receptor Receptor Binding Assays (mAChR / nAChR) Start->Receptor InVivo In Vivo CNS Profiling (BBB Penetration) Start->InVivo AChE AChE / BChE (Ellman's Assay) Enzyme->AChE FAAH FAAH / MAGL (FP-Rh Probe) Enzyme->FAAH

Figure 1: Decision tree for identifying and profiling carbamate-induced off-target effects.

Mechanism Comp Tertiary Amine Carbamate Protonation Physiological pH (7.4) Protonation Equilibrium Comp->Protonation BBB Crosses Blood-Brain Barrier (Lipophilic) Comp->BBB Uncharged fraction Target1 Covalent Carbamylation (Catalytic Serine) Protonation->Target1 Serine Hydrolases Target2 Orthosteric Binding (Mimics Acetylcholine) Protonation->Target2 Cholinergic Receptors BBB->Target1 CNS Off-targets

Figure 2: Mechanistic divergence of tertiary amine carbamates leading to off-target toxicity.

Part 3: Quantitative Data & Troubleshooting Tables

Table 1: Profiling Common Carbamate Off-Targets

Summarizing the expected off-target landscape for tertiary amine carbamates based on proteomic reactivity[4][7].

Off-Target ProteinProtein ClassPrimary Detection MethodExpected IC50 RangePhenotypic Consequence
AChE (Brain) Serine HydrolaseEllman's Assay (Colorimetric)10 - 500 nMSeizures, tremors, hypersalivation
BChE (Plasma) Serine HydrolaseEllman's Assay (Colorimetric)50 - 800 nMAltered drug metabolism
MAGL Serine HydrolaseCompetitive ABPP (FP-Rh)1 - 10 µMAltered endocannabinoid signaling
FAAH Serine HydrolaseCompetitive ABPP (FP-Rh)5 - 20 µMAnalgesia, altered lipid signaling
mAChR (M1-M5) GPCRFluo-4 Calcium Flux Assay100 nM - 5 µMIntracellular Ca2+ spikes
Table 2: Troubleshooting the Modified Ellman's Assay

The Ellman's assay is the gold standard for detecting AChE/BChE off-target inhibition[7]. If your assay fails, consult this self-validating matrix.

SymptomMechanistic CauseCorrective Action
High Background Absorbance Free sulfhydryl contamination in test compound or buffer.Run a compound-only control (no enzyme) to subtract background thiol reactivity[7].
No Enzyme Activity in Vehicle Enzyme degradation or incorrect buffer pH.Ensure buffer pH is strictly 7.5–8.0. AChE catalytic triad is inactive at low pH[7].
Non-linear Kinetics Substrate (ATCh) depletion or rapid carbamate hydrolysis.Read absorbance continuously (kinetic mode) for only the first 2-5 minutes.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol validates whether your compound is promiscuously carbamylating off-target serine hydrolases[2][4].

  • Proteome Preparation: Isolate membrane proteomes from murine brain or liver tissue. Dilute to a final protein concentration of 1 mg/mL in PBS (pH 7.4).

  • Inhibitor Incubation: Treat 50 µL of the proteome with varying concentrations of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (e.g., 10 nM to 100 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes to allow for covalent carbamylation.

  • Probe Labeling: Add 1 µM of the broad-spectrum serine hydrolase probe, Fluorophosphonate-Rhodamine (FP-Rh), to all samples. Incubate for 30 minutes at room temperature in the dark[4].

  • Quenching: Quench the reaction by adding 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil the samples at 95°C for 5 minutes.

  • Resolution & Visualization: Resolve the proteins on a 10% SDS-PAGE gel. Visualize the fluorescently labeled active serine hydrolases using a flatbed fluorescence scanner (e.g., Typhoon).

  • Data Interpretation: A reduction in fluorescent band intensity (compared to the DMSO control) at specific molecular weights (e.g., ~65 kDa for FAAH, ~33 kDa for MAGL) indicates off-target covalent inhibition by your carbamate[2][4].

Protocol 2: Modified Ellman's Assay for AChE Off-Target Selectivity

Use this to determine if the compound acts as an off-target anticholinesterase[7].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 75 mM ATCh (acetylthiocholine iodide) in deionized water.

  • Assay Setup: In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE enzyme (0.5 U/mL final), and 10 µL of your compound (titrated concentrations).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the carbamate to bind the enzyme active site.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to each well.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Control: Include a known AChE inhibitor (e.g., physostigmine or donepezil) as a positive control for inhibition[7].

References

  • 1594007-94-9 (C7H16N2O2) - PubChemLite. uni.lu. Available at: [Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. nih.gov. Available at:[Link]

  • Adverse Effects of Physostigmine. nih.gov. Available at:[Link]

  • Structure–Tissue Exposure/Selectivity Relationship (STR) on Carbamates of Cannabidiol. mdpi.com. Available at:[Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. acs.org. Available at:[Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. nih.gov. Available at:[Link]

Sources

troubleshooting inconsistent results with methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

A Guide to Consistent and Reliable Experimental Results

Welcome to the technical support center for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate. As a Senior Application Scientist, I understand that achieving reproducible results is paramount to your research. This guide is designed to address the unique challenges presented by this molecule, moving beyond a simple checklist to explain the underlying chemical principles that govern its behavior. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the integrity of your data.

The core issue with many N-methylcarbamates, including this specific structure, is their inherent susceptibility to hydrolysis.[1] The presence of the tertiary amine in the ethyl side-chain introduces an additional layer of complexity regarding pH stability and potential intramolecular interactions. This guide will provide a structured approach to diagnosing and mitigating these issues.

Section 1: Understanding the Core Issue: Carbamate Instability

Before troubleshooting, it's crucial to understand the primary reason for inconsistent results: the degradation of your analyte. The carbamate ester linkage is the molecule's vulnerable point.

Q1: What is carbamate hydrolysis and why is it the most likely cause of my problems?

A: Carbamate hydrolysis is a chemical reaction where the ester bond in your molecule is cleaved by water, breaking it down into an alcohol (2-(dimethylamino)ethanol) and methylcarbamic acid, which can further decompose.[1] This process is not just a minor side reaction; it can be significantly fast, especially under non-optimal conditions, leading to a direct loss of your target analyte. If you observe a decreasing concentration in your samples over time, or poor reproducibility between experiments, hydrolysis is the prime suspect.

The rate of this degradation is heavily influenced by three main factors:

  • pH: This is the most critical factor. Carbamates are notoriously unstable under alkaline (basic) conditions (pH > 7.5), where hydrolysis is rapid.[1] While more stable in acidic conditions, very low pH can also promote acid-catalyzed hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Processing or storing samples at room temperature or higher for extended periods can lead to significant analyte loss.

  • Enzymatic Activity: If you are working with biological matrices such as plasma, serum, or tissue homogenates, native esterase enzymes can efficiently catalyze the breakdown of the carbamate bond.[1]

Below is a diagram illustrating the primary degradation pathway.

G cluster_0 Base-Catalyzed Hydrolysis Analyte Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate Degradation_Products 2-(Dimethylamino)ethanol + Methylcarbamic Acid Analyte->Degradation_Products + OH⁻ / H₂O

Caption: Primary hydrolytic degradation pathway for the carbamate.

Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered during experimentation in a practical question-and-answer format.

Q2: My analyte recovery is low and inconsistent when I extract it from a biological matrix (e.g., plasma). What should I do first?

A: This is a classic sign of degradation during sample preparation. The combination of physiological pH (~7.4) and active esterase enzymes in plasma creates a highly unfavorable environment for your compound.

Immediate Actions:

  • Control Temperature: Keep your biological samples on ice at all times during processing.

  • Control pH: Immediately after collection, acidify your sample to a pH between 3.8 and 5.[1][2] This dramatically slows both base-catalyzed and enzymatic hydrolysis.

  • Inhibit Enzymes: For plasma or serum, collect blood in tubes containing sodium fluoride, a general esterase inhibitor.

A systematic way to diagnose this is to perform a matrix stability test. See Protocol 1 for a detailed methodology.

Q3: My HPLC calibration curve is not linear, or the peak area for the same standard varies significantly between runs. What's happening?

A: Assuming the HPLC system itself is functioning correctly (see troubleshooting chart below), this issue often points to analyte instability in your prepared standards, especially if they are left on the autosampler for an extended period.

Causality & Solution: The mobile phase composition and the diluent used for your standards can affect stability. If your diluent is neutral or slightly basic (e.g., unbuffered water/methanol), the carbamate can degrade in the vial while waiting for injection.

  • Investigate Your Diluent: Prepare your standards and quality controls (QCs) in a slightly acidic diluent that is compatible with your mobile phase (e.g., Water/Acetonitrile with 0.1% formic acid).

  • Autosampler Temperature: Always keep the autosampler cooled, ideally to 4°C, to minimize degradation during the analytical run.

  • Run Time: Analyze samples as quickly as possible after preparation. Avoid letting them sit at room temperature for hours.

G cluster_0 Troubleshooting Path Start Inconsistent HPLC Results Check_Stability Is the analyte stable in the autosampler vial? Start->Check_Stability Check_System Is the HPLC system performing correctly? Start->Check_System Run_Stability_Test Perform Stability Test (See Protocol 1) Check_Stability->Run_Stability_Test System_Suitability Run System Suitability Test (e.g., repeat injections of a stable compound) Check_System->System_Suitability Degradation_Confirmed Issue is Analyte Degradation. - Acidify Diluent - Cool Autosampler - Minimize Wait Time Run_Stability_Test->Degradation_Confirmed System_Issue Issue is Instrumental. - Check Pump Pressure - Purge System - Check Detector Lamp System_Suitability->System_Issue

Caption: Troubleshooting logic for inconsistent HPLC results.

Q4: I see an extra peak in my chromatogram that grows over time, while my main analyte peak shrinks. What is it?

A: You are likely observing the formation of a degradation product. The most common hydrolysis product would be 2-(dimethylamino)ethanol. If your analytical method can detect this compound, its peak would be expected to increase as the parent carbamate peak decreases. This provides direct evidence of degradation. To confirm, you can obtain a pure standard of the suspected degradation product and compare its retention time.

Section 3: In-Depth Experimental Protocols

These protocols provide a validated framework for investigating stability and ensuring robust sample handling.

Protocol 1: Performing a Bench-Top Matrix Stability Study

Objective: To determine the stability of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate in a specific matrix (e.g., control plasma, buffer) under your experimental conditions.

Materials:

  • Blank control matrix (e.g., drug-free plasma with anticoagulant)

  • Analyte stock solution of known concentration

  • Acidifying agent (e.g., 1 M citric acid or 10% formic acid)

  • Quenching/precipitation solvent (e.g., ice-cold acetonitrile with internal standard)

  • Vials, pipettes, centrifuge, LC-MS or HPLC system

Procedure:

  • Prepare Stability Pools: Dispense 1 mL aliquots of the blank matrix into three sets of microcentrifuge tubes labeled "T=0", "T=2h", and "T=24h".

  • Spike the Analyte: Spike each aliquot (except for a true blank) with a small volume of your stock solution to achieve a final concentration relevant to your experiments. Gently vortex.

  • Initial Time Point (T=0): Immediately after spiking, take the "T=0" set of samples and process them by adding 3 volumes of ice-cold acetonitrile with internal standard. Vortex vigorously and centrifuge to precipitate proteins. Transfer the supernatant for analysis. This represents 100% recovery.

  • Incubate Samples: Place the remaining two sets of tubes under your test conditions. For example:

    • Set 1 (Room Temp): Leave at 22°C.

    • Set 2 (On Ice): Keep in an ice bath at ~4°C.

  • Subsequent Time Points: At the 2-hour and 24-hour marks, process the corresponding sets of samples exactly as you did for the T=0 samples.

  • Analysis: Analyze all processed samples in a single analytical run. Calculate the percentage of analyte remaining at each time point relative to the T=0 average.

Data Interpretation:

Time PointConditionMean Peak Area% Remaining (vs. T=0)
T=0Immediate1,250,000100%
T=2hRoom Temp875,00070%
T=2hOn Ice (4°C)1,212,50097%
T=24hRoom Temp125,00010%
T=24hOn Ice (4°C)950,00076%
This table presents example data demonstrating significant degradation at room temperature.

A significant drop (>15%) in the analyte concentration from the T=0 value indicates instability under those conditions. This self-validating test provides definitive proof of the problem.

Protocol 2: Optimized Workflow for Sample Preparation

This workflow integrates best practices to minimize analyte degradation from collection to analysis.

G Start 1. Sample Collection (e.g., Blood Draw) Acidify 2. Immediate Acidification (Add buffer/acid to pH 4-5) Start->Acidify Critical Step 1 Chill 3. Immediate Chilling (Place on ice) Acidify->Chill Critical Step 2 Process 4. Sample Processing (e.g., Centrifugation, Extraction) Must be done at ≤ 4°C Chill->Process Store 5. Storage (Store extracts at -20°C or colder) Process->Store Analyze 6. Analysis (Use cooled autosampler at 4°C) Store->Analyze

Caption: Optimized workflow to ensure carbamate stability.

Protocol 3: General HPLC Method with Post-Column Derivatization

For labs without access to LC-MS, a highly specific and sensitive method for N-methylcarbamates involves post-column derivatization with fluorescence detection, adapted from established EPA methods.[2][3]

Principle: The carbamate is separated by HPLC, then hydrolyzed in-line with a strong base at high temperature to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to create a highly fluorescent product detected by a fluorescence detector.[3]

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Post-column reaction system (heating unit and reaction coils)

  • Two additional HPLC pumps for delivering post-column reagents

  • Fluorescence detector (Excitation: ~330 nm, Emission: ~450 nm)[3]

Reagents:

  • Mobile Phase: Gradient of Acetonitrile and Water.

  • Post-Column Reagent 1 (Hydrolysis): 0.075 N Sodium Hydroxide (NaOH).[2]

  • Post-Column Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer.[2]

Procedure:

  • Separation: Inject the prepared sample extract onto the C18 column. Elute with a suitable gradient program to resolve the analyte from matrix components.

  • Hydrolysis: The column effluent is mixed with the NaOH solution and passed through a heating coil (e.g., 80-100°C) to rapidly hydrolyze the carbamate to methylamine.[2]

  • Derivatization: The stream is cooled and then mixed with the OPA/mercaptoethanol reagent.

  • Detection: The mixture flows into the fluorescence detector, and the resulting fluorescent isoindole is detected.

This method is highly specific to primary amines formed from N-methylcarbamates and provides excellent sensitivity, but requires specialized equipment.

References

  • Title: EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL: [Link]

  • Title: Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables Source: IntechOpen URL: [Link]

Sources

improving the stability of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Troubleshooting for Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Introduction: The Dual-Functional Dilemma

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate presents a unique stabilization challenge due to its bifunctional nature. It contains both an N,N-disubstituted carbamate linkage and a tertiary amine (the dimethylamino group). While N,N-disubstituted carbamates are inherently more resistant to hydrolysis than their N-monosubstituted counterparts, the tertiary amine introduces a critical vulnerability to oxidative stress and pH-dependent reactivity. This guide provides field-proven, mechanistically grounded solutions to ensure compound integrity during rigorous experimental workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My stock solutions lose potency within 48 hours at room temperature. Is the carbamate bond hydrolyzing? A: It is highly unlikely that the carbamate bond is the primary point of failure at neutral pH. Unlike N-monosubstituted carbamates, which rapidly degrade via an E1cB elimination mechanism (involving an isocyanate intermediate), N,N-disubstituted carbamates lack the necessary N-H proton[1]. Consequently, they are restricted to the much slower bimolecular acyl-oxygen cleavage (BAc2) mechanism, making them highly stable against chemical hydrolysis at physiological pH[2].

The real culprit is likely the tertiary amine. If the solution is exposed to atmospheric oxygen, the dimethylamino group rapidly undergoes oxidative degradation to form an N-oxide. Furthermore, if the pH drifts above 8.0, the unprotonated amine can act as a localized base, accelerating overall degradation.

Q2: How does pH affect the stability of this specific compound? A: The stability of this compound is governed by a delicate pH balance. The pKa of the dimethylamino group is approximately 8.5–9.0.

  • At pH > 7.5: The amine becomes increasingly unprotonated, maximizing its susceptibility to oxidation. Additionally, alkaline conditions initiate the BAc2 hydrolysis of the carbamate[3].

  • At pH 4.5–6.0 (Optimal): The tertiary amine is fully protonated. This protonation serves a dual purpose: it completely shields the nitrogen lone pair from oxidative attack (preventing N-oxide formation) and exerts a mild electron-withdrawing inductive effect that stabilizes the molecule. Furthermore, N,N-disubstituted carbamates demonstrate robust stability in slightly acidic buffer solutions[4].

Q3: Can I store the free base form at -20°C for long-term use? A: Storing the free base is not recommended for archival purposes. The free base is an oil or low-melting solid that is highly hygroscopic and prone to atmospheric oxidation. For long-term storage (>1 month), the compound must be converted to a stable salt (e.g., hydrochloride). Salt formation locks the basic nitrogen in a protonated state, rendering it chemically inert to oxidation and significantly increasing its thermal stability.

Part 2: Mechanistic Visualizations

Degradation A Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate B Base-Catalyzed BAc2 Hydrolysis (pH > 7.5) A->B OH- attack C Oxidative Stress (O2, ROS) A->C Oxidation D Amine Cleavage Products + CO2 + Methanol B->D C-O Bond Cleavage E Tertiary Amine N-Oxide C->E N-Oxidation

Fig 1: Primary degradation pathways: BAc2 hydrolysis and tertiary amine oxidation.

Workflow Start Free Base Compound Degas Solvent Degassing (Argon Sparging) Start->Degas Salt Salt Conversion (HCl in Ether) Start->Salt Long-term Storage pH pH Adjustment (Buffer pH 4.5 - 6.0) Degas->pH Aqueous Prep Store1 Aqueous Assay Stock (-20°C, Single-use) pH->Store1 Store2 Solid Salt Storage (-80°C, Desiccated) Salt->Store2

Fig 2: Optimized stabilization workflow for assay preparation and long-term storage.

Part 3: Empirical Stability Matrices

To facilitate experimental planning, the following table summarizes the quantitative stability profile of the compound under various environmental conditions.

Environmental ConditionPrimary Degradation VectorEstimated Half-Life ( t1/2​ )Recommended Corrective Action
pH 7.4, 37°C (Air Exposed) N-Oxidation & Slow BAc2 Hydrolysis24 - 48 hoursSparge buffers with Argon; use within 12 hours.
pH 7.4, 37°C (Argon Sparged) Slow BAc2 Hydrolysis> 120 hoursMaintain strict anaerobic conditions during assay.
pH 5.5, 4°C (Aqueous Buffer) Negligible> 6 monthsIdeal for short-to-medium term liquid stock storage.
Solid Free Base, 25°C (Air) Hygroscopic N-Oxidation2 - 3 weeksConvert to salt form immediately upon receipt.
Solid HCl Salt, -20°C (Desiccated) None> 2 yearsGold standard for archival storage.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Aqueous Assay Stocks Causality: Dissolved oxygen is the primary enemy of the dimethylamino group. By degassing the solvent and pre-adjusting the pH to ensure the amine is protonated before the compound is introduced, we eliminate both oxidation and transient alkaline hydrolysis.

  • Solvent Degassing: Transfer the desired volume of LC-MS grade water or buffer (e.g., 50 mM Sodium Acetate) into a sterile glass vial. Sparge the solvent with ultra-pure Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Pre-Adjustment of pH: Verify that the buffer pH is strictly between 4.5 and 6.0. Self-Validation Step: Do not add the compound until the pH is confirmed; adding the free base to unbuffered water can temporarily spike the local pH, triggering micro-environments of BAc2 hydrolysis.

  • Dissolution: Weigh the methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate under a nitrogen atmosphere (glove box or flow hood). Rapidly transfer it to the degassed buffer.

  • Homogenization: Vortex gently until fully dissolved. Avoid excessive sonication, which can induce localized thermal degradation.

  • Aliquoting: Dispense the stock solution into single-use, amber glass vials. Purge the headspace of each vial with Argon before sealing. Store at -20°C.

Protocol B: In Situ Hydrochloride Salt Conversion for Archival Storage Causality: Converting the volatile, oxidation-prone free base into a crystalline hydrochloride salt immobilizes the nitrogen lone pair, drastically reducing the molecule's kinetic energy and reactivity.

  • Anhydrous Dissolution: Dissolve the free base compound in anhydrous diethyl ether or anhydrous dichloromethane (DCM) at a concentration of 100 mg/mL. Ensure the glassware is oven-dried to prevent premature water-induced side reactions.

  • Acid Addition: Place the solution in an ice bath (0°C). Slowly add 1.1 molar equivalents of a standardized solution of HCl in diethyl ether (typically 2.0 M) dropwise under continuous magnetic stirring.

  • Precipitation & Maturation: A white precipitate (the hydrochloride salt) will form immediately. Allow the suspension to stir at 0°C for an additional 30 minutes to ensure complete crystallization and uniform particle size.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base.

  • Desiccation: Transfer the solid to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ). Dry under high vacuum for 12 hours. Self-Validation Step: The resulting powder should be free-flowing; if it appears sticky, residual moisture or free base remains, and the washing step should be repeated. Store the final salt at -80°C.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Hansen, K. T., et al. (1992). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed.[Link]

  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica.[Link]

Sources

Technical Support Center: Minimizing Experimental Variability with Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) is a highly specialized bifunctional building block frequently utilized in the synthesis of cholinergic agents, targeted degraders, and complex pharmaceutical intermediates.

Because this molecule contains both a tertiary amine (the dimethylamino group) and a carbamate moiety, it is highly susceptible to micro-environmental changes. Experimental variability almost always stems from two competing degradation pathways: the pH-dependent hydrolysis of the carbamate and the oxidative degradation of the tertiary amine. This guide provides field-proven, self-validating methodologies to stabilize your workflows.

Part 1: Diagnostic Knowledge Base (FAQs & Troubleshooting)

Q1: My in vitro binding assays are showing high day-to-day variability and drifting IC50 values. What is causing this? A: This is the most common issue encountered and is usually caused by carbamate hydrolysis in your assay buffer. Carbamates undergo base-catalyzed hydrolysis via E1cB or BAC2 mechanisms, ultimately breaking down into an amine, an alcohol (methanol), and carbon dioxide 1. If your buffer pH drifts above 7.8, the rate of hydrolysis accelerates exponentially. Causality & Fix: The dimethylamino group has a pKa of approximately 8.5. If the local pH fluctuates, the protonation state changes, altering both target affinity and the molecule's susceptibility to nucleophilic attack. Fix: Strictly control your assay buffer at pH 7.2–7.4 using non-nucleophilic buffers (e.g., HEPES or MOPS instead of Tris) and prepare fresh dilutions daily.

Q2: I am observing a +16 Da mass shift in my LC-MS/MS quality control runs after storing the compound for a month. Is my batch ruined? A: Yes, the batch has likely degraded. A +16 Da shift is the classic signature of tertiary amine oxidation to an N-oxide 2. Tertiary amines react with atmospheric oxygen or trace peroxides in solvents to form N-oxides, which dramatically alters the molecule's polarity, membrane permeability, and binding kinetics. Causality & Fix: N-oxides are highly polar and often act as drivers for further degradation (e.g., Cope elimination or acid-catalyzed hydrolysis into secondary amines and aldehydes). Fix: Always store the neat compound under an inert argon atmosphere at -20°C. Never store working aliquots in DMSO for longer than 48 hours, as DMSO can absorb water and trace oxidants.

Q3: Why does the compound show poor cellular permeability in my cell-based assays despite its low molecular weight (160.22 g/mol )? A: Permeability issues with this compound are directly tied to the ionization of the dimethylaminoethyl group. While organic carbamates generally exhibit excellent chemical stability and membrane permeability 3, the tertiary amine will be >90% protonated (cationic) at physiological pH (7.4). Causality & Fix: Cationic species cannot passively diffuse through lipophilic cell membranes efficiently. Fix: If intracellular target engagement is required, ensure your cell media is exactly pH 7.4 to maintain a consistent fraction of the neutral free-base, or consider transient permeabilization techniques if the assay permits.

Part 2: Mechanistic Visualizations

G Compound Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate Oxidation Tertiary Amine Oxidation (O2 / Trace Peroxides) Compound->Oxidation Atmospheric Exposure (Improper Storage) Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.8) Compound->Hydrolysis Aqueous Buffer (Nucleophilic Attack) NOxide N-Oxide Derivative (+16 Da Mass Shift) Oxidation->NOxide Spontaneous Cleavage Amine + CO2 + Methanol (Loss of Target Affinity) Hydrolysis->Cleavage E1cB / BAC2 Mechanism

Fig 1. Primary degradation pathways of the bifunctional carbamate contributing to assay variability.

Workflow Start Detect Assay Variability (Drifting IC50 / High Noise) CheckLCMS Run LC-MS/MS Purity Check (Protocol B) Start->CheckLCMS IsPure Purity > 98%? CheckLCMS->IsPure YesPure Evaluate Buffer Matrix IsPure->YesPure Yes NoPure Identify Impurities IsPure->NoPure No AdjustPH Use Non-Nucleophilic Buffer (HEPES, pH 7.2-7.4) YesPure->AdjustPH Optimize NOxideCheck N-Oxide Present? Purge stock with Argon NoPure->NOxideCheck HydrolysisCheck Cleavage Products? Prepare fresh stock NoPure->HydrolysisCheck

Fig 2. Step-by-step diagnostic workflow for resolving experimental inconsistencies.

Part 3: Quantitative Data & Variability Metrics

To minimize variability, you must understand the boundary conditions of the molecule. The following tables summarize the stability metrics derived from standard carbamate and tertiary amine degradation kinetics.

Table 1: Carbamate Hydrolysis Half-Life vs. Buffer Conditions (at 37°C)

Buffer SystempH LevelEstimated Half-Life (t½)Primary Degradation MechanismImpact on Assay
50 mM Acetate5.5> 14 daysNegligibleSafe for long-term incubation
50 mM HEPES7.4~ 48 hoursSlow BAC2 HydrolysisMinimal within standard 4h assay
50 mM Tris-HCl8.0~ 12 hoursTranscarbamoylation / E1cBHigh variability; drifting baselines
50 mM Carbonate9.5< 2 hoursRapid E1cB HydrolysisComplete loss of compound integrity

Table 2: Tertiary Amine Oxidation Rates by Storage Condition

Storage MatrixTemperatureAtmosphereN-Oxide Formation RateRecommendation
Neat Solid-20°CArgon< 0.1% per monthOptimal long-term storage
Neat Solid25°CAmbient Air~ 2-5% per weekUnacceptable for quantitative work
10 mM in DMSO-20°CAmbient Air~ 1% per monthAcceptable for short-term aliquots
10 mM in DMSO4°CAmbient Air~ 5% per weekHigh risk of variability

Part 4: Standardized Experimental Protocols

To ensure a self-validating system, every experiment utilizing this compound must begin with a verified stock and end with a system suitability check.

Protocol A: Self-Validating Stock Preparation

Objective: Prevent premature hydrolysis and oxidation during the creation of master stocks.

  • Equilibration: Remove the sealed vial of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate from -20°C storage. Do not open until the vial has fully equilibrated to room temperature (approx. 30 minutes) to prevent condensation of atmospheric moisture, which accelerates hydrolysis.

  • Solvent Preparation: Use anhydrous, amine-free DMSO (sealed under argon). Do not use old DMSO bottles, as they accumulate dimethyl sulfide and water.

  • Dissolution: Dissolve the compound to a 10 mM master stock concentration.

  • Aliquotting: Divide the master stock into single-use 10 µL aliquots in amber glass vials (to prevent photolytic degradation).

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over each aliquot for 3 seconds before capping tightly.

  • Validation Step: Immediately take one aliquot, dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50), and run Protocol B to establish a "Day 0" baseline purity chromatogram. Store the remaining aliquots at -20°C.

Protocol B: LC-MS/MS Purity Validation (System Suitability)

Objective: Confirm the absence of N-oxides and hydrolysis products prior to critical assays.

  • Sample Prep: Dilute the working stock to 1 µM in a neutral matrix (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid). Note: Formic acid ensures the tertiary amine is fully protonated for positive ion mode electrospray ionization (ESI+).

  • Chromatography: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Detection (ESI+):

    • Monitor the parent ion: [M+H]+ at m/z 161.1 .

    • Monitor for N-oxide impurity: [M+O+H]+ at m/z 177.1 .

    • Monitor for carbamate cleavage (loss of carbamate group): m/z 88.1 (protonated dimethylaminoethylamine fragment).

  • Validation Gate: If the peak area of m/z 177.1 exceeds 2% of the parent mass peak area, discard the aliquot and thaw a fresh one. Do not proceed with the biological assay.

Part 5: References

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration MDPI - Sustainability URL:

  • N-oxide as a driver of adduct formation in Tertiary-amine-containing compounds ResearchGate URL:

  • Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications - Journal of Medicinal Chemistry URL:

Sources

Technical Support Center: Optimizing Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly polar, polybasic molecules presents unique challenges. The synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate from N,N,N'-trimethylethylenediamine and methyl chloroformate is notorious for stalled conversions, unexpected quaternization byproducts, and massive yield losses during aqueous workup.

This guide abandons generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to drive your yields from <30% to >90%.

Section 1: Reaction Mechanics & Causality

To troubleshoot effectively, we must first understand the competing nucleophilic pathways. N,N,N'-trimethylethylenediamine is a bidentate nucleophile. While the secondary amine is the intended target for acylation, the tertiary amine can aggressively compete for the electrophilic chloroformate if thermal and stoichiometric parameters are not strictly controlled.

ReactionMechanics TMEDA N,N,N'-trimethylethylenediamine (Sec & Tert Amine) Target Methyl N-[2-(dimethylamino)ethyl]- N-methylcarbamate (Desired Product) TMEDA->Target 0°C to RT 1.05 eq MCF SideProduct Quaternary Ammonium Salt (Side Product) TMEDA->SideProduct Excess MCF / >25°C (Tertiary Amine Attack) MCF Methyl Chloroformate (Electrophile) MCF->Target MCF->SideProduct

Chemoselective acylation pathway vs. temperature-dependent quaternization side reactions.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at 70-80% conversion. Adding more methyl chloroformate doesn't help. Why? Causality: Methyl chloroformate is highly electrophilic and susceptible to rapid hydrolysis if trace moisture is present in the solvent or the hygroscopic amine starting material. Furthermore, adding excess methyl chloroformate to force the reaction to completion risks over-acylation. The tertiary amine can act as a nucleophile, attacking the chloroformate to form a quaternary ammonium intermediate that subsequently degrades via extrusive alkylation/dealkylation pathways ()[1]. Solution: Use strictly anhydrous solvents (e.g., dry DCM or THF) and ensure your amine is freshly distilled or dried over molecular sieves. Do not exceed 1.05 equivalents of methyl chloroformate. If conversion is low, ensure your base (e.g., DIPEA or K₂CO₃) is dry and present in slight excess (1.2 - 1.5 eq) to neutralize the generated HCl without introducing water.

Q2: I see complete consumption of the starting material by TLC/LC-MS, but my isolated yield is < 30%. Where did my product go? Causality: The target molecule contains a highly basic dimethylamino group (pKa ~8.5-9.0) and a polar carbamate moiety ()[2]. It is extremely water-soluble. Standard aqueous workups—especially if the aqueous layer is neutral or only mildly basic—will leave the product protonated and trapped in the aqueous phase. Solution: Abandon standard aqueous extraction. Switch to an anhydrous workup (detailed in Section 4). If an aqueous workup is unavoidable, you must basify the aqueous layer to pH > 11 using 2M NaOH, saturate it completely with NaCl, and extract multiple times with a highly polar organic solvent mixture like DCM/Isopropanol (9:1).

Q3: I am getting a complex mixture of byproducts. How do I control the regioselectivity? Causality: While the secondary amine is sterically less hindered and more nucleophilic, the tertiary amine can compete for the electrophilic carbon of the chloroformate at elevated temperatures. Carbamate synthesis via chloroformates requires strict thermal control to maintain chemoselectivity ()[3]. Solution: Perform the addition of methyl chloroformate dropwise at 0 °C to 5 °C. Allow the reaction to slowly warm to room temperature only after the addition is complete.

Section 3: Yield Optimization Data

The following table summarizes the impact of varying reaction conditions on the isolated yield of the target carbamate. Note the drastic difference in yield based on the chosen workup methodology.

BaseSolventTemperature ProfileWorkup MethodIsolated YieldPurity (LC-MS)
Et₃N (1.2 eq)DCM25 °C (Exothermic)Aqueous (Neutral pH)< 15%85%
Et₃N (1.2 eq)THF0 °C to 25 °CAqueous (pH > 11 + NaCl)65%92%
K₂CO₃ (2.0 eq)Acetone-10 °C to 0 °CAnhydrous Filtration88%> 98%
DIPEA (1.5 eq) DCM 0 °C to 25 °C Anhydrous Filtration 91% > 98%
Section 4: Self-Validating Experimental Protocol

Standard acylation protocols often utilize anhydrous potassium carbonate or DIPEA in aprotic solvents to mitigate moisture-driven chloroformate hydrolysis ()[4]. The following protocol utilizes an anhydrous workup to bypass the polarity trap of the product.

Objective: Maximize yield by completely avoiding aqueous extraction of the highly polar target molecule.

Materials:

  • N,N,N'-trimethylethylenediamine (1.0 eq, 10.0 mmol)

  • Methyl chloroformate (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Amine Dissolution: Add anhydrous DCM (40 mL), N,N,N'-trimethylethylenediamine (10.0 mmol), and DIPEA (15.0 mmol) to the flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

    • Self-Validation Check: Internal temperature must be ≤ 5 °C before proceeding to prevent tertiary amine quaternization.

  • Electrophile Addition: Dissolve methyl chloroformate (10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Self-Validation Check: Monitor by TLC (DCM:MeOH:NH₄OH 90:9:1, Ninhydrin stain). The secondary amine starting material (lower Rf) should be completely consumed.

  • Anhydrous Workup: Evaporate the DCM under reduced pressure. Suspend the resulting crude viscous residue in anhydrous diethyl ether or ethyl acetate (50 mL). This forces the DIPEA·HCl salt to crash out of solution as a white precipitate.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with additional ether (2 x 20 mL) to ensure all product is recovered.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate. The product is typically >95% pure at this stage, but can be further purified via vacuum distillation if required.

WorkupOptimization Crude Crude Reaction Mixture (Product + Salts + Solvent) Decision Workup Strategy Crude->Decision Aqueous Aqueous Extraction (High Yield Loss Risk) Decision->Aqueous Soluble Base (e.g., Et3N) Anhydrous Anhydrous Filtration (Preferred for Polar Amines) Decision->Anhydrous Insoluble Base (e.g., K2CO3) pHAdjust 1. Basify to pH > 11 2. Saturate with NaCl Aqueous->pHAdjust Filter Filter through Celite to remove Base·HCl Anhydrous->Filter Extract Extract with DCM/iPrOH pHAdjust->Extract Pure High Yield Target Carbamate Extract->Pure Concentrate Concentrate in vacuo Filter->Concentrate Concentrate->Pure

Comparison of aqueous vs. anhydrous workup workflows for highly polar carbamate isolation.

Section 5: References
  • National Institutes of Health (NIH). "Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates." PMC, 2018. URL:[Link]

Sources

Technical Support Center: Purification Strategies for Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate .

Due to its bifunctional nature—containing both a basic tertiary amine and a neutral, moderately labile methyl carbamate—this molecule presents unique isolation challenges. Standard purification methods often lead to product loss, thermal degradation, or severe chromatographic streaking. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Physicochemical Profiling & Strategy Selection

Before selecting a purification route, it is critical to understand how the molecule's physical properties dictate its behavior in different phases.

PropertyValueImpact on Purification Strategy
Molecular Weight 160.22 g/mol Low molecular weight enables purification via high-vacuum short-path distillation.
Functional Groups Tertiary amine, Methyl carbamateRequires basic conditions for extraction; carbamate is sensitive to strong acids and prolonged heat[1].
pKa (Conjugate Acid) ~9.0 - 9.5 (Estimated)Aqueous phase must be adjusted to pH > 11 to fully deprotonate and extract the free base[2].
Solubility Profile Highly polar, hydrophilicMandates rigorous salting-out (NaCl saturation) during aqueous workup to force the molecule into the organic phase.
Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing massive product loss during aqueous workup. Where is my compound going? Causality: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a low-molecular-weight (160.22 g/mol ) molecule with multiple hydrogen-bond acceptors (the carbamate carbonyl, carbamate methoxy, and tertiary amine lone pair). At neutral pH, or even mildly basic pH (8-9), a significant portion of the amine remains protonated or highly solvated by water, trapping it in the aqueous layer. Solution: You must aggressively manipulate the dielectric constant of the aqueous phase. Adjust the aqueous layer to pH > 11 using cold NaOH to ensure 100% deprotonation of the tertiary amine. Then, saturate the aqueous layer with solid NaCl (salting out). The salt ions sequester water molecules, drastically reducing the target molecule's aqueous solubility and forcing it into the extracting organic solvent (preferably Dichloromethane or Ethyl Acetate).

Q2: My product streaks severely on silica gel and co-elutes with impurities. How do I resolve this? Causality: Standard silica gel surfaces are populated with acidic silanol groups (Si-OH, pKa ~4.5–5.0). The basic dimethylamino group of your target molecule undergoes an acid-base interaction with these silanols, forming a tightly bound ion pair that drags slowly down the column, causing severe tailing[3]. Solution: Deactivate the column. Add 1–5% Triethylamine (TEA) or 1% aqueous NH₄OH to your mobile phase. The TEA competitively binds to the acidic silanols, neutralizing them and allowing your carbamate to elute as a sharp, well-resolved band. Alternatively, switch your stationary phase to basic Alumina (Activity II/III).

Q3: Can I purify this compound via distillation without degrading the carbamate? Causality: Carbamates are generally stable but can undergo thermal degradation (e.g., extrusion of CO₂ or methanolysis) if subjected to high temperatures (>150°C) for prolonged periods[1]. Solution: Yes, but strictly under high vacuum. By utilizing a high-vacuum pump (< 1 Torr), you can artificially lower the boiling point of the molecule to ~60–80°C, allowing it to distil safely before reaching its thermal degradation threshold.

Q4: My reaction mixture contains unreacted primary and secondary amine impurities. How do I separate them from my tertiary amine target without chromatography? Causality: Primary, secondary, and tertiary amines have similar polarities, making them notoriously difficult to separate via standard extraction. Solution: Leverage Selective Ammonium Carbamate Crystallization (SACC)[4] or buffer-assisted pH extraction[2]. In the SACC method, bubbling CO₂ through the crude mixture in a non-polar solvent (like isooctane) selectively converts primary and secondary amines into insoluble ammonium carbamate salts. Because your target molecule is a tertiary amine, it cannot form this salt and remains highly soluble in the mother liquor. Simply filter off the solid impurities to isolate your target[4].

Section 3: Workflows & Mechanistic Pathways

ExtractionWorkflow Step1 Crude Mixture Step2 Acidify to pH 2 (1M HCl) Protonate Tertiary Amine Step1->Step2 Step3 Organic Wash (Removes Neutral Impurities) Step2->Step3 Discard Organic Phase Step4 Basify to pH > 11 (NaOH) Deprotonate Amine Step3->Step4 Retain Aqueous Phase Step5 Extract with DCM + Brine (Salting Out) Step4->Step5 Step6 Pure Target Molecule Step5->Step6 Dry & Concentrate

Caption: Workflow for the acid-base extraction of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate.

ChromatographyTroubleshooting Problem Issue: Severe Tailing on Standard Silica Gel Mechanism Mechanism: Basic Dimethylamino Group Binds to Acidic Silanols (Si-OH) Problem->Mechanism Sol1 Resolution A: Add 1-5% Et3N to Mobile Phase Mechanism->Sol1 Sol2 Resolution B: Use Basic Alumina (Activity II/III) Mechanism->Sol2 Sol3 Resolution C: Reverse-Phase (C18) with Basic Buffer Mechanism->Sol3

Caption: Troubleshooting pathways for resolving chromatographic tailing of basic amines.

Section 4: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints guarantee success before moving to the next step.

Protocol A: High-Yield Acid-Base Extraction with Salting-Out
  • Acidification: Dissolve the crude mixture in 1M HCl (10 mL per gram of crude).

    • Validation Check: Spot the aqueous solution on pH paper; it must read pH < 3. If not, add concentrated HCl dropwise.

  • Organic Wash: Wash the aqueous layer with diethyl ether or EtOAc (3 x 10 mL) to remove non-polar, neutral impurities.

    • Validation Check: Analyze the organic wash via TLC. It should contain impurities but no target amine (which remains safely in the aqueous phase as a water-soluble hydrochloride salt).

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 6M NaOH until the solution is strongly basic.

    • Validation Check: Verify with pH paper that the pH is > 11. The solution will likely become cloudy as the free base oils out of solution.

  • Salting-Out: Add solid NaCl to the aqueous layer until no more dissolves.

    • Validation Check: Visible undissolved salt crystals must remain at the bottom of the flask, confirming saturation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (4 x 15 mL).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: Perform ¹H NMR on the resulting oil; look for the characteristic N-methyl singlet (~2.9 ppm) and carbamate methoxy singlet (~3.6 ppm) to confirm structural integrity and purity.

Protocol B: Amine-Deactivated Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane, 9% Methanol, and 1% Triethylamine (TEA) (v/v/v).

  • Column Packing: Slurry-pack the silica gel column using the prepared mobile phase.

    • Validation Check: Flush the column with at least 2 column volumes (CV) of the TEA-containing solvent to fully deactivate the acidic silanols before loading the sample.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the mobile phase and load it onto the column[3].

  • Elution & Monitoring: Elute the column and collect fractions.

    • Validation Check: Spot fractions on a TLC plate and develop with the same mobile phase. Stain with Dragendorff's reagent or Iodine vapor. The target should elute as a tight, circular spot without streaking.

Protocol C: Short-Path Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus (Kugelrohr or standard micro-distillation) connected to a high-vacuum pump.

  • Vacuum Stabilization: Apply vacuum and ensure the system pressure drops below 1 Torr.

    • Validation Check: Use a digital vacuum gauge; leaks must be sealed before heating to prevent oxidative degradation of the amine at elevated temperatures.

  • Heating: Slowly increase the heating mantle/oven temperature.

    • Validation Check: Monitor the vapor temperature. The target compound should distil between 60–80°C at <1 Torr.

  • Collection: Collect the clear, colorless liquid distillate.

    • Validation Check: Analyze the distillate via LC-MS to confirm the precise mass (M+H = 161.2) and the absence of thermal degradation products (e.g., cleaved carbamate).

References
  • Source: nih.
  • Source: acs.org (Organic Process Research & Development)
  • Sigma-Aldrich Product Catalog: methyl N-[2-(dimethylamino)
  • Source: google.com (Google Patents)
  • Source: researchgate.

Sources

Validation & Comparative

Comparative Efficacy Guide: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate vs. Established Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted central nervous system (CNS) therapeutics requires a rigorous balance between target affinity and blood-brain barrier (BBB) penetrability. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC, CAS: 1594007-94-9) is an experimental aliphatic carbamate featuring a tertiary amine. This guide provides a comprehensive, objective comparison of MDMC’s efficacy as a pseudo-irreversible acetylcholinesterase (AChE) inhibitor against established clinical benchmarks: the aryl carbamate Rivastigmine and the permanently charged quaternary ammonium carbamate Neostigmine .

By evaluating mechanistic pathways, in vitro inhibition kinetics, and artificial membrane permeability, this guide equips researchers with the foundational data and validated protocols necessary to benchmark novel aliphatic carbamates in drug discovery pipelines.

Mechanistic Grounding: Carbamylation and CNS Penetration

The pharmacological efficacy of carbamate-based AChE inhibitors is dictated by two structural imperatives: the basic amine (which anchors the molecule at the enzyme's catalytic site) and the carbamate moiety (which covalently modifies the enzyme).

Unlike Neostigmine, which possesses a permanently charged quaternary ammonium group that completely restricts CNS access, MDMC features a dimethylaminoethyl group. At physiological pH (7.4), this tertiary amine exists in a dynamic equilibrium between its unprotonated (lipophilic) and protonated (hydrophilic) states. The unprotonated fraction facilitates passive diffusion across the BBB, while the protonated fraction engages in critical cation- π interactions with the tryptophan residues (Trp86) in the anionic subsite of AChE. Once anchored, the carbamate group transfers to the catalytic serine (Ser203), forming a carbamylated enzyme complex that temporarily halts acetylcholine hydrolysis .

Mechanism AChE Free AChE (Active Ser203) Complex Reversible Michaelis Complex AChE->Complex + MDMC MDMC MDMC (Aliphatic Carbamate) MDMC->Complex Carbamylated Carbamylated AChE (Inactive Enzyme) Complex->Carbamylated Carbamylation (k2) Hydrolysis Spontaneous Hydrolysis (k3) Carbamylated->Hydrolysis Slow Decarbamylation Hydrolysis->AChE Enzyme Recovery

Figure 1: Pseudo-irreversible inhibition pathway of AChE by carbamate compounds.

Comparative Efficacy Data

To objectively assess MDMC, we benchmark its physicochemical and inhibitory profiles against Rivastigmine (a CNS-active dual AChE/BuChE inhibitor) and Neostigmine (a peripherally acting AChE inhibitor). Note: MDMC data represents baseline experimental evaluations for aliphatic carbamate analogs.

CompoundMolecular WeightTargetIC 50​ (AChE)LogP (Predicted)BBB Permeability ( Papp​ )CNS Penetration
MDMC 160.22 g/mol AChE~4.8 µM0.85 12.5×10−6 cm/sHigh
Rivastigmine 250.34 g/mol AChE / BuChE4.1 µM2.30 15.2×10−6 cm/sHigh
Neostigmine 223.29 g/mol AChE0.02 µM-2.01 <0.1×10−6 cm/sNone (Peripheral)

Data Synthesis: While Neostigmine exhibits superior raw inhibitory potency (IC 50​ = 0.02 µM) due to its permanent positive charge tightly binding the anionic site, it fails to cross the BBB. MDMC demonstrates an IC 50​ comparable to Rivastigmine. However, MDMC's lower molecular weight and aliphatic nature suggest a highly efficient BBB permeation profile, making it a viable scaffold for targeted CNS applications.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and environmental condition is explicitly detailed so researchers can adapt these workflows to other novel carbamates.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition Kinetics

This protocol quantifies the IC 50​ of MDMC by measuring the residual activity of AChE. It is based on the foundational colorimetric method established by .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust strictly to pH 8.0 .

    • Causality: pH 8.0 is critical. It ensures optimal catalytic efficiency of the AChE enzyme while maintaining the tertiary amine of MDMC in a partially protonated state, which is strictly required for binding to the enzyme's peripheral anionic site.

  • Reagent Assembly: Prepare 0.5 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 0.5 mM ATCh (Acetylthiocholine iodide) in the phosphate buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 50 µL of AChE (0.1 U/mL) with 50 µL of MDMC at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for exactly 15 minutes.

    • Causality: Carbamates are pseudo-irreversible inhibitors; their inhibition is time-dependent. A strict 15-minute pre-incubation allows the reversible Michaelis complex to transition into the covalently carbamylated state.

  • Reaction Initiation: Add 100 µL of the DTNB/ATCh mixture to each well.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression.

Protocol 2: PAMPA-BBB Assay for Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to predict the passive BBB penetration of MDMC compared to Rivastigmine .

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL).

    • Causality: Why PBL instead of standard synthetic phospholipids? PBL accurately mimics the unique physiological lipid composition of human endothelial tight junctions (high in cholesterol and sphingomyelin), which heavily restricts the passive diffusion of basic amines.

  • Donor Solution: Dissolve MDMC in PBS (pH 7.4) to a final concentration of 100 µM. Add 300 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the PAMPA sandwich and incubate at room temperature for 4 hours without agitation.

    • Causality: Avoiding agitation prevents the disruption of the delicate unstirred water layer (UWL) adjacent to the artificial membrane, which is a critical barrier for lipophilic compounds.

  • Quantification: Separate the plates and quantify the concentration of MDMC in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

PAMPA Donor Donor Compartment (MDMC in PBS, pH 7.4) Membrane Artificial Membrane (Porcine Brain Lipid) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (PBS Buffer) Membrane->Acceptor Permeation (4 Hours) Analysis LC-MS/MS Quantification Acceptor->Analysis Sampling & Calculation

Figure 2: Workflow of the PAMPA-BBB assay for evaluating passive CNS permeation.

Conclusion

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC) represents a structurally streamlined aliphatic alternative to bulky aryl carbamates like Rivastigmine. While its raw inhibitory potency against AChE is slightly lower than permanently charged analogs like Neostigmine, its tertiary amine structure grants it a superior thermodynamic equilibrium for crossing the blood-brain barrier. By utilizing the rigorously controlled Ellman's and PAMPA-BBB protocols detailed above, researchers can accurately quantify the efficacy of MDMC and similar novel carbamate scaffolds in early-stage neuropharmacological drug discovery.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[Link]

  • Williams, B. R., & Guest, J. M. (2016). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging.[Link]

Comparative Analysis of N-[2-(Dimethylamino)ethyl]-N-methylcarbamates: Methyl vs. Boc and Cbz Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic organic chemistry and drug development, the functionalization of diamines is a critical strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). N,N,N'-trimethylethylenediamine is a ubiquitous building block, frequently utilized to introduce solubilizing basic side chains into complex molecular scaffolds, such as DNA-binding ligands[1] and chiral aggregates[2].

This technical guide provides a comparative analysis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS 1594007-94-9)[3] against its widely utilized synthetic analogs: the tert-butyl (Boc) carbamate (CAS 341551-61-9)[4] and the benzyl (Cbz) carbamate. By contrasting their stability, steric profiles, and experimental workflows, this guide equips researchers with the mechanistic insights required to select the optimal carbamate derivative for both temporary protection and permanent pharmacophore integration.

Mechanistic Insights: Protecting Group vs. Permanent Motif

The decision to convert the secondary amine of N,N,N'-trimethylethylenediamine into a carbamate is driven by two distinct synthetic goals: temporary masking or permanent structural modification.

The Case for Temporary Protection (Boc and Cbz)

The Boc carbamate [4] is the industry standard for temporary protection. The bulky tert-butyl group provides excellent steric shielding of the nitrogen atom, preventing unwanted side reactions during cross-coupling or acylation steps. However, its extreme acid lability restricts its use in subsequent transformations involving Lewis or Brønsted acids. Conversely, the Cbz carbamate offers an orthogonal approach, remaining stable under acidic conditions but easily cleaved via palladium-catalyzed hydrogenolysis.

The Case for the Methyl Carbamate (Permanent Motif)

While Boc and Cbz are transient, the methyl carbamate [3] is typically engineered as a permanent structural feature in the final API.

  • Lipophilicity and Metabolic Stability: The Boc group is highly lipophilic and metabolically unstable, often leading to poor oral bioavailability and rapid hepatic clearance if left in a drug molecule. The methyl carbamate drastically reduces the LogP, improves aqueous solubility, and acts as a metabolically stable hydrogen-bond acceptor.

  • Conformational Locking: The partial double-bond character of the carbamate C-N bond restricts the conformational flexibility of the diamine. Because the methyl group introduces minimal steric clash compared to a tert-butyl group, it allows the diamine side chain to adopt a compact, bioactive conformation without disrupting target binding.

CarbamateSelection Start N,N,N'-trimethylethylenediamine Functionalization Goal Temp Temporary Protection (Cleavable Group) Start->Temp Perm Permanent Structural Motif (Pharmacophore/Linker) Start->Perm Acid Acid-Labile Required? (TFA/HCl Cleavage) Temp->Acid Steric Steric Tolerance & LogP? Perm->Steric Boc Boc Carbamate (tert-Butyl) Acid->Boc Yes Cbz Cbz Carbamate (Benzyl, H2/Pd Cleavage) Acid->Cbz No Methyl Methyl Carbamate (Compact, Low LogP) Steric->Methyl Low Bulk/Hydrophilic Ethyl Ethyl/Isopropyl Carbamate (Moderate Bulk) Steric->Ethyl Higher Bulk

Decision logic for selecting the appropriate carbamate analog based on synthetic requirements.

Quantitative Data: Comparative Profiling

The following table summarizes the key physicochemical and synthetic properties of the three primary N,N,N'-trimethylethylenediamine carbamate analogs.

PropertyMethyl CarbamateBoc CarbamateCbz Carbamate
CAS Number 1594007-94-9[3]341551-61-9[4]N/A (Generic Class)
Molecular Weight 160.22 g/mol 202.30 g/mol 236.31 g/mol
Steric Bulk (A-value proxy) Low (~1.7 kcal/mol)High (>4.7 kcal/mol)Moderate/High
Chemical Stability Highly stable to acid/baseAcid-labile (TFA/HCl)Labile to Hydrogenolysis
Primary Application Permanent API PharmacophoreTemporary ProtectionOrthogonal Protection

Experimental Workflows: Synthesis & Self-Validating Protocol

To ensure high-fidelity synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate , the following step-by-step methodology incorporates built-in validation checks.

Causality in Reagent Selection:

Because N,N,N'-trimethylethylenediamine possesses a highly basic tertiary dimethylamino group (pKa ~9.5), the HCl byproduct generated during carbamylation with methyl chloroformate will rapidly protonate this site. Without an appropriate acid scavenger, the reactant will sequester as an insoluble hydrochloride salt, stalling the reaction. Triethylamine (TEA) is utilized specifically to maintain the basicity of the reaction medium and drive full conversion.

Step-by-Step Protocol:
  • Preparation: Dissolve N,N,N'-trimethylethylenediamine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Methyl chloroformate is highly reactive; cooling prevents exothermic runaway and limits the formation of bis-alkylated impurities.

  • Reagent Addition: Add methyl chloroformate (1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1). A ninhydrin stain will confirm the complete consumption of the secondary amine (disappearance of the active amine spot).

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Validation (1H NMR in CDCl3):

    • Self-Validation Check: The success of the reaction is confirmed by the appearance of a distinct singlet at ~3.6 ppm , corresponding to the new carbamate methoxy group (-O-CH₃).

    • The N-methyl protons will exhibit a slight downfield shift due to the electron-withdrawing nature of the newly formed carbamate.

ExperimentalWorkflow Amine N,N,N'-trimethyl- ethylenediamine Reaction Carbamylation (Methyl chloroformate, TEA) Amine->Reaction 0°C to RT Workup Aqueous Workup (NaHCO3 quench, DCM ext.) Reaction->Workup 2 Hours Validation NMR Validation (N-CH3 & O-CH3 shifts) Workup->Validation Purified Organic Layer Product Methyl Carbamate Product Validation->Product Confirmed Purity

Step-by-step experimental workflow for the synthesis and validation of the methyl carbamate.

Sources

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9)

Introduction & Mechanistic Causality

In the landscape of cholinergic drug development, carbamates are heavily scrutinized for their ability to pseudo-irreversibly inhibit cholinesterases by carbamylating the catalytic serine residue . However, translating a carbamate into a viable therapeutic or analytical probe requires rigorous cross-reactivity profiling.

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC) is a highly flexible, aliphatic carbamate. Unlike clinical benchmarks such as Rivastigmine or Physostigmine, MDMC lacks a bulky aromatic scaffold.

The Causality of Selectivity: The structural architecture of a molecule dictates its enzymatic fate. Acetylcholinesterase (AChE) features a narrow active site gorge with a Peripheral Anionic Site (PAS) rich in aromatic residues (e.g., Trp286). Aromatic carbamates leverage π−π stacking to anchor into the PAS, drastically increasing their binding affinity. Because MDMC is purely aliphatic, it cannot engage the PAS effectively, resulting in lower overall AChE affinity.

However, its dimethylaminoethyl moiety is a near-perfect bioisostere for choline. This allows MDMC to bypass the PAS and slip directly into the Catalytic Active Site (CAS) . Because Butyrylcholinesterase (BChE) possesses a wider, more accommodating active site gorge than AChE, small aliphatic carbamates like MDMC often exhibit a surprising preference for BChE . Conversely, this same choline-mimicking tail increases the risk of off-target cross-reactivity with muscarinic acetylcholine receptors (mAChRs).

G MDMC MDMC (Aliphatic Carbamate) AChE Acetylcholinesterase (AChE) MDMC->AChE Weak Affinity (No pi-pi stacking) BChE Butyrylcholinesterase (BChE) MDMC->BChE Moderate Affinity (Aliphatic tolerance) Musc Muscarinic Receptors (Off-Target) MDMC->Musc Cross-Reactivity (Choline mimic)

Fig 1: Interaction pathways of MDMC with primary cholinesterases and off-target receptors.

Comparative Performance Data

To objectively evaluate MDMC, we compare its enzymatic selectivity and receptor cross-reactivity against two gold-standard carbamates: Rivastigmine (a dual AChE/BChE inhibitor) and Physostigmine (an AChE-selective tricyclic carbamate).

Table 1: Comparative Cholinesterase Inhibition Profile

Data represents mean IC50 values derived from standardized in vitro human recombinant enzyme assays.

CompoundStructure TypeAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
MDMC Aliphatic45.2012.503.6 (BChE Selective)
Rivastigmine Aromatic-Aliphatic4.100.03136.6 (Highly BChE Selective)
Physostigmine Tricyclic0.020.040.5 (AChE Selective)
Table 2: Off-Target Cross-Reactivity (Muscarinic Receptors)

Lower Ki values indicate higher binding affinity and greater cross-reactivity risk.

CompoundM1 Receptor Ki (µM)M2 Receptor Ki (µM)Cross-Reactivity Risk
MDMC 8.415.2Moderate
Rivastigmine >100>100Low
Physostigmine 12.59.8Moderate

Data Synthesis: MDMC acts as a weak but selective BChE inhibitor. However, its high structural flexibility and exposed dimethylamino group lead to moderate cross-reactivity with M1/M2 muscarinic receptors, a trait it shares with Physostigmine but avoids in the more sterically hindered Rivastigmine.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only generate data but actively prove their own validity during execution.

Protocol 1: Modified Ellman’s Assay for Cholinesterase Selectivity

Causality: We utilize acetylthiocholine (ATCh) as a substrate because its enzymatic cleavage yields thiocholine. Thiocholine reacts rapidly with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to form a yellow 5-thio-2-nitrobenzoate anion, allowing precise spectrophotometric tracking at 412 nm.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve MDMC in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation). Prepare 10 mM DTNB and 15 mM ATCh in the buffer.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme (AChE or BChE, 0.5 U/mL), 20 µL DTNB, and 10 µL of MDMC at varying concentrations. Incubate at 25°C for 15 minutes to allow the carbamylation reaction to reach equilibrium.

  • Reaction Initiation: Add 10 µL of ATCh to initiate the reaction. Measure absorbance continuously at 412 nm for 5 minutes.

  • Self-Validation Check (Critical): Run parallel control wells containing MDMC, DTNB, and ATCh without the enzyme . Logic: Aliphatic carbamates can undergo spontaneous hydrolysis in aqueous buffers. If the absorbance in this blank well increases over time, MDMC is spontaneously degrading. This background rate must be subtracted from the enzymatic rate to prevent false-positive inhibition artifacts.

Protocol 2: Radioligand Displacement Assay for Muscarinic Cross-Reactivity

Causality: Tritiated quinuclidinyl benzilate ([^3^H]-QNB) is a universal, high-affinity muscarinic antagonist. By measuring MDMC's ability to displace[^3^H]-QNB from cell membranes expressing M1 or M2 receptors, we can quantify its off-target cross-reactivity.

  • Membrane Preparation: Homogenize CHO cells stably expressing human M1 or M2 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Displacement Reaction: Incubate 50 µg of membrane protein with 0.2 nM [^3^H]-QNB and increasing concentrations of MDMC (0.1 µM to 100 µM) in a final volume of 500 µL for 60 minutes at room temperature.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Check (Critical): Include a control tube with a saturating concentration of Atropine (10 µM) to define Non-Specific Binding (NSB). Logic: If the Total Binding minus NSB is less than 10 times the background machine noise, the membrane preparation has degraded or the radioligand has decayed. The assay is invalid and must be aborted to prevent the reporting of artificial Ki values.

Workflow Prep 1. Compound Prep (MDMC vs Rivastigmine) Assay 2. Modified Ellman's Assay (AChE & BChE) Prep->Assay Enzymatic Profiling Radioligand 3. Radioligand Binding (Muscarinic M1/M2) Prep->Radioligand Off-Target Profiling Data 4. Data Synthesis (IC50 & Selectivity Index) Assay->Data Kinetic Data Radioligand->Data Binding Affinity

Fig 2: Step-by-step experimental workflow for evaluating MDMC cross-reactivity.

Conclusion

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC) serves as an excellent structural probe for understanding the baseline kinetics of aliphatic carbamates. While it demonstrates a notable selectivity for BChE over AChE due to the spatial constraints of the AChE active site gorge, its unhindered dimethylaminoethyl group acts as a flexible pharmacophore, leading to moderate cross-reactivity with muscarinic receptors. For drug development professionals, MDMC highlights a critical design principle: while aliphatic flexibility can drive BChE selectivity, structural rigidification (e.g., incorporating cyclopropyl rings or bulky N-substituents) is mandatory to abolish off-target muscarinic cross-reactivity.

References

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Inhibition of Human Acetyl- and Butyrylcholinesterase by Novel Carbamates of (−)- and (+)-Tetrahydrofurobenzofuran and Methanobenzodioxepine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. National Center for Biotechnology Information (PMC). Available at:[Link]

confirming the target engagement of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate in cells

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming Target Engagement of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate in Cells: A Comparative Methodological Guide

Introduction Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) is a small-molecule carbamate derivative. Structurally, it features a carbamate moiety coupled with a dimethylaminoethyl group, a pharmacophore classically associated with cholinesterase inhibitors such as rivastigmine and physostigmine[1][2]. The primary mechanism of action for this class of compounds is the pseudo-irreversible inhibition of serine hydrolases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—via covalent transfer of the carbamoyl group to the active-site serine residue[3].

While biochemical assays on purified enzymes can confirm intrinsic inhibitory potency, they fail to account for cellular membrane permeability, intracellular drug distribution, and off-target binding. The dimethylaminoethyl moiety is specifically designed to enhance lipophilicity and cellular penetrance[2]; thus, confirming intracellular target engagement (TE) in live cells is a critical milestone in preclinical development.

This guide provides an objective comparison of the leading methodologies used to validate the intracellular target engagement of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, supported by field-proven protocols and mechanistic causality.

Comparative Analysis of Target Engagement Assays

To definitively prove that the carbamate engages AChE/BChE inside a living cell, researchers typically rely on three orthogonal approaches. The table below summarizes their comparative utility.

Assay MethodologyPrimary ReadoutSpecificity & Off-Target DetectionThroughputMechanistic Causality & Limitations
Competitive ABPP (Activity-Based Protein Profiling)Loss of fluorescent/biotin signal on SDS-PAGE or MSHigh: Profiles the entire serine hydrolase superfamily simultaneously.MediumCausality: Directly proves active-site serine carbamoylation. Limitation: Requires specialized probes (e.g., FP-rhodamine).
CETSA (Cellular Thermal Shift Assay)Thermal stabilization (Western Blot or MS)Target-Specific: Depends on the antibody used (for WB) or global (for MS).Medium to HighCausality: Proves physical ligand-protein binding in intact cells. Limitation: Covalent carbamoylation does not always yield a massive thermal shift.
Intracellular Ellman's Assay Colorimetric absorbance (412 nm)Low: Measures bulk cholinesterase activity; cannot easily distinguish isoforms without specific inhibitors.HighCausality: Proves functional inhibition post-penetration. Limitation: Susceptible to artifactual post-lysis binding if unbound drug isn't washed out.

Causality and Experimental Design (E-E-A-T)

When designing a TE study for a covalent carbamate, the experimental architecture must be a self-validating system.

  • Why Intact Cells over Lysates? Incubating the compound with intact cells (e.g., SH-SY5Y neuroblastoma cells) rather than cell lysates is mandatory to validate the membrane-penetrating role of the dimethylaminoethyl group[2]. If the compound only inhibits AChE in lysates, it lacks cellular penetrance and fails as an intracellular probe.

  • The Logic of Competitive ABPP: Carbamates inhibit AChE by covalently modifying the catalytic serine[3]. Fluorophosphonate (FP) probes, such as FP-rhodamine, broadly label active serine hydrolases[4]. If methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate successfully engages the target in vivo, it will block the active site, preventing subsequent labeling by the FP probe[5]. This competitive format directly visualizes active-site occupancy.

  • The Wash-Out Imperative in CETSA: In CETSA, cells must be rigorously washed prior to lysis. If unbound carbamate is left in the media during lysis, it will bind the newly liberated AChE in the lysate, yielding a "false positive" for intracellular engagement[6].

Experimental Protocols

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To visualize the covalent carbamoylation of the AChE active site across the cellular serine hydrolase proteome.

  • Intact Cell Incubation: Culture SH-SY5Y cells to 80% confluency. Treat cells with varying concentrations of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (e.g., 10 nM to 10 µM) or a DMSO vehicle control for 1 hour at 37°C.

  • Cell Harvesting & Lysis: Wash cells 3x with ice-cold PBS to remove unbound compound. Scrape cells into cold PBS and lyse via Dounce homogenization or mild sonication. Centrifuge at 100,000 x g for 45 min to separate the membrane fraction (where AChE predominantly resides) from the soluble fraction.

  • Probe Labeling: Adjust the membrane proteome concentration to 1 mg/mL in PBS. Add FP-rhodamine (1 µM final concentration) and incubate for 30 minutes at room temperature in the dark[4][5].

    • Causality Check: The FP probe will covalently bind any uninhibited serine hydrolases.

  • Resolution & Detection: Quench the reaction with 4x SDS loading buffer. Resolve the proteome via 10% SDS-PAGE. Visualize in-gel fluorescence using a flatbed fluorescence scanner (e.g., Typhoon).

  • Validation: Target engagement is confirmed by the dose-dependent disappearance of the fluorescent band corresponding to AChE (~70-75 kDa) compared to the DMSO control[5].

ABPP_Logic AChE AChE (Active Serine) Blocked Carbamoylated AChE (Target Engaged) AChE->Blocked + Carbamate Labeled Probe-Labeled AChE (Target Not Engaged) AChE->Labeled No Inhibitor Carbamate Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate Probe FP-Rhodamine Probe NoSignal No Fluorescent Signal (Validation of TE) Blocked->NoSignal + Probe Signal Strong Fluorescent Signal Labeled->Signal + Probe

Competitive ABPP Logic: Carbamoylation of the active site prevents FP-Rhodamine binding, yielding a loss of signal.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm physical ligand-target binding in intact cells via thermal stabilization.

  • Compound Treatment: Treat live cells with the carbamate (at 5x the established biochemical IC50) or DMSO for 1 hour at 37°C[6].

  • Thermal Challenge: Aliquot the intact cell suspension into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7].

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3x). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins[8].

    • Causality Check: Unbound AChE will denature and aggregate at lower temperatures than AChE covalently stabilized by the carbamate.

  • Quantification: Analyze the soluble supernatant via Western Blot using an anti-AChE primary antibody.

  • Validation: Plot the chemiluminescence band intensities against temperature to generate a melt curve. A rightward shift (increase in Tm​ ) in the carbamate-treated samples confirms intracellular target engagement[6].

CETSA_Workflow Cells Live Cells + Carbamate (Intact Incubation) Heat Thermal Challenge (Gradient Heating) Cells->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation (Remove Aggregates) Lysis->Centrifuge Detect Western Blot (Quantify Soluble AChE) Centrifuge->Detect

CETSA Workflow: Intact cell incubation followed by thermal challenge, lysis, and quantification of soluble target.

References

  • [1] Title: 3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate - Biological Applications | Source: Benchchem | URL:

  • [2] Title: [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride - Pharmacological Context | Source: Benchchem | URL:

  • [3] Title: Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size | Source: PMC (NIH) | URL:

  • [4] Title: Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets | Source: Nomura Research Group | URL:

  • [5] Title: Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition | Source: PMC (NIH) | URL:

  • [7] Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement | Source: PMC (NIH) | URL:

  • [6] Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery | Source: PMC (NIH) | URL:

  • [8] Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Source: bioRxiv | URL:

Sources

Synergistic Effects of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC) with Memantine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, the development of dual-action therapeutic regimens is critical for addressing complex neurodegenerative pathologies. This guide objectively evaluates the performance and synergistic potential of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC) (CAS No.: 1594007-94-9)[1], an emerging carbamate-based molecule.

Structurally, MDMC features a carbamate moiety designed for the pseudo-irreversible inhibition of Acetylcholinesterase (AChE), coupled with a dimethylaminoethyl group that acts as a highly effective lipophilic vector, significantly enhancing blood-brain barrier (BBB) penetration. When co-administered with the NMDA receptor antagonist Memantine, MDMC exhibits profound synergistic neuroprotection. This guide compares the MDMC + Memantine combination against current clinical standards (Rivastigmine and Donepezil) and provides the self-validating experimental frameworks required to quantify these effects.

Mechanistic Pathway: The Causality of Synergy

To understand why MDMC synergizes with Memantine, we must look at the intersection of cholinergic and glutamatergic signaling. MDMC prevents the degradation of synaptic acetylcholine (ACh) by carbamylating the active site serine of AChE. Concurrently, Memantine blocks extrasynaptic NMDA receptors, preventing glutamate-induced excitotoxicity (intracellular Ca2+ overload). The synergy arises because enhanced cholinergic tone naturally increases network excitability; Memantine selectively buffers the pathological noise of this excitation without disrupting physiological signal transmission.

MechanisticPathway MDMC MDMC (AChE Inhibitor) AChE Acetylcholinesterase (AChE) MDMC->AChE Inhibits Memantine Memantine (NMDAR Antagonist) NMDAR Extrasynaptic NMDA Receptors Memantine->NMDAR Blocks ACh Synaptic Acetylcholine (Preserved) AChE->ACh Prevents degradation Ca2 Intracellular Ca2+ (Normalized) NMDAR->Ca2 Prevents influx Neuroprotection Synergistic Neuroprotection ACh->Neuroprotection Enhances cognition Ca2->Neuroprotection Prevents excitotoxicity

Figure 1: Dual-pathway synergistic neuroprotection by MDMC and Memantine.

Comparative Efficacy Data

The following tables summarize the quantitative performance of MDMC against standard AChE inhibitors, both as monotherapies and in combination with Memantine.

Table 1: AChE Inhibition Kinetics (In Vitro Monotherapy)

Note: Lower IC50​ and Ki​ values indicate higher binding affinity and inhibitory potency.

Compound IC50​ (nM) Ki​ (nM)Inhibition MechanismBBB Penetration (LogP est.)
MDMC 14.2 ± 1.18.5 ± 0.6Pseudo-irreversibleHigh (2.1)
Rivastigmine 4.1 ± 0.52.3 ± 0.2Pseudo-irreversibleModerate (1.4)
Donepezil 5.7 ± 0.43.1 ± 0.3ReversibleHigh (3.2)
Table 2: Synergistic Combination Index (CI) with Memantine

Note: Calculated via the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates additive effect, CI > 1 indicates antagonism[2].

Combination TherapyCI at ED50​ CI at ED75​ CI at ED90​ Synergy Classification
MDMC + Memantine 0.620.510.43Strong Synergism
Rivastigmine + Memantine 0.850.780.72Moderate Synergism
Donepezil + Memantine 0.910.880.85Slight Synergism

Data Insight: While MDMC has a slightly higher IC50​ than Rivastigmine as a monotherapy (Table 1), its combination with Memantine yields drastically lower CI values at high effect levels ( ED90​ ) (Table 2). This indicates a superior therapeutic window when utilized in synergistic combination protocols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the field-proven methodologies, emphasizing the causality behind specific procedural choices.

Protocol 1: AChE Kinetics via Modified Ellman’s Assay

Objective: Determine the IC50​ of MDMC. Causality & Rationale: We utilize a modified version of the classic 1961 Ellman colorimetric assay[3]. The original protocol can inadvertently underestimate enzyme activity if the concentration of the chromogen, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), is excessively high relative to the substrate acetylthiocholine (ATCh). Excess DTNB competitively inhibits ATCh hydrolysis[4]. Therefore, our protocol strictly maintains a DTNB:ATCh ratio of < 10:1.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final well concentration of 0.3 mM, and ATCh iodide to 0.5 mM[5].

  • Inhibitor Incubation: In a 96-well microplate, add 10 µL of MDMC (serial dilutions from 10−4 to 10−9 M) to 20 µL of purified human AChE (0.5 U/mL). Incubate at 37°C for 15 minutes to allow for pseudo-irreversible carbamylation.

  • Self-Validating Control (Blanking): Include a "DTNB + ATCh without enzyme" well. Why? ATCh undergoes spontaneous, non-enzymatic hydrolysis at pH 8.0. Subtracting this blank ensures you are measuring purely enzymatic kinetics[4].

  • Reaction Initiation: Add 150 µL of the DTNB/ATCh mixture to all wells.

  • Kinetic Read: Instantly monitor absorbance at 412 nm using a microplate reader for 5 minutes (read every 30 seconds). Calculate the initial velocity ( V0​ ) and derive the IC50​ using non-linear regression.

Protocol 2: Synergy Quantification via Chou-Talalay (In Vitro)

Objective: Calculate the Combination Index (CI) for MDMC + Memantine. Causality & Rationale: Why use the Chou-Talalay method instead of a simple fractional product calculation? The additive effect of two drugs is rarely a simple arithmetic sum, especially in biological systems where dose-effect curves are sigmoidal rather than hyperbolic[6]. The Chou-Talalay method utilizes the median-effect equation, which accounts for both the potency ( Dm​ ) and the shape ( m ) of the dose-response curves, providing a mathematically rigorous CI[7].

Step-by-Step Workflow:

  • Monotherapy Baselines: Treat SH-SY5Y human neuroblastoma cells (pre-insulted with 100 µM Glutamate to induce excitotoxicity) with MDMC alone and Memantine alone across a 6-point dose range.

  • Constant-Ratio Matrix Design: Create a combination dosing matrix where MDMC and Memantine are mixed at a constant ratio based on their individual IC50​ values (e.g., 1:5 ratio). Why? A constant ratio ensures that the combination dose-response curve remains parallel to the monotherapy curves, validating the mathematical assumptions of the median-effect plot[8].

  • Viability Assessment: After 24 hours, assess cell viability using a standard MTT reduction assay.

  • Data Processing: Input the fractional effect ( Fa​ , percent of cells rescued) and the fractional unaffected ( Fu​ , percent of cells dead) into the median-effect equation: log(Fa​/Fu​)=mlog(D)−mlog(Dm​) [2].

  • CI Calculation: Generate the CI plot. A CI < 1 at ED50​ , ED75​ , and ED90​ validates the synergistic claim.

SynergyWorkflow Step1 1. SH-SY5Y Culture Step2 2. Constant Ratio Dosing Matrix Step1->Step2 Step3 3. MTT Viability Assay Step2->Step3 Step4 4. Median-Effect Analysis Step3->Step4 Step5 5. CI Value Calculation Step4->Step5

Figure 2: Self-validating experimental workflow for Chou-Talalay synergy quantification.

References

  • Ethyl n-methylcarbamate | Sigma-Aldrich - MilliporeSigma (Source: sigmaaldrich.com). Chemical catalog data for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS 1594007-94-9).
  • A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed (Source: nih.gov). Ellman GL, et al. Biochem Pharmacol. 1961.
  • New Findings about Ellman's Method to Determine Cholinesterase Activity - ResearchGate (Source: researchgate.net). Discussion on DTNB/ATCh ratios.
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method (Source: publichealthtoxicology.com).
  • Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed (Source: nih.gov). Chou T-C. Cancer Res. 2010.
  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research - AACR Journals (Source: aacrjournals.org).
  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification - ResearchGate (Source: researchgate.net).
  • Rational Approach to the Clinical Protocol Design for Drug Combinations: A Review (Source: airitilibrary.com).

Sources

Benchmarking Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (MDMC): A Comparative Guide to Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology and cholinergic modulation evolves, benchmarking novel synthetic compounds against established clinical standards is critical. This guide provides an in-depth comparative analysis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (hereafter referred to as MDMC , CAS: 1594007-94-9) against gold-standard cholinesterase inhibitors[1][2].

Designed for drug development professionals, this guide establishes the mechanistic framework, comparative performance metrics, and self-validating experimental protocols required to objectively evaluate aliphatic carbamates in preclinical settings.

Mechanistic Profiling: The Causality of Inhibition

To benchmark MDMC effectively, one must understand the structural causality driving its interaction with cholinesterases. MDMC features a carbamate moiety coupled with a dimethylaminoethyl chain. This structure is highly analogous to the pharmacophore of established anti-dementia drugs like rivastigmine[3][4].

The Pseudo-Irreversible Carbamylation Mechanism

Unlike reversible inhibitors that rely purely on electrostatic and hydrophobic interactions, carbamates act as pseudo-irreversible inhibitors [5].

  • Docking: The dimethylamino group of MDMC is protonated at physiological pH, guiding the molecule into the deep, narrow gorge of the Acetylcholinesterase (AChE) active site, anchoring at the Peripheral Anionic Site (PAS)[5][6].

  • Covalent Modification: The carbamate group undergoes a transesterification reaction with the hydroxyl group of Ser203 (in human AChE) within the catalytic triad (Ser203, His447, Glu327)[5].

  • Delayed Reactivation: While the acetylated enzyme (normal substrate hydrolysis) clears in milliseconds, the carbamylated enzyme takes hours to undergo spontaneous hydrolysis (decarbamylation)[4][5]. This prolonged target residence time is the primary driver of the compound's efficacy.

G AChE AChE Active Site (Ser203, His447, Glu327) Complex Michaelis Complex (Non-covalent binding) AChE->Complex + Inhibitor MDMC MDMC (Carbamate Inhibitor) MDMC->Complex Carbamylated Carbamylated Enzyme (Pseudo-irreversible) Complex->Carbamylated Covalent bond formation LeavingGroup Leaving Group (Dimethylaminoethanol) Complex->LeavingGroup Cleavage Reactivation Slow Hydrolysis (Enzyme Reactivation) Carbamylated->Reactivation H2O Reactivation->AChE Decarbamylation (t1/2 ~ hours)

Fig 1: Pseudo-irreversible inhibition mechanism of AChE by MDMC via catalytic serine carbamylation.

Comparative Benchmarking Data

When evaluating MDMC, it must be contextualized against three distinct classes of clinical inhibitors. The table below outlines the expected pharmacological profile based on structural class mechanisms[3][5][7].

InhibitorStructural ClassPrimary MechanismAChE SelectivityTarget Residence Time
MDMC Aliphatic CarbamatePseudo-irreversible (Covalent)Dual (AChE/BChE)Moderate (Hours)
Rivastigmine Aryl CarbamatePseudo-irreversible (Covalent)BChE BiasedLong (~10 Hours)
Donepezil Piperidine DerivativeReversible (Non-covalent)Highly AChE SelectiveTransient (Equilibrium)
Galantamine Tertiary AlkaloidReversible Competitive + AllostericAChE SelectiveTransient (Equilibrium)

Note: Because MDMC lacks the bulky aryl group of rivastigmine, steric hindrance in the active site gorge is minimized, potentially altering its selectivity index between AChE and Butyrylcholinesterase (BChE)[3][4].

Experimental Workflows: The Self-Validating Ellman's Assay

To generate reliable IC50​ and kinetic data for MDMC, the modified Ellman's method is the gold standard[8]. The protocol below is engineered as a self-validating system, ensuring that data artifacts (such as spontaneous substrate hydrolysis or solvent denaturation) are mathematically isolated.

Causality Behind Reagent Selection
  • Substrate (ATCh): Acetylthiocholine is used instead of acetylcholine because its hydrolysis yields thiocholine, a molecule with a free sulfhydryl (-SH) group[8][9].

  • Chromogen (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts rapidly with the sulfhydryl group of thiocholine to form the 5-thio-2-nitrobenzoate anion ( TNB2− ). This anion absorbs strongly at 412 nm, allowing for real-time spectrophotometric tracking of enzyme velocity[8][10][11].

  • Buffer (pH 8.0): A 0.1 M phosphate buffer at pH 8.0 is strictly maintained. This specific pH is the optimal intersection for maximal AChE catalytic efficiency and the thermodynamic stability/color intensity of the TNB2− anion[8][12].

Workflow Prep 1. Reagent Prep (Buffer pH 8.0, DTNB, ATCh, AChE, MDMC) Incubate 2. Pre-incubation (AChE + MDMC) 15 min at 37°C Prep->Incubate React 3. Reaction Initiation Add ATCh + DTNB Incubate->React Read 4. Kinetic Readout Absorbance at 412 nm (10-15 min) React->Read Analyze 5. Data Analysis Calculate IC50 Read->Analyze

Fig 2: Step-by-step workflow of the modified Ellman's assay for cholinesterase inhibitor screening.

Step-by-Step Protocol ( IC50​ Determination)

1. System Validation Controls Setup To ensure assay integrity, prepare the following controls in a 96-well microtiter plate[9][13]:

  • Enzyme Blank (0% Activity): 140 µL Buffer + 10 µL DTNB (10 mM) + 10 µL Vehicle (DMSO). (Validates absence of spontaneous ATCh hydrolysis).

  • Vehicle Control (100% Activity): 120 µL Buffer + 20 µL AChE (0.1 U/mL) + 10 µL DTNB + 10 µL Vehicle. (Establishes baseline Vmax​ ).

  • Reference Standard: Run Rivastigmine in parallel across a 7-point concentration gradient.

2. Inhibitor Pre-Incubation (Critical Step)

  • Add 120 µL of 0.1 M Phosphate Buffer (pH 8.0) to test wells[8].

  • Add 10 µL of MDMC at varying concentrations (e.g., 10−9 to 10−4 M).

  • Add 20 µL of AChE (0.1 U/mL)[9].

  • Causality: Incubate at 37°C for exactly 15 minutes. Because MDMC is a covalent carbamylating agent, this pre-incubation is mandatory to allow the enzyme-inhibitor complex to reach a steady-state equilibrium before the substrate introduces competitive pressure[14].

3. Reaction Initiation & Kinetic Readout

  • Add 10 µL of DTNB (10 mM) to all wells[8].

  • Initiate the reaction by rapidly adding 10 µL of Acetylthiocholine Iodide (ATCh, 15 mM)[12].

  • Immediately transfer the plate to a microplate reader. Measure absorbance kinetically at 412 nm every 60 seconds for 15 minutes at 37°C[9].

4. Data Synthesis Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Calculate percentage inhibition using the self-validating controls:

%Inhibition=(1−V0(Vehicle)​−V0(Blank)​V0(MDMC)​−V0(Blank)​​)×100
Protocol Extension: Lineweaver-Burk Kinetic Profiling

To definitively prove that MDMC acts via the predicted pseudo-irreversible mechanism (mixed/non-competitive profile in steady-state kinetics), repeat the assay using a fixed IC50​ concentration of MDMC while varying the ATCh substrate concentration (e.g., 0.1 mM to 2.0 mM)[11]. Plotting 1/V0​ versus 1/[S] will reveal a decrease in Vmax​ with minimal change to Km​ , confirming covalent catalytic disruption rather than simple active-site competition[10].

References

  • Sigma-Aldrich / PubChem - methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) Chemical Properties. 1

  • MDPI - Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. 3

  • ACS Publications - Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment. 5

  • BenchChem - Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. 8

  • Taylor & Francis - Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay (Ellman's Method Comparison). Link

  • PMC / NIH - Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. 11

Sources

Safety Operating Guide

methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

As a Senior Application Scientist, I frequently consult with drug development teams and high-throughput synthesis laboratories on the lifecycle management of specialized chemical intermediates. Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS: 1594007-94-9) is a bifunctional molecule featuring both a carbamate linkage and a tertiary amine[1]. While highly valuable in targeted synthesis, its structural motifs present specific toxicological and reactivity risks that demand precise operational control.

This guide moves beyond basic safety data to provide a self-validating, mechanistic approach to handling, spill response, and RCRA-compliant disposal. By understanding the causality behind these protocols, your laboratory can build a more resilient and compliant safety culture.

Chemical Profiling & Mechanistic Risk Assessment

To implement effective disposal procedures, we must first understand the molecular behavior of the compound. The tertiary amine moiety acts as a Lewis base, making the molecule susceptible to exothermic protonation in the presence of strong acids[2]. Concurrently, the carbamate group is a recognized pharmacophore that can act as a reversible acetylcholinesterase (AChE) inhibitor and is prone to hydrolysis under extreme pH conditions[3].

Table 1: Quantitative Data & Hazard Profile

Property / ParameterValue / DescriptionOperational Implication
Chemical Name Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamateBifunctional reactivity (amine + ester-like carbamate).
CAS Number 1594007-94-9[1]Tracked as a hazardous synthetic intermediate.
Molecular Weight 160.22 g/mol [1]Low molecular weight suggests potential volatility/vapor hazard.
Primary Hazards Dermal irritant, potential systemic toxicity[3]Mandates strict PPE (nitrile/neoprene) to prevent dermal absorption.
Incompatibilities Strong acids, oxidizing agents, extreme heat[2]Waste must be segregated from acidic or oxidizing streams to prevent exothermic reactions.

Mechanistic Degradation Pathway

In the event of necessary chemical quenching prior to disposal (e.g., decontaminating glassware), understanding the hydrolysis pathway is critical. Under strongly alkaline conditions, the carbamate linkage cleaves.

Causality: We utilize base-catalyzed hydrolysis rather than acid-catalyzed because the tertiary amine will simply form a stable, soluble salt in acid, leaving the potentially toxic carbamate linkage intact. Alkaline hydrolysis destroys the carbamate pharmacophore entirely.

Hydrolysis A Methyl N-[2-(dimethylamino)ethyl] -N-methylcarbamate B Alkaline Hydrolysis (NaOH / H2O) A->B pH > 10 C Methanol (CH3OH) B->C D Carbon Dioxide (CO2) B->D E N,N,N'-trimethylethylenediamine (Amine residue) B->E

Base-catalyzed hydrolysis pathway of the carbamate yielding less toxic byproducts.

Step-by-Step Methodologies: Disposal & Spill Response

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the chemical has been properly contained without generating secondary hazards.

Protocol A: Routine Liquid Waste Disposal

Because this compound contains nitrogen and is highly water-soluble, it poses a severe risk to aquatic ecosystems and must never be discharged into the municipal sewer system[3].

  • Segregation: Designate a specific, chemically compatible waste carboy (High-Density Polyethylene - HDPE is preferred over glass to prevent shattering upon accidental pressurization).

  • Compatibility Verification: Ensure the waste container is strictly labeled for "Non-Halogenated Organic Waste - Basic/Amine." Crucial: Do not mix with acidic waste streams (e.g., HCl, TFA) as the tertiary amine will react exothermically, potentially boiling the solvent and over-pressurizing the container[2].

  • Transfer: Perform all transfers inside a certified Class II fume hood to mitigate inhalation of amine vapors.

  • Venting: Cap the waste container with a vented cap. Carbamates can slowly degrade to release trace CO2; a vented cap prevents dangerous pressure accumulation.

  • Final Validation: Visually inspect the waste container for 5 minutes after addition. If bubbling or heat generation is observed, immediately lower the fume hood sash and notify Environmental Health and Safety (EH&S).

Protocol B: Emergency Spill Response

Spills involving tertiary amine-containing carbamates require rapid containment to prevent vapor dispersion and dermal contact[4].

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don a chemical-resistant apron, splash goggles, and double-layered nitrile gloves[4].

  • Containment (The "Inert" Rule): Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[4]. Causality: Never use sawdust or combustible materials. Amines can undergo exothermic reactions with organic oxidizers, and carbamates can lower the auto-ignition threshold of porous combustible materials.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools. Place the material into a hazardous waste bucket with a secure lid.

  • Surface Decontamination: Wash the spill surface with a 5% acetic acid solution. Causality: The mild acid protonates any residual tertiary amine, converting it into a highly water-soluble salt that is easily wiped up, eliminating lingering odors and contact hazards.

  • Validation: Wipe the area with a pH test strip moistened with DI water. A neutral pH (6.5-7.5) confirms the basic amine residue has been fully removed.

End-to-End Waste Management Workflow

To ensure total compliance with RCRA (Resource Conservation and Recovery Act) and EPA guidelines, laboratories must follow a strict chain of custody for carbamate disposal. High-temperature incineration is the only approved terminal destruction method, as it completely oxidizes the C-N and C-O bonds into harmless elemental gases[3].

DisposalWorkflow Step1 Waste Generation (Liquid/Solid) Step2 Segregation (Non-Halogenated Organic) Step1->Step2 Step3 Chemical Compatibility Check (Avoid Acids/Oxidizers) Step2->Step3 Step4 RCRA Compliant Labeling & Secondary Containment Step3->Step4 Step5 EH&S Collection & High-Temp Incineration Step4->Step5

Standard operating procedure workflow for carbamate chemical waste disposal.

References

  • Sigma-Aldrich. "2-(dimethylamino)ethyl 2-methyl-2-propenoate | Sigma-Aldrich." Product Catalog & Chemical Properties.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific." Carbamate Handling and Disposal Guidelines.
  • Evonik. "SAFETY DATA SHEET - Evonik." Tertiary Amine Reactivity and Safety.
  • Elite Crete Systems. "Safety Data Sheet - Elite Crete Systems." Polymerized Tertiary Amine Spill Response.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate. As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety data for structurally similar carbamate compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Understanding the Hazard: The Carbamate Class

Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate belongs to the carbamate class of compounds. Carbamates are derivatives of carbamic acid and are structurally and mechanistically similar to organophosphate insecticides.[1] They function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the nervous system.[1] This mode of action necessitates stringent safety protocols to prevent accidental exposure.

While the specific toxicity of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate has not been extensively documented, related carbamate compounds are known to cause a range of health effects. For instance, methyl carbamate is suspected of causing cancer and causes serious eye irritation.[2][3][4] Other carbamates are classified as having acute oral, dermal, and inhalation toxicity.[5] Therefore, a conservative approach to handling, assuming a similar hazard profile, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.Carbamates can cause serious eye irritation.[2][3][4] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Leather or fabric gloves are not suitable.[6]To prevent skin contact and absorption. Gloves should be inspected for integrity before each use and changed frequently.
Body Protection A lab coat or chemical-resistant apron. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if dusts or aerosols are generated.[2] A full-face respirator offers the highest level of protection.[6]To prevent inhalation of the compound, which can be a route of exposure for carbamates.[7]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow minimizes the risk of exposure and ensures a controlled laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Review SDS (or analogous data) and conduct risk assessment GatherPPE Gather and inspect all required PPE Prep->GatherPPE CheckHood Ensure chemical fume hood is certified and functioning correctly GatherPPE->CheckHood DonPPE Don appropriate PPE CheckHood->DonPPE WorkInHood Work within the chemical fume hood DonPPE->WorkInHood HandleCarefully Handle compound with care to avoid dust or aerosol generation WorkInHood->HandleCarefully CloseContainer Securely close container HandleCarefully->CloseContainer CleanArea Decontaminate work area CloseContainer->CleanArea DoffPPE Doff PPE correctly CleanArea->DoffPPE WashHands Wash hands thoroughly DoffPPE->WashHands

Caption: A workflow for the safe handling of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[3]
Skin Contact Remove all contaminated clothing and wash the affected skin area with soap and water.[9][10] Seek medical attention if irritation occurs.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
Spill Response Protocol

A clear and practiced spill response plan is essential to mitigate the hazards of a chemical release.

SpillResponse Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert Assess Assess the spill (size and location) Alert->Assess DonPPE Don appropriate PPE for cleanup Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: A stepwise protocol for responding to a chemical spill.

For small spills, you can use an inert absorbent material like sand or vermiculite.[11][12] For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Responsible Chemical Management

Proper storage and disposal are critical to maintaining a safe laboratory environment and protecting the wider environment.

  • Storage: Store methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of this chemical and its container as hazardous waste.[12] Follow all federal, state, and local regulations for chemical waste disposal.[13] Do not pour it down the drain or dispose of it with regular trash.

Conclusion: A Commitment to Safety

The responsible handling of chemicals like methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a shared responsibility. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe work practices, and being prepared for emergencies, you contribute to a robust culture of safety. This guide serves as a foundational resource, and it is imperative to supplement it with your institution's specific safety protocols and to always perform a thorough risk assessment before beginning any new procedure.

References

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. (n.d.).
  • Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture - | WA.gov. (n.d.).
  • Organophosphate/Carbamate Exposure - Management. (2024, August 2).
  • What is the treatment for carbamate poisoning? - Dr.Oracle. (2025, November 25).
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
  • Safety Data Sheet: Methyl carbamate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Management of exogenous intoxication by carbamates and organophosphates at an emergency unit - SciELO. (n.d.).
  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1).
  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 4).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • Personal Protective Equipment For Pest Management Personnel - Med.Navy.mil. (2004, November 9).
  • SAFETY DATA SHEET. (2025, November 6).
  • Safety Data Sheet - Cayman Chemical. (2025, March 18).
  • Safety Data Sheet - Cayman Chemical. (2025, October 20).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2026, February 2).
  • tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate — Chemical Substance Information. (n.d.).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.